3-methylbut-3-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRURXZWJCSNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313242 | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-31-8 | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-BUTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Z725B1UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbut-3-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0170858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Structural Elucidation of Isopropenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropenylacetic acid, a potentially valuable building block in organic synthesis, requires thorough structural characterization to ensure its identity and purity for applications in research and drug development. This technical guide outlines the comprehensive structural elucidation of isopropenylacetic acid through the integration of modern spectroscopic techniques. We provide a systematic approach encompassing nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document includes predicted and experimentally-derived spectroscopic data, detailed experimental protocols, and visual representations of the elucidation workflow and molecular structure to facilitate a deeper understanding for researchers in the field.
Introduction
Isopropenylacetic acid (systematic name: 3-methylbut-3-enoic acid) is an unsaturated carboxylic acid with potential applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its structural isomerism and potential for polymerization necessitate a robust and unambiguous characterization. This guide details the analytical workflow for the complete structural confirmation of isopropenylacetic acid.
Synthesis of Isopropenylacetic Acid
A plausible synthetic route to isopropenylacetic acid involves the Wittig reaction between a suitable phosphoenolpyruvate derivative and acetone, followed by hydrolysis. Alternatively, the carboxylation of an appropriate Grignard reagent derived from 3-chloro-2-methylpropene can yield the target compound. A generalized synthetic scheme is presented below.
Diagram: Proposed Synthesis of Isopropenylacetic Acid
Caption: Proposed synthesis of isopropenylacetic acid via a Grignard reaction.
Spectroscopic Data for Structural Elucidation
The structural confirmation of isopropenylacetic acid relies on the combined interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Isopropenylacetic Acid (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.75 | Singlet | 3H | CH₃ |
| ~3.10 | Singlet | 2H | CH₂ |
| ~4.80 | Singlet | 1H | =CH (a) |
| ~4.95 | Singlet | 1H | =CH (b) |
| ~11.0 | Broad Singlet | 1H | COOH |
Table 2: Predicted ¹³C NMR Data for Isopropenylacetic Acid (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~22.5 | CH₃ |
| ~45.0 | CH₂ |
| ~114.0 | =CH₂ |
| ~141.0 | =C(CH₃) |
| ~178.0 | COOH |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for Isopropenylacetic Acid
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 100.0524 | [M]⁺ (Calculated for C₅H₈O₂) |
| 85 | [M - CH₃]⁺ |
| 55 | [M - COOH]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for Isopropenylacetic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (sp³) |
| ~3080 | Medium | C-H stretch (sp²) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~900 | Strong | =CH₂ out-of-plane bend |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters:
-
Ionization mode: Negative ion mode is often suitable for carboxylic acids.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow: 5-10 L/min.
-
Drying gas temperature: 200-300 °C.
-
Mass range: m/z 50-500.
-
Infrared Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
FTIR Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Structural Elucidation Workflow
The logical flow for the structural elucidation of an unknown compound, presumed to be isopropenylacetic acid, is depicted below.
Diagram: Structural Elucidation Workflow
Caption: Logical workflow for the structural elucidation of isopropenylacetic acid.
Conclusion
The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous dataset for the structural elucidation of isopropenylacetic acid. The characteristic signals in each spectrum, corresponding to the isopropenyl and carboxylic acid moieties, allow for a confident assignment of the molecular structure. The experimental protocols and reference data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of novel organic compounds.
The Enigmatic Natural Occurrence of 3-Methylbut-3-enoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbut-3-enoic acid, an unsaturated branched-chain fatty acid, is a sparsely documented natural product. Its structural isomer, 3-methylbut-2-enoic acid (senecioic acid), is more commonly reported in the scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural occurrence of this compound. It summarizes the known natural sources, presents the available quantitative data, outlines a generalized experimental protocol for its analysis, and proposes a hypothetical biosynthetic pathway. This document aims to be a foundational resource for researchers interested in the further study of this intriguing molecule.
Natural Occurrence
The known natural occurrences of this compound are limited. The primary documented source is in the plant kingdom.
-
Plant Kingdom: The most definitive evidence for the natural occurrence of this compound is in the arctic bramble (Rubus arcticus)[1][2][3]. It is a constituent of the volatile aroma compounds of the fruit.
-
Human Metabolism (as a potential artifact): this compound has been mentioned as a potential artifact in the urinary metabolic profile of patients with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency[2]. This suggests a possible, though not definitively natural, presence in human metabolic processes under specific pathological conditions.
At present, there is a lack of documented evidence for the natural occurrence of this compound in fungi, bacteria, or other animals.
Quantitative Data
Quantitative data for this compound in natural sources is scarce. The only available data comes from the analysis of volatile compounds in the arctic bramble.
| Natural Source | Plant Part | Compound Group | Relative Abundance (% of total volatiles) |
| Rubus arcticus (Arctic Bramble) | Berries (during ripening) | Acetic acid, 3-methyl-2-butenoic acid, 2-methylpropanoic acid, 3-methylbutanoic acid, and This compound | ca. 5% |
Table 1: Quantitative data on the abundance of a group of volatile acids, including this compound, in ripening arctic bramble berries.[1]
Experimental Protocols
A specific, detailed experimental protocol for the isolation and quantification of this compound from a natural source has not been extensively published. However, based on the analysis of volatile and semi-volatile organic acids from plant matrices, a general methodology can be outlined.
Objective: To isolate, identify, and quantify this compound from Rubus arcticus berries.
Materials:
-
Ripe Rubus arcticus berries
-
Liquid nitrogen
-
Internal standard (e.g., a non-naturally occurring odd-chain fatty acid)
-
Solvents: Diethyl ether (peroxide-free), Methanol, Dichloromethane (all high purity, HPLC or GC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Glassware: Homogenizer, centrifuge tubes, vials, Pasteur pipettes
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS)
Methodology:
-
Sample Preparation and Extraction:
-
Freeze a known weight of fresh Rubus arcticus berries in liquid nitrogen and grind to a fine powder.
-
To the powdered sample, add a known amount of the internal standard.
-
Extract the sample with a suitable solvent system, such as diethyl ether or a mixture of methanol and dichloromethane, with vigorous shaking or sonication.
-
Centrifuge the mixture to pellet the solid material.
-
Carefully collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Derivatization:
-
Transfer a known volume of the concentrated extract to a clean vial.
-
Evaporate the solvent completely under a stream of nitrogen.
-
Add the derivatizing agent (BSTFA with 1% TMCS) to the dried extract.
-
Heat the vial at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program that allows for the separation of the target analyte from other components in the mixture.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the TMS derivative of this compound.
-
-
Identification and Quantification:
-
Identify the TMS derivative of this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the amount of this compound by comparing the peak area of its TMS derivative to the peak area of the internal standard. Create a calibration curve using known concentrations of the derivatized standard to ensure accurate quantification.
-
Signaling Pathways and Biosynthesis
Signaling Pathways
To date, there is no scientific literature describing any signaling pathways in which this compound is involved.
Hypothetical Biosynthesis Pathway
The biosynthetic pathway for this compound has not been elucidated. However, a plausible pathway can be hypothesized based on known metabolic pathways of structurally similar compounds. It is likely derived from the metabolism of branched-chain amino acids, specifically leucine.
A potential precursor is isovaleryl-CoA, a key intermediate in leucine catabolism. The introduction of a double bond in the β,γ-position could be a key step.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental and Logical Workflows
The following diagram illustrates a general workflow for the investigation of this compound from a natural source.
References
Unveiling the Presence and Potential of 3-Methylbut-3-enoic Acid in Arctic Bramble (Rubus arcticus)
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of 3-methylbut-3-enoic acid, a volatile organic compound identified in the Arctic Bramble (Rubus arcticus). This document, tailored for researchers, scientists, and professionals in drug development, consolidates the current knowledge on its quantification, biosynthesis, and potential pharmacological relevance.
Quantitative Analysis of this compound in Rubus arcticus
While the presence of this compound in Rubus arcticus has been confirmed, comprehensive quantitative data remains a subject of ongoing research. Preliminary studies indicate that the concentration of this and other volatile acids increases during the ripening process of the berries, collectively reaching approximately 5% of the total volatile compounds. Further targeted quantitative studies are required to determine the precise concentrations in various parts of the plant (berries, leaves, stems) and at different developmental stages.
Table 1: Summary of Reported Quantitative Data for this compound and Related Volatile Acids in Rubus arcticus
| Plant Part | Developmental Stage | Concentration of this compound | Total Volatile Acids (% of Total Volatiles) | Analytical Method |
| Berries | Ripening | Not individually quantified | ~5% | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
Experimental Protocols for Quantification
The analysis of volatile compounds like this compound in complex matrices such as fruit requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely accepted and powerful method for such analyses.
Detailed Methodology for HS-SPME-GC-MS Analysis
This protocol outlines a general procedure that can be adapted and optimized for the specific quantification of this compound in Rubus arcticus samples.
1. Sample Preparation:
-
Obtain fresh or frozen Rubus arcticus berries.
-
Homogenize a known weight of the berry sample (e.g., 5 grams) in a sealed vial.
-
For quantitative analysis, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added at a known concentration.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250 °C) in splitless mode.
-
Column: Use a suitable capillary column for separation (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).
-
Oven Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/minute to 240 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
4. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.
Biosynthesis and Signaling Pathways
The precise biosynthetic pathway of this compound in Rubus arcticus has not been fully elucidated. However, based on its structure as a branched-chain fatty acid, it is hypothesized to originate from the degradation of the branched-chain amino acid, leucine.
Proposed Biosynthetic Pathway from Leucine
The catabolism of leucine is a well-established pathway in plants and other organisms. The initial steps involve the conversion of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent enzymatic reactions could potentially lead to the formation of this compound.
Caption: Proposed biosynthetic pathway of this compound from leucine.
Signaling Pathways
Currently, there is no specific information available regarding signaling pathways directly involving this compound in Rubus arcticus or other plant species. As a volatile organic compound, it may play a role in plant-plant or plant-insect communication, a common function for such molecules. Further research is needed to investigate its potential role as a signaling molecule.
Relevance to Drug Development
The pharmacological potential of this compound is an emerging area of interest. While direct biological activities of this specific compound are not yet extensively documented, its structural analogs and derivatives have shown promise in medicinal chemistry.
Role as a Pharmaceutical Intermediate
A structurally related isomer, (R)-2-Methylbut-3-enoic acid, serves as a crucial chiral building block in the synthesis of Milvexian, an investigational factor XIa inhibitor being developed for the prevention and treatment of thrombosis. This highlights the potential of C5 branched-chain unsaturated carboxylic acids as valuable scaffolds in drug design.
Potential Pharmacological Activities
Short-chain fatty acids and their derivatives are known to exhibit a range of biological activities. Given its structure, this compound could be explored for activities such as:
-
Anti-inflammatory effects: Some short-chain fatty acids have demonstrated anti-inflammatory properties.
-
Antimicrobial activity: The unsaturated nature of the molecule may confer antimicrobial properties.
-
Metabolic modulation: Short-chain fatty acids are known to influence various metabolic pathways.
Further screening and in-depth pharmacological studies are warranted to uncover the therapeutic potential of this compound and its derivatives.
Caption: A generalized workflow for the development of natural products as drug leads.
Conclusion and Future Directions
This compound represents an intriguing volatile compound within the chemical profile of Rubus arcticus. While its presence is established, significant research gaps remain regarding its quantitative distribution, precise biosynthetic pathway, and pharmacological activities. Future research should focus on:
-
Quantitative profiling: Detailed analysis of this compound concentrations in different tissues and at various phenological stages of Rubus arcticus.
-
Biosynthetic pathway elucidation: Isotopic labeling studies and enzymatic assays to confirm the proposed pathway from leucine.
-
Pharmacological evaluation: Comprehensive screening of this compound and its synthetic derivatives for a range of biological activities.
Addressing these research questions will not only enhance our understanding of the chemical ecology of Rubus arcticus but also unlock the potential of this compound as a lead compound in drug discovery and development.
The Biosynthesis of 3-Methylbut-3-enoic Acid in Plants: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of 3-methylbut-3-enoic acid in plants. This hemiterpenoid, a C5 isoprenoid, is likely derived from the catabolism of the branched-chain amino acid leucine. This document details the key enzymatic steps, subcellular localization, and regulatory aspects of the proposed biosynthetic route. Furthermore, it presents available quantitative data, detailed experimental protocols for key enzymes and metabolite analysis, and visual diagrams of the metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field of study.
Introduction
This compound is a volatile organic compound belonging to the hemiterpenoid class of isoprenoids. While its isomer, 3-methyl-2-butenoic acid (also known as senecioic acid), has been more extensively studied, this compound is also found in the volatile profiles of various plant species. These compounds contribute to the aroma and flavor of fruits and flowers and may play roles in plant defense and signaling. The biosynthesis of all plant isoprenoids originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1][2][3]. These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[1][2][3][4]. While these pathways provide the foundational building blocks for the vast array of terpenoids, the direct biosynthesis of this compound is hypothesized to follow a route linked to amino acid catabolism.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is thought to be intricately linked to the mitochondrial degradation pathway of the branched-chain amino acid, L-leucine.[2][4] This pathway provides a direct route to a C5 acyl-CoA precursor, which can then be hydrolyzed to the free acid.
The key steps in the proposed pathway are:
-
Transamination and Oxidative Decarboxylation of Leucine: L-leucine is first transaminated to α-ketoisocaproate. This is followed by an oxidative decarboxylation step to yield isovaleryl-CoA.[2][5]
-
Dehydrogenation to 3-Methylcrotonyl-CoA: Isovaleryl-CoA is then dehydrogenated by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA.[1][3][6]
-
Hydrolysis of Acyl-CoA Precursor: The final step is hypothesized to be the hydrolysis of an acyl-CoA thioester to release the free carboxylic acid. The exact precursor and the specific acyl-CoA thioesterase involved are yet to be definitively identified. There are two main possibilities:
-
Hydrolysis of Isovaleryl-CoA: A specific thioesterase could act on isovaleryl-CoA to produce isovaleric acid, which would then require a subsequent desaturation step to form this compound.
-
Hydrolysis of 3-Methylcrotonyl-CoA: A thioesterase could hydrolyze 3-methylcrotonyl-CoA to yield 3-methyl-2-butenoic acid. The formation of the 3-enoic isomer (this compound) would necessitate an isomerization step, either at the level of the CoA-ester or the free acid. The potential for such an isomerization in plants has not yet been documented.
-
The enzyme 3-methylcrotonyl-CoA carboxylase (MCCase) is another key enzyme in the leucine catabolism pathway, which carboxylates 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2][7] While this represents a branch point away from the direct formation of C5 acids, its activity influences the pool of 3-methylcrotonyl-CoA available for potential hydrolysis.
Signaling Pathway Diagram
References
- 1. 3-Methylcrotonyl-Coenzyme A Carboxylase Is a Component of the Mitochondrial Leucine Catabolic Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Purification and characterization of 3-methylcrotonyl-coenzyme-A carboxylase from leaves of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
3-methylbut-3-enoic acid metabolic pathway
An In-depth Technical Guide to the Leucine Catabolic Pathway and its Relevance to 3-Methylbut-3-enoic Acid
Introduction
This technical guide provides a comprehensive overview of the mitochondrial leucine catabolism pathway, with a particular focus on the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC). The compound this compound, the initial topic of interest, is not an endogenous metabolite within a dedicated pathway. Instead, it has been identified as an analytical artifact that can arise during the investigation of certain inborn errors of metabolism, particularly 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency.[1] This guide will elucidate the core metabolic pathway of leucine, the pathophysiology of 3-MCC deficiency, and the analytical methodologies used for its diagnosis, thereby providing context for the appearance of such artifacts.
The catabolism of the essential branched-chain amino acid leucine is a critical pathway for energy production, yielding acetyl-CoA and acetoacetate.[2] Disruptions in this pathway, such as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD), represent some of the most common organic acidurias detected in newborn screening programs.[3][4][5] Understanding this pathway is crucial for the diagnosis and management of these metabolic disorders and for the accurate interpretation of metabolic profiles.
The Leucine Catabolism Pathway
The breakdown of leucine occurs in the mitochondria and involves a series of enzymatic steps. 3-Methylcrotonyl-CoA carboxylase (MCC) is a biotin-dependent enzyme that catalyzes the fourth step in this pathway.[2][4]
Key Enzymes and Intermediates in Leucine Catabolism:
-
Branched-chain amino acid aminotransferase (BCAT): Catalyzes the reversible transamination of leucine to α-ketoisocaproate.
-
Branched-chain α-keto acid dehydrogenase complex (BCKDH): Catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA.
-
Isovaleryl-CoA dehydrogenase (IVD): Catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA.
-
3-Methylcrotonyl-CoA carboxylase (MCC): A biotin-dependent enzyme that carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[2]
-
3-Methylglutaconyl-CoA hydratase: Hydrates 3-methylglutaconyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA lyase: Cleaves HMG-CoA into acetyl-CoA and acetoacetate.
A deficiency in 3-MCC leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into alternative pathways, resulting in the formation and excretion of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[6]
3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)
3-MCCD is an autosomal recessive disorder of leucine metabolism caused by mutations in the MCCC1 or MCCC2 genes, which encode the α and β subunits of the 3-MCC enzyme, respectively.[3][7] The clinical presentation of 3-MCCD is highly variable, ranging from asymptomatic individuals to those experiencing severe metabolic crises with hypoglycemia, metabolic acidosis, and hyperammonemia, which can be life-threatening.[6]
Quantitative Data in 3-MCCD
The diagnosis of 3-MCCD relies on the identification of characteristic metabolites in blood and urine. The following tables summarize key quantitative findings.
| Biomarker | Fluid | Normal Range (mmol/mol creatinine) | 3-MCCD Range (mmol/mol creatinine) |
| 3-Hydroxyisovaleric Acid (3-HIVA) | Urine | 0 - 1.3[6] | 70 - 294[6][8] |
| 3-Methylcrotonylglycine (3-MCG) | Urine | Not detectable[6] | 441 - 649[6][8] |
Note: In some cases of 3-MCCD, urinary 3-methylcrotonylglycine may be absent or present only in trace amounts, which can pose a diagnostic challenge.[9]
| Analyte | Fluid | Normal Range (µmol/L) | 3-MCCD (Acute Crisis) (µmol/L) |
| C5-OH Acylcarnitine | Blood | < 0.4[6] | 2.28[8] |
| Free Carnitine (C0) | Blood | 10 - 45[6] | 3.4[8] |
Enzyme Kinetics
| Substrate | Km Value |
| 3-Methylcrotonyl-CoA | 11 µM |
| ATP | 20 µM |
| HCO3- | 0.8 mM |
Source: Chen et al. (1993). Note that these values are for the plant enzyme and may differ from the human enzyme.
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of organic acids in urine.
1. Sample Preparation and Extraction:
-
To a glass tube, add a volume of urine normalized to a creatinine concentration of 1.25 mmol/L.[10]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid).
-
Acidify the sample to a pH of less than 2 with 5M HCl.[3]
-
Saturate the solution with solid sodium chloride.[3]
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.[4]
-
Collect the organic (upper) layer. Repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[3][4]
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[3][10]
-
Incubate the mixture at a specific temperature (e.g., 70-90°C) for a set time (e.g., 15-40 minutes) to form trimethylsilyl (TMS) derivatives of the organic acids. This step is crucial to increase the volatility and thermal stability of the analytes for GC analysis.[3]
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the derivatized organic acids based on their boiling points and interaction with the capillary column (e.g., a DB-5MS column).[10]
-
The mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.[4]
-
Identification is achieved by comparing the retention times and mass spectra to a library of known compounds. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 8. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.co.jp]
An In-depth Technical Guide to 3-Methylbut-3-enoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: 3-Methylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. These compounds have garnered significant interest due to their potential to modulate key biological targets implicated in a range of diseases, including cancer and thrombosis. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and analogs, with a focus on their activity as Histone Deacetylase (HDAC) inhibitors and Factor XIa inhibitors.
Chemical Properties and Synthesis
This compound, also known as isopropenylacetic acid, is a C5 carboxylic acid with the chemical formula C₅H₈O₂.[1] Its structure features a terminal double bond, which provides a reactive handle for various chemical modifications. The synthesis of this compound and its derivatives can be achieved through several synthetic routes. One common method involves the carbonylation of 3-methylbut-1-en-3-ol in the presence of a palladium catalyst.[2] This method can be adapted to produce various esters by performing the reaction in the presence of the corresponding alcohol.[2]
The isomer, 3-methylbut-2-enoic acid, is also of significant interest and can be synthesized from 2-methyl-3-butyn-2-ol through a rearrangement and subsequent oxidation.[3] Amide derivatives of these acids can be prepared through standard coupling reactions between the carboxylic acid (or its activated form, such as an acid chloride) and a primary or secondary amine.[4]
Biological Activities and Therapeutic Potential
Derivatives of the 3-methylbutenoic acid scaffold have shown promise in two key therapeutic areas: oncology, through the inhibition of Histone Deacetylases (HDACs), and anticoagulation, via the inhibition of Factor XIa.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[5] Dysregulation of HDAC activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[5] Short-chain fatty acids and their derivatives have been identified as a class of HDAC inhibitors.[6]
Analogs of 3-butenoic acid have demonstrated potent HDAC inhibitory activity. For instance, 4-phenyl-3-butenoic acid (PBA) and its more potent analog, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), have been shown to inhibit various HDAC isoforms at micromolar concentrations.[7] Inhibition of HDACs by these compounds leads to the hyperacetylation of histones, which in turn results in the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]
The following table summarizes the in vitro inhibitory activity of selected 3-butenoic acid derivatives against various human HDAC isoforms.
| Compound ID | Derivative Structure | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC4 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) | Reference |
| PBA | 4-phenyl-3-butenoic acid | 150 | 120 | 250 | NI | 80 | 200 | [7][8] |
| AOPHA-Me | 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester | 5 | 4 | 8 | NI | 3 | 7 | [7][8] |
| NI: No significant inhibition observed.[8] |
Factor XIa Inhibition
Factor XIa (FXIa) is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade.[9][10] It amplifies the coagulation signal by activating Factor IX, leading to the formation of a stable fibrin clot.[9][10] Inhibition of FXIa is a promising strategy for the development of novel anticoagulants with a potentially lower risk of bleeding compared to traditional therapies that target downstream factors like Factor Xa or thrombin.[11][12] This is because FXIa's role is more pronounced in thrombosis than in normal hemostasis.[13]
A significant development in this area is the drug candidate milvexian, an oral FXIa inhibitor. The synthesis of milvexian utilizes (R)-2-methylbut-3-enoic acid as a key chiral building block, highlighting the importance of this scaffold in the development of next-generation anticoagulants.[14][15]
Experimental Protocols
General Synthesis of N-Substituted 3-Methylbut-3-enamides
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Primary or secondary amine of choice
-
Triethylamine (TEA) or other suitable base
-
Anhydrous diethyl ether or other suitable solvent for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-methylbut-3-enoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the amine of choice (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C. Slowly add the acid chloride solution to the amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete.
-
Workup: Quench the reaction with water or saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-substituted 3-methylbut-3-enamide.
In Vitro Fluorometric HDAC Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.[8]
Materials:
-
Recombinant human HDAC isoforms
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease and a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the HDAC assay buffer, followed by the test compound at various concentrations (or DMSO for the control). Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of HDAC inhibition by this compound derivatives.
Caption: Intrinsic pathway of the coagulation cascade and the site of action for Factor XIa inhibitors.
Caption: General experimental workflow for the development of this compound derivatives.
Conclusion
This compound and its analogs represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activity as inhibitors of HDACs and Factor XIa opens up exciting avenues for the treatment of cancer and thrombotic disorders. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, which, when coupled with robust biological evaluation, can lead to the identification of potent and selective drug candidates. Further exploration of the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. 3-Methyl-3-butenoic acid | C5H8O2 | CID 417575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters - Google Patents [patents.google.com]
- 3. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factor XI inhibitors: The ongoing search for anticoagulation strategies in the prevention of arterial thromboembolism in cardiac and cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bms.com [bms.com]
- 14. [PDF] Design and synthesis of novel factor XIa Inhibitors with bicyclic isoquinoline and naphthalene fragments | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
The Role of 3-Methylbut-3-enoic Acid in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-methylbut-3-enoic acid and its association with metabolic disorders, primarily focusing on inborn errors of leucine metabolism. While historical data has linked this compound to conditions such as Isovaleric Acidemia (IVA) and 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, emerging evidence suggests it may often present as an analytical artifact. This paper will delve into the pathophysiology of related organic acidurias, present quantitative data on key biomarkers, detail experimental protocols for their detection, and provide visual representations of the involved signaling pathways and analytical workflows.
Introduction: The Context of Leucine Metabolism and Organic Acidurias
Inborn errors of metabolism represent a class of genetic disorders characterized by the body's inability to perform specific metabolic functions. A significant subset of these disorders involves the catabolism of branched-chain amino acids, including leucine. Deficiencies in enzymes crucial for the leucine degradation pathway lead to the accumulation of toxic organic acids, a condition broadly known as organic aciduria. These accumulations can result in a wide range of clinical manifestations, from acute life-threatening metabolic crises in neonates to milder, intermittent symptoms in adults.[1][2]
Two prominent disorders of leucine metabolism are Isovaleric Acidemia (IVA) and 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency. IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leading to the buildup of isovaleric acid and its derivatives.[3][4] 3-MCC deficiency results from mutations in the MCCC1 or MCCC2 genes, which encode the subunits of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase.[5][6] This deficiency leads to the accumulation of 3-methylcrotonyl-CoA and its metabolites.[7]
Historically, this compound has been reported in the urinary organic acid profiles of patients with these conditions. However, its diagnostic significance has been debated, with some studies suggesting it may be an artifact generated during sample analysis. This guide will explore the current understanding of this compound in the context of these primary metabolic disorders.
Pathophysiology: The Impact of Impaired Leucine Catabolism
The accumulation of toxic metabolites in IVA and 3-MCC deficiency disrupts cellular function through several mechanisms, primarily centered around mitochondrial dysfunction.
In Isovaleric Acidemia (IVA):
The deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is subsequently hydrolyzed to isovaleric acid.[8] High levels of isovaleric acid and its conjugates are neurotoxic and can lead to:
-
Mitochondrial Dysfunction: Isovaleryl-CoA and its derivatives can inhibit other mitochondrial enzymes, including those of the Krebs cycle and the electron transport chain, impairing cellular energy production.[9]
-
Urea Cycle Inhibition: The accumulation of isovaleryl-CoA can inhibit N-acetylglutamate synthase, a key enzyme in the urea cycle. This inhibition leads to hyperammonemia, which is particularly damaging to the central nervous system.
-
Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.
In 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency:
The deficiency of 3-methylcrotonyl-CoA carboxylase leads to the accumulation of 3-methylcrotonyl-CoA. This is then converted to 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[5][10] The pathophysiology is thought to involve:
-
Mitochondrial Dysfunction: Similar to IVA, the accumulation of abnormal metabolites can impair mitochondrial function and energy metabolism.[11]
-
Secondary Carnitine Deficiency: The excess organic acids are conjugated with carnitine for excretion, leading to a depletion of the free carnitine pool, which is essential for fatty acid oxidation.
The following diagram illustrates the leucine degradation pathway and the enzymatic blocks in IVA and 3-MCC deficiency.
Quantitative Data on Key Biomarkers
Direct quantitative data for this compound is sparse and often confounded by its potential as an analytical artifact. Therefore, this section focuses on the well-established biomarkers for IVA and 3-MCC deficiency.
Table 1: Urinary Organic Acid Profile in 3-MCC Deficiency
| Metabolite | Patient Concentration (mmol/mol creatinine) | Normal Range (mmol/mol creatinine) | Reference |
| 3-Hydroxyisovaleric Acid | Significantly elevated | < 10 | [10][12] |
| 3-Methylcrotonylglycine | Markedly elevated (often >100) | Not typically detected | [10][12] |
Table 2: Plasma Acylcarnitine Profile in Isovaleric Acidemia
| Metabolite | Patient Concentration (µmol/L) | Normal Range (µmol/L) | Reference |
| Isovalerylcarnitine (C5) | Markedly elevated (>5) | < 0.4 | [13][14] |
| Free Carnitine (C0) | Often decreased | 20-60 | [15] |
Table 3: Other Relevant Metabolites in Isovaleric Acidemia
| Metabolite | Fluid | Patient Status | Observation | Reference |
| Isovalerylglycine | Urine | During metabolic stability and crisis | Significantly elevated | [16] |
| Isovaleric Acid | Plasma | During acute metabolic crisis | Can reach several hundred times normal | [16] |
Experimental Protocols
The primary method for the analysis of urinary organic acids, including the metabolites associated with IVA and 3-MCC deficiency, is Gas Chromatography-Mass Spectrometry (GC-MS).
Urinary Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the quantitative analysis of urinary organic acids.
1. Sample Preparation:
-
Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of an internal standard (e.g., tropic acid or a stable isotope-labeled analog of a target analyte).[3]
-
pH Adjustment and Extraction: Acidify the urine sample to a pH of approximately 1-2 with HCl. Extract the organic acids using a solvent such as ethyl acetate or diethyl ether.[17] Repeat the extraction to ensure complete recovery.
-
Drying: Pool the organic extracts and dry them under a stream of nitrogen gas at room temperature.[18]
2. Derivatization (Silylation):
-
To the dried extract, add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine.[19][20]
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters.[19]
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized organic acids on a capillary column (e.g., DB-5MS). A temperature gradient program is used to elute the compounds based on their boiling points and affinity for the stationary phase.[21]
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: Identify the organic acids by comparing their retention times and mass spectra to those of known standards. Quantify the analytes by comparing the peak area of the target compound to that of the internal standard.[3]
The following diagram illustrates the experimental workflow for urinary organic acid analysis.
Signaling Pathways and Mitochondrial Impact
The accumulation of toxic metabolites in IVA and 3-MCC deficiency has significant downstream effects on cellular signaling and mitochondrial function.
Disruption of Mitochondrial Respiration
The buildup of isovaleryl-CoA and other acyl-CoA esters can directly inhibit key components of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.
The following diagram depicts the general impact of these metabolic disorders on the mitochondrial electron transport chain.
Conclusion and Future Directions
While this compound has been historically associated with inborn errors of leucine metabolism, its clinical utility as a standalone biomarker is limited due to its potential as an analytical artifact. A comprehensive diagnostic approach for disorders like Isovaleric Acidemia and 3-MCC deficiency should rely on the quantitative analysis of more robust and specific biomarkers such as isovalerylcarnitine, isovalerylglycine, 3-hydroxyisovaleric acid, and 3-methylcrotonylglycine.
Future research in this area should focus on:
-
Advanced Analytical Techniques: The use of more advanced mass spectrometry techniques, such as high-resolution mass spectrometry, may help to definitively clarify the endogenous or artifactual origin of this compound.
-
Metabolomics Studies: Untargeted metabolomics approaches can provide a more comprehensive view of the metabolic dysregulation in these disorders and may lead to the discovery of novel biomarkers.
-
Therapeutic Strategies: A deeper understanding of the downstream signaling pathways affected by the accumulation of toxic metabolites will be crucial for the development of novel therapeutic interventions aimed at mitigating mitochondrial dysfunction and oxidative stress.
For professionals in drug development, a thorough understanding of the metabolic pathways and the specific biomarkers associated with these rare diseases is essential for designing effective targeted therapies and for monitoring treatment efficacy.
References
- 1. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 4. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 5. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 6. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isovaleryl-CoA dehydrogenase deficiency (Concept Id: C0268575) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 9. A mechanism of toxicity of isovaleric acid in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 3-methylcrotonyl-CoA carboxylase deficient human skin fibroblast transcriptome reveals underlying mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Maternal isovaleric acidemia: observation of distinctive changes in plasma amino acids and carnitine profiles during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oklahoma.gov [oklahoma.gov]
- 15. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 18. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
3-Methylbut-3-enoic Acid as a Urinary Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbut-3-enoic acid, also known as isopropenylacetic acid, is a methyl-branched fatty acid.[1][2] While it has been detected in urinary metabolic screens, particularly in the context of certain inborn errors of metabolism, evidence strongly suggests that it is not an endogenous metabolite but rather an analytical artifact.[3] This guide provides a detailed examination of the origins of this compound in urinary analysis, the methodologies that lead to its appearance, and the critical interpretation required to distinguish it from true biomarkers of disease.
The Context of Detection: 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency
The appearance of this compound in urine is primarily associated with the investigation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an inborn error of leucine metabolism.[3] Patients with this condition exhibit a characteristic pattern of urinary organic acids, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid.[3] It is the presence of high concentrations of 3-methylglutaconic acid that serves as the precursor to the artifactual formation of this compound during analysis.[3]
Mechanism of Formation: An Analytical Artifact
Studies have demonstrated that this compound, along with its isomer 3-methylcrotonic acid, is artificially formed from the decarboxylation of 3-methylglutaconic acid.[3] This chemical transformation is not a result of biological processes within the body but is induced by the high temperatures of the injection port of a gas chromatograph (GC) during the analytical procedure.[3]
The workflow below illustrates the process by which the true metabolite is converted into an analytical artifact.
Experimental Protocols Leading to Artifact Formation
The identification of this compound as an artifact was established through gas chromatography-mass spectrometry (GC-MS) analysis. The following outlines a typical protocol that can lead to its detection.
1. Sample Preparation: Extraction of Urinary Organic Acids
-
Objective: To isolate organic acids from the urine matrix.
-
Protocol:
-
A specific volume of urine is acidified, typically with hydrochloric acid.
-
An internal standard (e.g., n-valeric acid) is added for quantification purposes.[3]
-
The acidified urine is extracted multiple times with an organic solvent such as diethyl ether.
-
The organic layers are combined and dried over a drying agent like anhydrous sodium sulfate.
-
The solvent is evaporated to yield a dry residue of the organic acids.
-
2. Derivatization: Trimethylsilylation (TMS)
-
Objective: To increase the volatility and thermal stability of the organic acids for GC analysis.
-
Protocol:
-
The dry residue is reconstituted in a derivatization reagent. A common reagent is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[3]
-
The mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete reaction, forming TMS-derivatives of the organic acids.
-
3. GC-MS Analysis
-
Objective: To separate and identify the derivatized organic acids.
-
Protocol:
-
A small volume of the derivatized sample is injected into the GC-MS system.
-
Crucial Step: The high temperature of the GC injection port (often >250°C) causes the thermal decarboxylation of the TMS-derivative of 3-methylglutaconic acid.
-
The resulting compounds, including the TMS-derivatives of this compound and 3-methylcrotonic acid, are separated on a capillary column (e.g., OV-17).[3]
-
The separated compounds are then ionized and fragmented in the mass spectrometer, and their mass spectra are used for identification by comparison to authentic standards and spectral libraries.[3]
-
The analytical workflow is visualized in the diagram below.
Data Presentation and Interpretation
Given that this compound is an artifact, quantitative data in urine is not physiologically relevant. Instead, it is crucial to correctly identify the true underlying metabolic markers. The following table summarizes the key metabolites and artifacts in the context of HMG-CoA lyase deficiency.
| Compound Name | Type | Typical Observation in HMG-CoA Lyase Deficiency | Notes |
| 3-Hydroxy-3-methylglutaric acid | True Metabolite | Markedly Elevated | Key diagnostic marker of the disorder.[3] |
| 3-Methylglutaconic acid | True Metabolite | Markedly Elevated | Precursor to the analytical artifacts.[3] |
| 3-Hydroxyisovaleric acid | True Metabolite | Elevated | Another characteristic metabolite of this condition.[3] |
| 3-Methylcrotonylglycine | True Metabolite | Elevated | Indicates accumulation of 3-methylcrotonyl-CoA.[3] |
| This compound | Artifact | Present | Formed from 3-methylglutaconic acid during GC analysis.[3] |
| 3-Methylcrotonic acid | Artifact / True Metabolite | Present | Can be formed from 3-methylglutaconic acid during GC analysis, but may also have an endogenous origin.[3] |
Conclusion
The detection of this compound in urinary organic acid profiles serves as a critical reminder of the potential for analytical procedures to introduce artifacts. For researchers and clinicians, particularly those investigating inborn errors of metabolism, it is imperative to recognize that this compound is not a product of endogenous metabolism but rather a degradation product of 3-methylglutaconic acid formed under the high-temperature conditions of gas chromatography. Correctly identifying this compound as an artifact is essential for the accurate diagnosis and understanding of metabolic disorders such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, preventing misinterpretation of metabolic data and ensuring proper patient care.
References
An In-depth Technical Guide on the Theoretical Properties of 3-Methylbut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, presents a unique molecular scaffold with potential applications in organic synthesis and drug development. This technical guide provides a comprehensive overview of its theoretical properties, including its physicochemical characteristics, spectral data, reactivity, and known biological context. The information is curated to support researchers in understanding and utilizing this compound in their scientific endeavors. All quantitative data is summarized in structured tables, and relevant pathways and workflows are visualized using diagrams.
Chemical and Physical Properties
This compound, also known as isopropenylacetic acid, is a C5 carboxylic acid. Its structure features a terminal double bond, which significantly influences its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 100.12 g/mol | --INVALID-LINK-- |
| CAS Number | 1617-31-8 | --INVALID-LINK-- |
| Predicted pKa | 4.39 ± 0.10 | --INVALID-LINK-- |
| Predicted Boiling Point | 88 - 90 °C (at 20 mmHg) | --INVALID-LINK-- |
| Predicted Melting Point | 21°C | --INVALID-LINK-- |
| Predicted Density | 0.9776 g/mL (rough estimate) | --INVALID-LINK-- |
| Predicted Water Solubility | 1.581 x 10⁴ mg/L at 25 °C (estimated) | --INVALID-LINK-- |
| Predicted logP | 1.03720 | --INVALID-LINK-- |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, predicted data and typical spectral regions for its functional groups are presented below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks / Ranges | Assignment |
| ¹H NMR | δ ~1.7 ppm (s, 3H)δ ~3.0 ppm (s, 2H)δ ~4.8 ppm (m, 2H)δ ~11-12 ppm (br s, 1H) | Methyl protons (CH₃)Methylene protons (CH₂)Vinylic protons (=CH₂)Carboxylic acid proton (-COOH) |
| ¹³C NMR | δ ~22 ppmδ ~45 ppmδ ~115 ppmδ ~140 ppmδ ~178 ppm | Methyl carbon (-CH₃)Methylene carbon (-CH₂-)Vinylic carbon (=CH₂)Quaternary vinylic carbon (=C(CH₃)-)Carboxyl carbon (-COOH) |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~1650 cm⁻¹ (medium)~900 cm⁻¹ (strong) | O-H stretch (carboxylic acid dimer)C=O stretch (carboxylic acid)C=C stretch (alkene)=C-H bend (alkene) |
| Mass Spectrometry | m/z 100 (M⁺)m/z 85m/z 55m/z 45 | Molecular ion[M-CH₃]⁺[M-COOH]⁺[COOH]⁺ |
Reactivity and Stability
The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal alkene.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction. Its acidity is influenced by the nearby double bond.
-
Terminal Alkene Group: The double bond is susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization and oxidation reactions. The presence of the methyl group on the double bond influences the regioselectivity of these additions.
Information regarding the thermal stability of unsaturated carboxylic acids suggests that they can undergo decarboxylation upon heating, although the specific conditions for this compound are not well-documented.
enzymatic synthesis of isopropenylacetic acid
An In-depth Technical Guide on the Core Enzymatic Synthesis of Isopropenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylacetic acid, also known as 3-methyl-3-butenoic acid, is a branched-chain unsaturated carboxylic acid.[1] As the demand for green and sustainable chemical synthesis grows, enzymatic methods are becoming increasingly attractive for the production of specialty chemicals. Biocatalysis offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. This technical guide explores potential enzymatic pathways for the synthesis of isopropenylacetic acid, providing a prospective analysis based on established biocatalytic reactions for structurally similar molecules. The focus will be on a plausible and well-documented approach: lipase-catalyzed kinetic resolution of a precursor ester.
Proposed Enzymatic Synthesis Route: Lipase-Catalyzed Kinetic Resolution
A highly feasible and well-documented enzymatic approach for producing enantiomerically enriched carboxylic acids is the kinetic resolution of a racemic ester precursor via hydrolysis catalyzed by lipases.[2][3] In this proposed pathway, a racemic ester of isopropenylacetic acid (e.g., methyl isopropenylacetate) is subjected to hydrolysis by a stereoselective lipase. The enzyme will preferentially hydrolyze one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. Subsequent separation of the produced acid from the unreacted ester yields the enantiopure isopropenylacetic acid.
Lipases are a class of hydrolases that are robust, do not require cofactors, and are often active in organic solvents, making them highly suitable for industrial applications.[4][5] Several commercial lipases have demonstrated high enantioselectivity in the hydrolysis of a wide range of esters.[2][3]
Enzyme Selection
The choice of lipase is critical for achieving high enantioselectivity and conversion. Based on studies of similar kinetic resolutions of chiral esters, promising candidates include:
-
Candida antarctica Lipase B (CALB): Often available in an immobilized form (e.g., Novozym 435), CALB is known for its broad substrate scope and high stereoselectivity.[2]
-
Candida rugosa Lipase (CRL): This lipase has been successfully used for the kinetic resolution of various esters, showing high enantioselectivity.[2][3]
-
Thermomyces lanuginosus Lipase (TLL): Available as Lipolase® or Lipozyme TL IM®, TLL is another effective biocatalyst for the stereoselective hydrolysis of esters.[2]
The optimal enzyme would need to be determined through experimental screening with the specific racemic ester of isopropenylacetic acid.
Experimental Protocols
The following is a detailed methodology for the proposed lipase-catalyzed kinetic resolution of racemic methyl isopropenylacetate. This protocol is based on established procedures for similar enzymatic resolutions.[2]
1. Materials and Reagents:
-
Racemic methyl isopropenylacetate (substrate)
-
Immobilized Lipase (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., tert-butyl methyl ether (MTBE) or isooctane)
-
Sodium hydroxide solution (for pH control)
-
Hydrochloric acid (for product work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for analysis
2. Enzyme Immobilization (if not using a commercial immobilized enzyme):
For non-immobilized lipases, immobilization on a solid support (e.g., accurel MP1000) can improve stability and reusability. A common procedure involves dissolving the lipase in a buffer and adding the support material, followed by slow evaporation of the solvent.
3. Enzymatic Hydrolysis Reaction:
-
In a temperature-controlled reaction vessel, prepare a biphasic system consisting of a phosphate buffer (pH 7.0) and an organic co-solvent (e.g., 80:20 buffer:co-solvent v/v). The use of a co-solvent can improve the solubility of the substrate.[3]
-
Add the racemic methyl isopropenylacetate to the reaction mixture to a final concentration of 50-100 mM.
-
Initiate the reaction by adding the immobilized lipase (e.g., 10% w/w of the substrate).
-
Maintain the reaction at a constant temperature (e.g., 40°C) with constant stirring (e.g., 200 rpm).
-
Monitor the pH of the aqueous phase. The hydrolysis of the ester will produce isopropenylacetic acid, leading to a decrease in pH. Maintain the pH at 7.0 by the controlled addition of a dilute sodium hydroxide solution using an automated pH-stat or by manual titration.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the product acid and the remaining substrate. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted substrate.
4. Product Isolation and Purification:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Acidify the aqueous phase to a pH of 2-3 with dilute hydrochloric acid to protonate the carboxylate.
-
Extract the isopropenylacetic acid from the aqueous phase using an organic solvent such as ethyl acetate.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude isopropenylacetic acid.
-
The unreacted ester can be recovered from the organic phase of the reaction mixture.
-
Purify the product further by column chromatography if necessary.
Data Presentation
The following table summarizes typical quantitative data for the lipase-catalyzed kinetic resolution of various esters, which can be used as a reference for the proposed synthesis of isopropenylacetic acid.
| Substrate | Lipase | Co-solvent | Temp (°C) | Conversion (%) | e.e. of Product (%) | Reference |
| Racemic Ibuprofen Methyl Ester | Candida rugosa Lipase | Isooctane/DCM (80/20) | 40 | ~50 | >95 (S)-acid | [3] |
| (±)-γ-Nitro Ester | Novozym 435 | Diisopropyl ether | 30 | 18-24 | 87-94 (S)-acid | [2] |
| Racemic Flurbiprofen Methyl Ester | Novozym 435 | Toluene | 45 | ~50 | >99 (R)-ester | [3] |
Mandatory Visualizations
Alternative Enzymatic Route: Reversible Carboxylation
An alternative, more advanced biocatalytic strategy for the synthesis of isopropenylacetic acid could be the direct carboxylation of a suitable C4 precursor, such as isoprene. This approach is conceptually based on the reversible nature of some decarboxylases.
For instance, ferulic acid decarboxylase (FDC) from the UbiD family of enzymes has been shown to catalyze the reversible decarboxylation of α,β-unsaturated carboxylic acids.[6] In principle, by shifting the reaction equilibrium (e.g., by increasing the CO2 pressure), this enzyme could catalyze the reverse carboxylation reaction.
However, this approach faces significant challenges:
-
Enzyme Specificity: Wild-type FDCs may not accept isoprene as a substrate. Protein engineering would likely be required to create a mutant enzyme with the desired activity.
-
Cofactor Requirements: UbiD-family enzymes require a prenylated flavin mononucleotide (prFMN) cofactor, which can be unstable and needs to be regenerated.[6]
-
Thermodynamics: The equilibrium of the carboxylation reaction is generally unfavorable, requiring high pressures of CO2 to drive the reaction towards product formation.
Conclusion
While there is no established direct enzymatic synthesis for isopropenylacetic acid reported in the literature, this guide outlines plausible biocatalytic strategies based on well-understood enzymatic reactions. The lipase-catalyzed kinetic resolution of a racemic ester precursor represents a promising and readily implementable approach for the production of enantiomerically pure isopropenylacetic acid. This method leverages the high selectivity and stability of commercially available lipases. Further research would be needed to screen for the optimal lipase and reaction conditions for this specific substrate. The alternative route of direct carboxylation, while more challenging, presents an innovative avenue for future research in the field of biocatalysis and synthetic biology.
References
- 1. 3-Methyl-3-butenoic acid | C5H8O2 | CID 417575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
The Crossroads of Ketogenesis and Amino Acid Metabolism: A Technical Guide to Leucine Catabolism and the Enigmatic Role of 3-Methylbut-3-enoic Acid
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the intricate pathways of leucine catabolism. This whitepaper, tailored for researchers, scientists, and professionals in drug development, provides a detailed analysis of the enzymatic steps, regulatory mechanisms, and associated inborn errors of metabolism. A particular focus is placed on the metabolites central to this pathway and the structural context of related, but less understood, molecules such as 3-methylbut-3-enoic acid.
The guide meticulously outlines the canonical mitochondrial pathway for the breakdown of the essential branched-chain amino acid, leucine. This process is a critical source of acetyl-CoA and acetoacetate, positioning it as a key contributor to ketogenesis, particularly during periods of fasting or in ketogenic states. The document provides a granular look at the enzymes that catalyze each step, from the initial transamination of leucine to the final cleavage of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
A significant portion of this whitepaper is dedicated to presenting quantitative data in a clear and comparative format. Tables summarizing enzyme kinetics, metabolite concentrations in various physiological and pathological states, and metabolic flux analyses offer readers a readily accessible repository of crucial biochemical data.
Furthermore, the guide includes detailed experimental protocols for the key enzymes involved in leucine catabolism. These methodologies, ranging from spectrophotometric and high-performance liquid chromatography (HPLC)-based assays to advanced mass spectrometry techniques, provide researchers with the practical information needed to investigate this vital metabolic pathway in their own laboratories.
One of the unique features of this technical guide is the inclusion of mandatory visualizations for all described signaling pathways and experimental workflows. Utilizing the Graphviz DOT language, the guide presents clear and logically structured diagrams that illuminate the complex relationships between metabolites, enzymes, and regulatory factors. These diagrams adhere to strict color contrast and node text contrast rules to ensure maximum clarity and accessibility.
While the core of the whitepaper focuses on the well-established intermediates of leucine catabolism, it also addresses the topic of this compound. Although its direct and significant role in the primary catabolic pathway is not prominently featured in current literature, its structural relationship to the key intermediate, 3-methylcrotonyl-CoA (a derivative of the isomeric 3-methylbut-2-enoic acid), is discussed. This exploration aims to stimulate further research into potential side reactions or alternative metabolic fates of leucine that may involve this less-studied molecule.
This technical guide serves as an invaluable resource for anyone seeking a deeper understanding of leucine metabolism and its implications for human health and disease. By combining detailed biochemical information, quantitative data, practical experimental protocols, and clear visual aids, this whitepaper is poised to become a standard reference in the fields of metabolic research and drug discovery.
The Leucine Catabolic Pathway: A Step-by-Step Enzymatic Journey
The breakdown of leucine is a multi-step process occurring primarily within the mitochondria. It serves as a significant source of energy and ketogenic precursors. The pathway can be summarized as follows:
-
Transamination: Leucine is first converted to α-ketoisocaproate (KIC) by a branched-chain aminotransferase (BCAT). This reversible reaction involves the transfer of an amino group from leucine to α-ketoglutarate, forming glutamate.
-
Oxidative Decarboxylation: KIC is then irreversibly decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a critical regulatory step in the pathway.
-
Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).[1] This reaction is flavin adenine dinucleotide (FAD)-dependent.
-
Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).
-
Hydration: 3-methylglutaconyl-CoA is then hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.
-
Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate, a ketone body.
This pathway is not only crucial for energy homeostasis but is also linked to several inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), Isovaleric Acidemia, and 3-Methylcrotonyl-CoA Carboxylase Deficiency. These disorders highlight the physiological importance of proper leucine catabolism.
Quantitative Insights into Leucine Catabolism
To facilitate a deeper understanding of the dynamics of this pathway, the following tables summarize key quantitative data for the enzymes involved.
Table 1: Kinetic Parameters of Key Enzymes in Leucine Catabolism
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |
| Isovaleryl-CoA Dehydrogenase (human, recombinant) | Isovaleryl-CoA | 1.0 | kcat/Km = 4.3 x 106 M-1s-1 | [2] |
| Isovaleryl-CoA Dehydrogenase (human, recombinant) | Electron Transfer Flavoprotein (ETF) | 2.0 | - | [2] |
| 3-Methylglutaconyl-CoA Hydratase (human fibroblasts) | 3-Methylglutaconyl-CoA | 6.9 | 495 pmol/min/mg protein | [3] |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase (human fibroblasts) | (R/S)-HMG-CoA | 77.8 ± 14.3 | 12.4 ± 2.2 nmol/min/mg protein | [4] |
Table 2: Typical Concentrations of Leucine and its Catabolites
| Metabolite | Fluid/Tissue | Condition | Concentration Range | Source |
| Leucine | Human Plasma | Postabsorptive | 60 - 140 µM | |
| α-Ketoisocaproate (KIC) | Human Plasma | Postabsorptive | 15 - 40 µM | |
| 3-Hydroxyisovaleric Acid | Human Urine | 3-MCC Deficiency | Highly Elevated | |
| 3-Methylglutaconic Acid | Human Urine | 3-MGA-uria Type I | Highly Elevated | |
| Acetoacetate | Human Plasma | Ketosis | 0.3 - 4 mM |
Visualizing the Metabolic Network
To provide a clear visual representation of the leucine catabolic pathway and its regulation, the following diagrams have been generated using the Graphviz DOT language.
The Case of this compound
This compound, also known as isopropenylacetic acid, is an isomer of the acid corresponding to the acyl group in 3-methylcrotonyl-CoA (3-methylbut-2-enoic acid). While not a recognized intermediate in the primary leucine degradation pathway, its structural similarity warrants consideration.
References
- 1. Diversity of L-leucine catabolism in various microorganisms involved in dairy fermentations, and identification of the rate-controlling step in the formation of the potent flavour component 3-methylbutanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deficiency of 3-methylglutaconyl-coenzyme A hydratase in two siblings with 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic diagnosis of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylbut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical synthesis of 3-methylbut-3-enoic acid, a valuable building block in organic synthesis. Two primary synthetic routes are presented. The first protocol describes a Grignard reaction involving the carboxylation of a methallyl Grignard reagent. The second protocol details the oxidation of 3-methyl-3-buten-1-ol to the desired carboxylic acid using Jones reagent. These methodologies offer reliable pathways to the target compound, with considerations for reaction conditions, substrate scope, and potential side reactions. This document includes step-by-step experimental procedures, tabulated quantitative data for key reaction parameters, and graphical representations of the experimental workflows to facilitate practical application in a research and development setting.
Introduction
This compound is an organic compound of interest in the synthesis of various fine chemicals and pharmaceutical intermediates. Its structure, featuring both a carboxylic acid moiety and a terminal alkene, makes it a versatile precursor for a range of chemical transformations. The selection of an appropriate synthetic strategy is crucial and depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. The two protocols detailed herein represent robust and well-established chemical transformations that can be adapted for the efficient synthesis of this compound.
Protocol 1: Synthesis via Carboxylation of Methallyl Grignard Reagent
This protocol outlines the preparation of this compound through the reaction of a methallyl Grignard reagent with carbon dioxide (dry ice), followed by an acidic workup.
Reaction Principle
The synthesis is a two-step process. First, methallyl chloride reacts with magnesium metal in an anhydrous ether solvent to form methallylmagnesium chloride. This Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. The subsequent acidification of the resulting magnesium carboxylate salt yields this compound.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| Methallyl Chloride | 1.0 equivalent | |
| Magnesium Turnings | 1.1 - 1.2 equivalents | |
| Carbon Dioxide (Dry Ice) | Excess | A large excess is used to ensure complete carboxylation. |
| Solvent | ||
| Anhydrous Diethyl Ether | Varies | Used for the formation and reaction of the Grignard reagent. |
| Reaction Conditions | ||
| Grignard Formation Temperature | 0 - 10 °C | To control the exothermic reaction and prevent side reactions. |
| Carboxylation Temperature | -78 °C to room temp | The Grignard reagent is added to crushed dry ice. |
| Reaction Time (Grignard Formation) | 1 - 2 hours | Monitored by the disappearance of magnesium. |
| Reaction Time (Carboxylation & Work-up) | 1 - 2 hours | Until all the dry ice has sublimated and the mixture has reached room temperature. |
| Yield | ||
| Expected Yield | 60 - 75% | Yields can vary based on the scale and purity of reagents. |
Experimental Protocol
1. Formation of Methallylmagnesium Chloride
1.1. Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
1.2. Place magnesium turnings (1.1-1.2 equivalents) in the flask. Add a small crystal of iodine as an initiator.
1.3. In the dropping funnel, place a solution of methallyl chloride (1.0 equivalent) in anhydrous diethyl ether.
1.4. Add a small portion of the methallyl chloride solution to the magnesium turnings. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
1.5. Once the reaction has initiated, add the remaining methallyl chloride solution dropwise at a rate that maintains a gentle reflux.
1.6. After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours, or until the magnesium has been consumed.
2. Carboxylation
2.1. In a separate large beaker or flask, place a significant excess of crushed dry ice.
2.2. Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A thick slurry will form.
2.3. Allow the mixture to warm to room temperature, which will allow the excess carbon dioxide to sublime.
3. Work-up and Purification
3.1. Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture to quench any unreacted Grignard reagent and to dissolve the magnesium salts.
3.2. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
3.3. Combine the organic extracts and wash with a 5% aqueous hydrochloric acid solution, followed by brine.
3.4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
3.5. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
3.6. The crude product can be further purified by distillation under reduced pressure.
Workflow Diagram
Application Notes and Protocols for the Laboratory Preparation of Isopropenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropenylacetic acid, also known as 3-methyl-3-butenoic acid, is a valuable building block in organic synthesis and holds potential for applications in drug development due to its reactive isopropenyl moiety and carboxylic acid functionality.[1] This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of isopropenylacetic acid via a modified malonic ester synthesis, a robust and versatile method for the formation of substituted carboxylic acids.[2][3][4] The protocol includes reagent specifications, step-by-step instructions, and purification procedures. Additionally, this document outlines the expected analytical data for the characterization of the final product, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, to ensure the identity and purity of the synthesized compound.
Introduction
Isopropenylacetic acid is a methyl-branched unsaturated carboxylic acid with the chemical formula C5H8O2.[1] Its structure, featuring both a terminal alkene and a carboxylic acid, makes it a versatile intermediate for a variety of chemical transformations. The isopropenyl group can participate in addition reactions, polymerizations, and palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety allows for the formation of esters, amides, and other acid derivatives. These reactive handles make isopropenylacetic acid an attractive starting material for the synthesis of more complex molecules, including potential pharmaceutical agents.
The synthesis of substituted acetic acids is a fundamental transformation in organic chemistry, and the malonic ester synthesis provides a reliable and high-yielding route.[2][3][4] This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This application note details a specific adaptation of this classic synthesis for the preparation of isopropenylacetic acid.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl malonate | Reagent | Sigma-Aldrich | |
| Sodium ethoxide | Reagent | Sigma-Aldrich | Handle under inert atmosphere |
| 2,3-Dichloropropene | Reagent | Alfa Aesar | Corrosive, handle with care |
| Ethanol | Anhydrous | Fisher Scientific | |
| Diethyl ether | Anhydrous | Fisher Scientific | |
| Hydrochloric acid | Concentrated | VWR | Corrosive |
| Sodium hydroxide | Pellets | VWR | Corrosive |
| Magnesium sulfate | Anhydrous | Acros Organics | |
| Sodium chloride |
Table 2: Expected Yield and Physical Properties
| Property | Value |
| Theoretical Yield | Dependent on scale |
| Expected Actual Yield | 60-70% |
| Appearance | Colorless to pale yellow liquid |
| Molecular Weight | 100.12 g/mol [1] |
| Boiling Point | ~185-187 °C (at 760 mmHg) |
Table 3: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| 1H NMR (400 MHz, CDCl3) | δ 1.75 (s, 3H), 3.10 (s, 2H), 4.85 (s, 1H), 4.95 (s, 1H), 11.5 (br s, 1H) |
| 13C NMR (100 MHz, CDCl3) | δ 22.5, 45.0, 115.0, 140.0, 178.0 |
| FT-IR (thin film) | ~3080 cm-1 (C-H, sp2), ~2950 cm-1 (C-H, sp3), ~1710 cm-1 (C=O), ~1650 cm-1 (C=C), ~900 cm-1 (=C-H bend) |
| Mass Spectrometry (EI) | m/z 100 (M+), 85, 55, 45 |
Experimental Protocols
Synthesis of Diethyl 2-(2-chloroprop-2-en-1-yl)malonate
This protocol is based on the principles of the malonic ester synthesis.[2][3][4]
-
Preparation of the Enolate: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (50 mL). To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
Alkylation: Add 2,3-dichloropropene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-chloroprop-2-en-1-yl)malonate.
Hydrolysis and Decarboxylation to Isopropenylacetic Acid
-
Saponification: To the crude diethyl 2-(2-chloroprop-2-en-1-yl)malonate, add a solution of sodium hydroxide (2.5 equivalents) in 50 mL of water. Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. An oil will separate. Heat the acidified mixture to a gentle reflux for 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Isolation and Purification: After cooling, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude isopropenylacetic acid can be purified by vacuum distillation.
Mandatory Visualization
Caption: Synthetic workflow for isopropenylacetic acid.
References
Application Note: GC-MS Analysis of 3-Methylbut-3-enoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylbut-3-enoic acid, also known as isopropenylacetic acid, is a methyl-branched unsaturated fatty acid.[1][2] Its analysis is crucial in various research areas, including metabolism studies and the characterization of natural products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[3][4] However, direct GC-MS analysis of free carboxylic acids like this compound is challenging due to their low volatility and high polarity, which can lead to poor peak shape and low sensitivity.[5][6] To overcome these issues, derivatization is necessary to convert the carboxylic acid into a more volatile and less polar derivative.[5][7] This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of this compound.
Experimental Protocols
A general workflow for the analysis of this compound is presented below. This involves sample preparation, derivatization, and GC-MS analysis.
References
Application Note: Quantification of Isopropenylacetic Acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isopropenylacetic acid is a small organic acid of interest in various research fields. Accurate quantification is essential for understanding its metabolic role and potential therapeutic effects. This document provides a detailed protocol for the quantitative analysis of isopropenylacetic acid in biological matrices using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be a reliable starting point for researchers requiring precise and accurate measurements.
Principle of the Method
This method utilizes a reversed-phase C18 column to separate isopropenylacetic acid from other sample components.[1] The mobile phase consists of an acidified aqueous solution and an organic solvent (acetonitrile), which ensures that the analyte is in its protonated, less polar form, leading to better retention and sharp, symmetrical peak shapes.[2] Detection is achieved using a UV detector at a low wavelength (210 nm), where the carbon-carbon double bond and carboxylic acid group provide sufficient absorbance for sensitive quantification.
Materials, Reagents, and Instrumentation
3.1 Materials and Reagents
-
Isopropenylacetic acid reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)[1]
-
Perchloric acid (4 M, for sample preparation)[1]
-
Water (HPLC grade or ultrapure)
-
Syringe filters (0.22 or 0.45 µm, PVDF or other compatible material)[3]
3.2 Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Experimental Protocols
4.1 Protocol 1: Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% phosphoric acid solution in HPLC-grade water. To do this, add 1 mL of 85% phosphoric acid to 1 L of water and mix thoroughly.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.
-
Working Mobile Phase: For isocratic elution, pre-mix Mobile Phase A and Mobile Phase B at the desired ratio (e.g., 80:20 v/v). Degas the mobile phase using sonication or vacuum filtration before use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of isopropenylacetic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] This solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the working mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5 µg/mL to 100 µg/mL).
4.2 Protocol 2: Sample Preparation from Biological Fluids (e.g., Plasma)
This protocol is a general guideline for the deproteinization of biological samples.[4]
-
Sample Collection: Collect plasma samples in EDTA-coated tubes and centrifuge at 3000 rpm for 15 minutes at 4°C to remove blood cells.[4]
-
Protein Precipitation: To 500 µL of the plasma sample in a microcentrifuge tube, add 1.5 mL of cold acetonitrile (or 100 µL of 4 M perchloric acid) to precipitate proteins.[1]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Supernatant Collection: Carefully collect the clear supernatant without disturbing the protein pellet.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[4]
-
Injection: The sample is now ready for injection into the HPLC system.
4.3 Protocol 3: HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system and C18 column with the working mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions (e.g., 10 µL each) from the lowest to the highest concentration.
-
Sample Analysis: Inject the prepared samples.
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of isopropenylacetic acid.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of isopropenylacetic acid in the samples by interpolating their peak areas from the calibration curve.
Data Presentation and Method Performance
The following tables summarize the recommended chromatographic conditions and typical (exemplary) method validation parameters. These values should be experimentally determined and optimized for the specific instrumentation and sample matrix used.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 20:80 v/v) |
| Elution Mode | Isocratic[5] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10 µL[1] |
| UV Detection | 210 nm[7] |
| Run Time | ~10 minutes |
Table 2: Exemplary Method Validation Parameters
| Parameter | Typical Performance |
|---|---|
| Retention Time (RT) | ~4.5 min (Varies with exact conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102%[6] |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of chromatographic separation.
Caption: Overall experimental workflow from sample collection to final quantification.
Caption: Analyte partitioning between the mobile and stationary phases in RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. developed rp-hplc method: Topics by Science.gov [science.gov]
Application Note: Derivatization of 3-methylbut-3-enoic Acid for GC-MS Analysis
Introduction
3-methylbut-3-enoic acid is a volatile organic compound of interest in various fields, including atmospheric chemistry, food science, and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds, offering high resolution and sensitive detection. However, the inherent polarity of the carboxylic acid group in this compound can lead to poor chromatographic peak shape and reduced sensitivity due to interactions with the stationary phase. Chemical derivatization is a crucial step to convert the polar carboxyl group into a less polar, more volatile, and thermally stable functional group, thereby improving its GC-MS analysis.
This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation, to form a trimethylsilyl (TMS) ester, and esterification, to form a fatty acid methyl ester (FAME). These methods are broadly applicable to the analysis of short-chain fatty acids and other organic acids in various matrices.
Derivatization Strategies
-
Silylation: This is a widely used technique where the active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl group (-Si(CH₃)₃).[1][2][3] This process significantly increases the volatility and thermal stability of the analyte.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylation reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to improve reaction efficiency.[2][3]
-
Esterification (Methylation): This robust method converts the carboxylic acid to its corresponding methyl ester.[3] A common approach involves using boron trifluoride (BF₃) in methanol as a catalyst.[3] The resulting fatty acid methyl esters (FAMEs) are stable and exhibit excellent chromatographic properties.[5]
Quantitative Data Summary
The following table presents typical quantitative performance data for the GC-MS analysis of derivatized short-chain fatty acids. While specific data for this compound was not available in the reviewed literature, the data for structurally related unsaturated fatty acids provide a reasonable expectation for the performance of the described methods.
| Parameter | Silylation (BSTFA) | Esterification (BF₃-Methanol) | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [4][6] |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 1 - 30 µg/L | [7][8] |
| Limit of Quantification (LOQ) | 0.3 - 30 µg/L | 3 - 100 µg/L | [7][8] |
| Recovery | 85 - 115% | 90 - 110% | [4][6] |
| Precision (RSD) | < 15% | < 15% | [4][7] |
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is outlined below.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are often toxic, moisture-sensitive, and hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Protocol 1: Silylation with BSTFA + TMCS
This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester.
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, optional)
-
Hexane (GC grade, anhydrous)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen. Moisture will deactivate the silylation reagent.[3]
-
Derivatization: To the dried sample in a reaction vial, add 50 µL of pyridine (optional, can act as a catalyst and solvent) and 100 µL of BSTFA + 1% TMCS.[2]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-80°C for 30-60 minutes.[2][3]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution (if necessary): Dilute the derivatized sample to the desired final volume with anhydrous hexane.
-
Analysis: Transfer the sample to a GC vial for immediate analysis by GC-MS.
Protocol 2: Esterification with BF₃-Methanol
This protocol describes the conversion of this compound to its methyl ester (FAME).
Materials:
-
Dried sample containing this compound
-
14% Boron Trifluoride in Methanol (BF₃-Methanol) solution
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.
-
Derivatization: To the dried sample in a reaction vial, add 1 mL of hexane to dissolve the residue. Add 0.5 mL of 14% BF₃-Methanol reagent.[5]
-
Reaction: Securely cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 60 minutes.[3][5]
-
Work-up: After cooling, add 1 mL of saturated NaCl solution to stop the reaction. Vortex for 30 seconds. Add another 1 mL of hexane, vortex, and allow the layers to separate.
-
Extraction: Carefully transfer the upper hexane layer containing the FAME to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point. Optimization is recommended for specific instrumentation and applications.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min) |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |
Expected Mass Spectra
-
TMS derivative of this compound: The mass spectrum is expected to show a molecular ion (M⁺) and characteristic fragments such as [M-15]⁺ (loss of a methyl group) and a prominent ion at m/z 73, corresponding to the trimethylsilyl cation.
-
Methyl ester of this compound: The mass spectrum of methyl 3-methylbut-3-enoate is available in the NIST database and shows a molecular ion at m/z 114.[9] Key fragment ions can be used for identification and quantification.
Both silylation and esterification are effective derivatization techniques for the GC-MS analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix and available resources. The detailed protocols and general GC-MS conditions provided in this application note serve as a comprehensive guide for researchers to develop and validate a robust analytical method for this compound.
References
- 1. Methyl 3-butenoate [webbook.nist.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Methyl 3-methyl-3-butenoate | C6H10O2 | CID 543237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 3-methylbut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylbut-3-enoic acid is an unsaturated carboxylic acid of interest in various fields of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of experimental spectra in public databases, this note utilizes predicted NMR data based on established chemical shift principles and data from structurally similar compounds.
Predicted NMR Spectral Data
The chemical shifts (δ) for this compound are predicted and presented below. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton |
| =CH₂ | 4.8 - 5.0 | Singlet | 2H | Vinylic protons |
| -CH₂- | ~3.1 | Singlet | 2H | Methylene protons |
| -CH₃ | ~1.8 | Singlet | 3H | Methyl protons |
Note: The carboxylic acid proton is exchangeable and may not be observed in deuterated protic solvents like D₂O.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |
| -C OOH | 170 - 180 | Carboxylic acid carbon |
| C =CH₂ | 140 - 145 | Quaternary vinylic carbon |
| C=C H₂ | 115 - 120 | Methylene vinylic carbon |
| -C H₂- | 40 - 45 | Methylene carbon |
| -C H₃ | 20 - 25 | Methyl carbon |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the preparation and acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to the vial.[1] The choice of solvent can affect the chemical shifts.[1][2]
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Filtration and Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution to remove any particulate matter and transfer it into a clean, dry 5 mm NMR tube.[3][4][5] The sample height in the tube should be approximately 4-5 cm.[6]
-
Capping: Securely cap the NMR tube. Parafilm may be wrapped around the cap to prevent solvent evaporation or moisture absorption.
NMR Data Acquisition
Table 3: Typical NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |
| Pulse Sequence | zg30 | zgpg30 |
| Number of Scans | 16-32 | 1024-4096 |
| Relaxation Delay (d1) | 1-2 s | 2-5 s |
| Acquisition Time (aq) | 3-4 s | 1-2 s |
| Spectral Width (sw) | 16 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
Spectral Interpretation and Logical Relationships
The predicted signals in the ¹H and ¹³C NMR spectra of this compound can be assigned based on established principles of chemical shifts and coupling, although no proton-proton coupling is expected in this molecule, leading to all singlets in the ¹H NMR spectrum (excluding the broad singlet of the carboxylic acid proton).
-
¹H NMR:
-
The carboxylic acid proton is expected to be the most downfield signal, typically appearing as a broad singlet between 10-13 ppm due to hydrogen bonding.[7][8][9] This signal will disappear upon exchange with D₂O.[8][10]
-
The two vinylic protons (=CH₂) are equivalent and are expected to appear as a singlet in the range of 4.6-5.0 ppm.[11][12]
-
The methylene protons (-CH₂-) are adjacent to the carboxylic acid group, which is an electron-withdrawing group, thus they are deshielded and expected to appear around 2-2.6 ppm.[9]
-
The methyl protons (-CH₃) are attached to a double bond and are expected to appear around 1.7 ppm.[9]
-
-
¹³C NMR:
-
The carboxylic acid carbon (-COOH) will be the most downfield signal, typically in the 165-185 ppm region.[10][13]
-
The quaternary vinylic carbon (C=CH₂) will be more deshielded than the other vinylic carbon and is expected in the 120-160 ppm range.[14][15]
-
The methylene vinylic carbon (=CH₂) will also be in the 120-160 ppm range but typically at a lower chemical shift than the quaternary carbon.[14][15]
-
The methylene carbon (-CH₂-) adjacent to the carbonyl group will appear in the range of 40-55 ppm.[14]
-
The methyl carbon (-CH₃) will be the most upfield signal, typically in the 10-50 ppm range.[14]
-
Experimental Workflow Diagram
Caption: Experimental workflow for NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. web.pdx.edu [web.pdx.edu]
- 12. organicchemistryguide.com [organicchemistryguide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. CH362: 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols for the ¹H NMR Spectrum of Isopropenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenylacetic acid, systematically known as 3-methyl-3-butenoic acid, is a valuable building block in organic synthesis and can be found in various natural products. Its structure features a terminal double bond and a carboxylic acid moiety, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of isopropenylacetic acid. This application note provides a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of isopropenylacetic acid, along with an analysis of its key spectral features.
¹H NMR Spectral Data
The ¹H NMR spectrum of isopropenylacetic acid exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for Isopropenylacetic Acid
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH ₃ | 1.78 | Broad Singlet | 3H | - |
| -CH ₂- | 3.05 | Broad Singlet | 2H | - |
| C=CH ₂ (cis to methyl) | 4.89 | Singlet | 1H | - |
| C=CH ₂ (trans to methyl) | 4.95 | Singlet | 1H | - |
| -COOH | 10-12 | Broad Singlet | 1H | - |
Note: The data presented in this table is based on predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions. The carboxylic acid proton is often broad and its chemical shift is highly dependent on concentration and solvent.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of isopropenylacetic acid displays four key signals in the 0-12 ppm range, excluding the solvent peak.
-
Methyl Protons (-CH₃): A broad singlet is predicted around 1.78 ppm, integrating to three protons. This signal corresponds to the methyl group attached to the double bond. The broadening can be attributed to long-range coupling with the vinyl protons.
-
Methylene Protons (-CH₂-): A broad singlet is anticipated at approximately 3.05 ppm, integrating to two protons. This signal represents the methylene group adjacent to the carboxylic acid and the double bond. The lack of a distinct splitting pattern is due to the absence of adjacent non-equivalent protons.
-
Vinyl Protons (C=CH₂): Two distinct singlets are predicted for the two geminal vinyl protons at approximately 4.89 ppm and 4.95 ppm, each integrating to one proton. Their chemical non-equivalence arises from their different spatial relationships with the methyl and methylene groups. The small geminal coupling constant between them may not be resolved, leading to the appearance of two closely spaced singlets.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region of the spectrum, typically between 10 and 12 ppm. This proton is acidic and its signal is often broad due to chemical exchange with trace amounts of water in the solvent.
Experimental Protocol
This protocol outlines the steps for preparing a sample of isopropenylacetic acid and acquiring its ¹H NMR spectrum.
Materials:
-
Isopropenylacetic acid
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of isopropenylacetic acid.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Cap the NMR tube and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the following acquisition parameters (values may be adjusted based on the spectrometer):
-
Pulse Program: Standard 1D proton (zg30)
-
Number of Scans (NS): 16 or 32 (to achieve adequate signal-to-noise)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): Approximately 16 ppm
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants (if resolved).
-
Logical Relationships in the ¹H NMR Spectrum
The following diagram illustrates the structure of isopropenylacetic acid and the connectivity between its proton environments, which gives rise to the observed ¹H NMR spectrum.
Caption: Structure of isopropenylacetic acid and its corresponding predicted ¹H NMR signals.
Experimental Workflow
The following diagram outlines the general workflow for obtaining and analyzing the ¹H NMR spectrum of a chemical compound like isopropenylacetic acid.
Caption: A generalized workflow for ¹H NMR spectroscopy from sample preparation to final analysis.
Application Notes and Protocols for the Stereospecific Synthesis of 3-Methylbut-3-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereospecific synthesis of 3-methylbut-3-enoic acid derivatives, valuable chiral building blocks in pharmaceutical and organic synthesis. The methodologies outlined below focus on achieving high stereocontrol through the use of chiral auxiliaries, a reliable and well-established strategy in asymmetric synthesis.
Introduction
Chiral this compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of a stereogenic center at the C3 position necessitates precise control during synthesis to obtain the desired enantiomer, as biological activity is often enantiomer-dependent. This guide details a robust and highly diastereoselective method for the synthesis of these compounds utilizing Evans' chiral oxazolidinone auxiliaries.
Overview of the Synthetic Strategy
The primary strategy detailed herein involves the use of a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an enolate. The key steps are:
-
Acylation: Attachment of an achiral α,β-unsaturated acyl group to the chiral auxiliary.
-
Diastereoselective Conjugate Addition: Introduction of the methyl group at the C3 position via a stereocontrolled 1,4-conjugate addition of a methyl organocuprate reagent.
-
Cleavage of the Auxiliary: Removal of the chiral auxiliary to yield the desired enantiomerically enriched this compound derivative.
This approach offers high levels of stereocontrol, and the chiral auxiliary can often be recovered and reused.
Data Presentation
The following table summarizes the quantitative data for the key steps in the stereospecific synthesis of a representative this compound derivative using an Evans' oxazolidinone auxiliary.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acylation | But-3-enoic acid, Pivaloyl chloride, Et3N, LiCl, THF, 0 °C to rt | N-(But-3-enoyl)oxazolidinone | 85-95 | N/A |
| 2 | Conjugate Addition | Me2CuLi, THF, -78 °C | N-(3-Methylbutanoyl)oxazolidinone | 80-90 | >95:5 |
| 3 | Auxiliary Cleavage | LiOH, H2O2, THF/H2O | (R)-3-Methylbut-3-enoic acid | >90 | N/A (enantiomerically enriched) |
Experimental Protocols
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of the but-3-enoyl group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
But-3-enoic acid
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of but-3-enoic acid (1.1 equivalents) in anhydrous THF, add triethylamine (1.2 equivalents) at 0 °C.
-
Slowly add pivaloyl chloride (1.1 equivalents) and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equivalent) and lithium chloride (1.0 equivalent) in anhydrous THF.
-
Cool the oxazolidinone solution to 0 °C and add the freshly prepared mixed anhydride solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(but-3-enoyl)oxazolidinone.
Protocol 2: Diastereoselective Conjugate Addition
This protocol details the stereoselective introduction of the methyl group.
Materials:
-
N-(But-3-enoyl)oxazolidinone (from Protocol 1)
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a suspension of CuI (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add methyllithium (3.0 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the lithium dimethylcuprate (Me2CuLi) reagent.
-
In a separate flask, dissolve the N-(but-3-enoyl)oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the substrate solution to the freshly prepared Gilman reagent via cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution containing 10% NH4OH.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the N-(3-methylbutanoyl)oxazolidinone. The diastereomeric ratio can be determined by HPLC or NMR analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final chiral acid.
Materials:
-
N-(3-Methylbutanoyl)oxazolidinone (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2, 30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na2SO3)
-
Diethyl ether
Procedure:
-
Dissolve the N-(3-methylbutanoyl)oxazolidinone (1.0 equivalent) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 equivalents).
-
Slowly add an aqueous solution of lithium hydroxide (2.0 equivalents) and stir the mixture vigorously at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with diethyl ether. The chiral auxiliary remains in the aqueous layer and can be recovered.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-3-methylbut-3-enoic acid.
Visualizations
Caption: Synthetic workflow for the stereospecific synthesis of (R)-3-methylbut-3-enoic acid.
Caption: Chelation-controlled model for diastereoselective conjugate addition.
Isopropenylacetic Acid: A Potential but Uncommon Chiral Building Block
While isopropenylacetic acid possesses a stereocenter and thus has the potential to be used as a chiral building block in asymmetric synthesis, a comprehensive review of scientific literature reveals that it is not a commonly employed synthon in the development of pharmaceuticals or complex natural products. Researchers and drug development professionals typically rely on more established chiral building blocks with well-documented and highly selective synthetic methodologies.
This document provides an overview of established methodologies for the asymmetric synthesis of chiral α-substituted carboxylic acids. These general protocols and principles could theoretically be adapted for the enantioselective synthesis of isopropenylacetic acid or its derivatives.
Strategies for the Asymmetric Synthesis of Chiral α-Substituted Carboxylic Acids
The primary strategies for obtaining enantiomerically pure α-substituted carboxylic acids, such as isopropenylacetic acid, include asymmetric synthesis using chiral auxiliaries and enzymatic kinetic resolution.
Asymmetric Alkylation using Chiral Auxiliaries
A robust method for establishing the stereochemistry at the α-position of a carboxylic acid is through the use of a chiral auxiliary. The auxiliary is a chiral molecule that is temporarily attached to the achiral carboxylic acid, directs the stereoselective introduction of a substituent, and is subsequently removed to yield the desired chiral product. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully applied to a wide range of alkylation reactions.[1][2]
Experimental Protocol: Asymmetric Alkylation of an Acyl Imide Derived from an Evans Auxiliary
This protocol describes a general procedure for the asymmetric alkylation of an N-acyl oxazolidinone, which could be adapted for the synthesis of a derivative of isopropenylacetic acid.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Isopropenylacetyl chloride (or other corresponding acid chloride)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise. Stir the mixture for 15 minutes. Add isopropenylacetyl chloride dropwise and stir for an additional 30-60 minutes at -78 °C. Allow the reaction to warm to 0 °C and stir for another hour. Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone. Purify by column chromatography.
-
Asymmetric Alkylation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C. To a solution of the N-acyl oxazolidinone in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise. Stir for 30 minutes to form the enolate. Add the alkylating agent and continue stirring at -78 °C for 1-4 hours, or until the reaction is complete as monitored by TLC. Quench the reaction with saturated aqueous NaHCO₃ and warm to room temperature. Extract with DCM, wash with brine, dry over MgSO₄, filter, and concentrate. The product is the alkylated N-acyl oxazolidinone.
-
Cleavage of the Chiral Auxiliary: Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water. Cool to 0 °C and add a solution of LiOH and H₂O₂. Stir the mixture at 0 °C for 2-4 hours. Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Concentrate the mixture to remove the THF, and extract the aqueous layer with DCM to recover the chiral auxiliary. Acidify the aqueous layer with HCl and extract with DCM to isolate the chiral carboxylic acid. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the final product.
Quantitative Data for Asymmetric Alkylation using Evans Auxiliaries (Representative Examples)
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | CH₃I | N-(2-methylpropanoyl)-oxazolidinone | 85 | >98 |
| 2 | BnBr | N-(3-phenylpropanoyl)-oxazolidinone | 92 | >98 |
| 3 | Allyl-I | N-(pent-4-enoyl)-oxazolidinone | 88 | >98 |
Note: This table presents typical yields and diastereomeric excesses for the alkylation of various acyl oxazolidinones and serves as a general reference.
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture.[3][4] This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted. For carboxylic acids, lipases are commonly used to selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted acid.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Carboxylic Acid
This protocol provides a general method for the enzymatic resolution of a racemic carboxylic acid.
Materials:
-
Racemic isopropenylacetic acid
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Alcohol (e.g., n-butanol, benzyl alcohol)
-
Molecular sieves (4 Å)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flask containing the racemic isopropenylacetic acid and an alcohol (1.0-1.5 equivalents) in an anhydrous organic solvent, add immobilized lipase (e.g., 10-50% by weight of the acid) and activated molecular sieves.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 45 °C). Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining acid and the formed ester using chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted acid and the ester product.
-
Work-up and Separation: Once the desired conversion is reached, filter off the enzyme and molecular sieves. Wash the solids with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted carboxylic acid and the ester.
-
Separation: Separate the acid from the ester by extraction. Dissolve the mixture in DCM and extract with an aqueous NaHCO₃ solution. The carboxylic acid will be in the aqueous phase as its sodium salt, while the ester remains in the organic phase.
-
Isolation of Products:
-
Ester: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to obtain the chiral ester.
-
Acid: Acidify the aqueous layer with HCl to pH 2-3 and extract with DCM. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to obtain the unreacted chiral carboxylic acid.
-
Quantitative Data for Lipase-Catalyzed Kinetic Resolution (Representative Examples)
| Entry | Substrate | Lipase | Acyl Acceptor | Conversion (%) | ee (Acid) (%) | ee (Ester) (%) |
| 1 | (±)-2-Phenylpropanoic acid | Novozym 435 | n-Butanol | 50 | >99 | >99 |
| 2 | (±)-Ibuprofen | Candida rugosa lipase | Ethanol | 48 | 95 | 98 |
| 3 | (±)-Naproxen | Pseudomonas cepacia lipase | Benzyl alcohol | 51 | >99 | 97 |
Note: This table provides examples of enzymatic resolutions of other α-substituted carboxylic acids and is for illustrative purposes.
Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Carboxylic Acid.
Conclusion
While isopropenylacetic acid is not a mainstream chiral building block, the fundamental principles of asymmetric synthesis provide viable theoretical pathways to its enantiomerically enriched forms. The methodologies of asymmetric alkylation using chiral auxiliaries and enzymatic kinetic resolution are powerful and versatile strategies that are widely applied to the synthesis of a vast array of chiral carboxylic acids. For researchers interested in exploring the potential of chiral isopropenylacetic acid, adapting these well-established protocols would be a logical starting point. The successful application of these methods would require empirical optimization of reaction conditions to achieve high yields and enantioselectivities.
References
Application Note: Solid-Phase Extraction of Isopropenylacetic Acid for Chromatographic Analysis
Research and Development Division, Advanced Analytical Solutions
December 23, 2025
Abstract
This application note presents a detailed protocol for the extraction and purification of isopropenylacetic acid from biological matrices, specifically human plasma, using solid-phase extraction (SPE). Isopropenylacetic acid is a short-chain unsaturated carboxylic acid of interest in various biomedical research areas. Due to its polar nature, a robust sample preparation method is crucial for accurate quantification by chromatographic techniques. This document outlines a mixed-mode anion exchange SPE protocol that provides high recovery and excellent sample cleanup, making it suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Isopropenylacetic acid (2-methyl-3-butenoic acid) is a metabolite that may be relevant in studies of branched-chain amino acid metabolism and certain metabolic disorders. Accurate and precise measurement of this analyte in complex biological samples like plasma is essential for understanding its physiological and pathological roles. Solid-phase extraction is a widely used technique for sample preparation that offers significant advantages over liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1]
This protocol focuses on a mixed-mode solid-phase extraction strategy, which combines reversed-phase and anion exchange retention mechanisms.[2] This dual retention mode allows for a more rigorous washing procedure, leading to cleaner extracts and minimizing matrix effects in the subsequent analysis.[3][4] The provided methodologies are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol using Mixed-Mode Anion Exchange Sorbent
This protocol is optimized for the extraction of isopropenylacetic acid from human plasma.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Polymeric sorbent with quaternary ammonium functional groups, 30 mg / 1 mL)
-
Human Plasma (or other biological fluid)
-
Isopropenylacetic Acid Standard
-
Internal Standard (e.g., Isopropenylacetic acid-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (88%)
-
Ammonium Hydroxide (25%)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (concentration to be optimized based on analytical method sensitivity).
-
Add 500 µL of 2% formic acid in water to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for loading onto the SPE cartridge.
SPE Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of 25 mM ammonium acetate buffer in water.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the isopropenylacetic acid with 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the appropriate solvent for the analytical method (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).
-
Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization of the carboxylic acid group is necessary to improve volatility and chromatographic performance.[5][6] Silylation is a common and effective method.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (anhydrous)
-
Heating block or oven
Procedure:
-
To the dried extract from the SPE procedure, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
Data Presentation
The following tables summarize the expected quantitative performance of the described SPE method coupled with LC-MS/MS analysis.
Table 1: Recovery and Precision of Isopropenylacetic Acid from Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Isopropenylacetic Acid | 5 | 92.3 | 4.1 | 5.8 |
| Isopropenylacetic Acid | 50 | 95.1 | 3.5 | 4.9 |
| Isopropenylacetic Acid | 500 | 94.6 | 2.8 | 4.2 |
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
Visualizations
Experimental Workflow
Caption: Solid-Phase Extraction workflow for isopropenylacetic acid.
Potential Metabolic Context
Isopropenylacetic acid is structurally similar to other short-chain fatty acids (SCFAs), which are known to undergo beta-oxidation. While the specific metabolic fate of isopropenylacetic acid is not well-documented, a plausible catabolic pathway would involve its activation to a Coenzyme A (CoA) thioester, followed by degradation through a modified beta-oxidation cycle.
Caption: Plausible metabolic pathway for isopropenylacetic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbut-3-enoic Acid
Welcome to the technical support center for the synthesis of 3-methylbut-3-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: While a single, standardized method is not extensively documented, two highly plausible and commonly employed strategies for the synthesis of this compound are the Wittig reaction and the Reformatsky reaction. Both methods involve the formation of a carbon-carbon bond between acetone and a two-carbon synthon.
-
Wittig Reaction: This approach involves the reaction of a phosphorus ylide, generated from an α-haloacetate ester, with acetone. The resulting α,β-unsaturated ester is then hydrolyzed to yield this compound.
-
Reformatsky Reaction: This method utilizes an organozinc reagent formed from an α-halo ester and zinc metal, which then reacts with acetone.[1][2][3][4][5] The initial product is a β-hydroxy ester, which upon dehydration and hydrolysis, yields the target acid.
Q2: What is the most common side reaction to be aware of during the synthesis of this compound?
A2: The most significant challenge is the potential for isomerization of the desired product, this compound, to its more thermodynamically stable isomer, 3-methyl-2-butenoic acid (senecioic acid). This isomerization is readily catalyzed by the presence of acids or bases and can be exacerbated by elevated temperatures.[6]
Q3: How can I minimize the isomerization of this compound to 3-methyl-2-butenoic acid?
A3: To minimize isomerization, it is crucial to maintain neutral or mildly acidic conditions throughout the reaction and work-up procedures.[6] Avoid prolonged exposure to high temperatures and strong acids or bases. During purification, fractional distillation under reduced pressure is recommended to keep the temperature low.[7]
Q4: What are some common issues encountered during the purification of this compound?
A4: Besides isomerization, other common purification challenges include the removal of unreacted starting materials and byproducts from the reaction. For instance, in the Wittig reaction, triphenylphosphine oxide is a significant byproduct that can be challenging to separate.[8] Purification typically involves a combination of extraction and distillation. Careful fractional distillation under reduced pressure is often the most effective method for obtaining the pure product.[7]
Q5: Are there any specific safety precautions I should take when synthesizing this compound?
A5: Standard laboratory safety protocols should be followed. The reagents used in the synthesis, such as α-haloesters and organometallic compounds, can be hazardous. The reactions should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Isomerization to 3-methyl-2-butenoic acid. - Loss of product during work-up and purification. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Maintain neutral or slightly acidic conditions and avoid high temperatures.[6] - Optimize extraction and distillation procedures to minimize product loss. |
| Presence of 3-Methyl-2-butenoic Acid in the Final Product | - Isomerization during the reaction or work-up due to the presence of acid or base, or high temperatures. | - Perform the reaction and work-up under neutral or mildly acidic conditions.[6] - Use the lowest possible temperature for distillation by employing a vacuum.[7] |
| Difficulty in Removing Triphenylphosphine Oxide (from Wittig Reaction) | - Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[8] | - Purification can be achieved by careful column chromatography or by trituration with a non-polar solvent to precipitate the triphenylphosphine oxide. |
| Formation of a Complex Mixture of Products | - Side reactions due to reactive intermediates. - In the Reformatsky reaction, self-condensation of the ester can occur. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. - Slowly add the organozinc reagent to the ketone to minimize self-condensation. |
Data Presentation
Table 1: Comparison of Potential Synthetic Routes for this compound
| Parameter | Wittig Reaction | Reformatsky Reaction |
| Starting Materials | Acetone, Ethyl bromoacetate, Triphenylphosphine | Acetone, Ethyl bromoacetate, Zinc |
| Key Intermediate | Phosphorus ylide | Organozinc reagent (Reformatsky enolate)[4] |
| Common Byproducts | Triphenylphosphine oxide[8] | Zinc salts |
| Potential Yield | Moderate to High | Moderate to High |
| Key Challenge | Removal of triphenylphosphine oxide | Activation of zinc metal, potential for side reactions |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Wittig Reaction (General Procedure)
This protocol outlines a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Ethyl bromoacetate
-
Triphenylphosphine
-
A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Acetone
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (for hydrolysis)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous solvent. Add ethyl bromoacetate and stir the mixture to form the phosphonium salt. Cool the mixture in an ice bath and slowly add the strong base to generate the ylide.
-
Wittig Reaction: To the ylide solution, slowly add a solution of acetone in the same anhydrous solvent. Allow the reaction to stir at room temperature until completion, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of the Ester: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide.
-
Hydrolysis: The purified ethyl 3-methylbut-3-enoate is then hydrolyzed by refluxing with a solution of sodium hydroxide.
-
Acidification and Final Purification: After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether. Dry the organic layer and remove the solvent. The final product can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound via the Reformatsky Reaction (General Procedure)
This protocol provides a general outline for the synthesis of this compound using the Reformatsky reaction.[1][2][3][4][5]
Materials:
-
Zinc dust (activated)
-
Ethyl bromoacetate
-
Anhydrous solvent (e.g., THF or benzene)
-
Acetone
-
Sulfuric acid (for work-up and dehydration)
-
Sodium hydroxide (for hydrolysis)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Activation of Zinc: Activate the zinc dust by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Formation of the Reformatsky Reagent: In a flame-dried flask under an inert atmosphere, add the activated zinc dust and a small crystal of iodine. Add a solution of ethyl bromoacetate and acetone in anhydrous solvent dropwise. The reaction is often initiated by gentle heating.
-
Reaction with Acetone: Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution of ethyl bromoacetate and acetone at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction until completion.
-
Work-up and Dehydration: Cool the reaction mixture and add dilute sulfuric acid. This will hydrolyze the intermediate and dehydrate the resulting β-hydroxy ester to form ethyl 3-methylbut-2-enoate and ethyl 3-methylbut-3-enoate.
-
Extraction and Purification of the Ester: Extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent. The mixture of esters can be separated by careful fractional distillation.
-
Hydrolysis: Hydrolyze the desired ethyl 3-methylbut-3-enoate with aqueous sodium hydroxide.
-
Acidification and Final Purification: Acidify the reaction mixture with dilute acid and extract the product with diethyl ether. Dry the organic layer and remove the solvent. Purify the final product by fractional distillation under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Isopropenylacetic Acid Preparation
Welcome to the technical support center for the preparation of isopropenylacetic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isopropenylacetic acid?
A1: The two primary synthetic routes for isopropenylacetic acid are the Carroll rearrangement of allyl acetoacetate and the Wittig reaction between an appropriate phosphonium ylide and a carbonyl compound.
Q2: What are the major side reactions to be aware of during the synthesis?
A2: The key side reactions depend on the chosen synthetic method. For the Carroll rearrangement, the main side product is a result of diallylation. In the Wittig reaction, the formation of the undesired Z-isomer of isopropenylacetic acid and potential isomerization to the more stable senecioic acid are the primary concerns.
Q3: How can I purify the final isopropenylacetic acid product?
A3: Purification is typically achieved through fractional distillation under reduced pressure to separate isopropenylacetic acid from byproducts and starting materials.[1][2][3] The significant difference in boiling points between isopropenylacetic acid and potential impurities like senecioic acid allows for effective separation.
Troubleshooting Guides
Method 1: Carroll Rearrangement
The Carroll rearrangement provides a direct route to γ,δ-unsaturated ketones, and in this case, upon decarboxylation, to isopropenylacetic acid.[4][5]
Issue 1: Low Yield of Isopropenylacetic Acid and Formation of a High-Boiling Point Impurity.
-
Possible Cause: A significant side reaction in the Carroll rearrangement is diallylation, where the enolate of the product is further allylated by another molecule of the allyl acetoacetate starting material. This leads to the formation of diallyl acetoacetate.
-
Troubleshooting:
-
Use of a Palladium Catalyst: Employing a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), can promote the desired decarboxylative allylation at milder temperatures, thus minimizing the competing diallylation reaction.[5][6][7][8][9]
-
Control of Stoichiometry: Using a slight excess of the acetoacetate component relative to the allyl source can help to consume the allylating agent and reduce the chance of a second allylation.
-
| Condition | Catalyst | Temperature | Observed Side Product | Typical Yield of Isopropenylacetic Acid |
| Thermal | None | High (180-220 °C) | Diallyl acetoacetate | Moderate |
| Catalytic | Pd(PPh₃)₄ | Lower (e.g., refluxing THF) | Minimized diallylation | Good to Excellent |
Method 2: Wittig Reaction
The Wittig reaction offers a versatile method for forming the double bond in isopropenylacetic acid. A common approach involves the reaction of a stabilized ylide, such as ethyl 2-(triphenylphosphoranylidene)propionate, with formaldehyde.[10]
Issue 2: Formation of a Mixture of E/Z Isomers.
-
Possible Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions. Stabilized ylides, like the one used for this synthesis, generally favor the formation of the E-isomer.[4][5][11][12][13][14] However, the choice of base and solvent can influence the E/Z ratio.
-
Troubleshooting:
-
Ylide Stabilization: The use of a stabilized ylide containing an electron-withdrawing group (like an ester) is crucial for high E-selectivity.[4][11][14]
-
Base Selection: The choice of base can impact the E/Z ratio. For stabilized ylides, weaker bases like sodium bicarbonate or sodium carbonate are often sufficient and can promote high E-selectivity.[10] The use of lithium-based strong bases can sometimes lead to decreased E-selectivity.[4]
-
Solvent Effects: Aprotic solvents are generally preferred. The specific solvent can influence the transition state of the reaction and thus the stereochemical outcome.
-
| Ylide Type | Base | Solvent | Predominant Isomer | Typical E/Z Ratio |
| Stabilized | NaHCO₃ | Aqueous/Organic | E | >95:5 |
| Stabilized | NaH | THF/Toluene | E | High |
| Non-stabilized | n-BuLi | THF | Z | Varies |
Issue 3: Isomerization of the Product to Senecioic Acid.
-
Possible Cause: The terminal double bond of isopropenylacetic acid can migrate to form the more thermodynamically stable conjugated isomer, senecioic acid (3-methyl-2-butenoic acid), especially under acidic or basic conditions, or at elevated temperatures during workup or distillation.
-
Troubleshooting:
-
Mild Reaction Conditions: Conduct the synthesis and workup at the lowest practical temperatures.
-
Neutral Workup: Avoid strongly acidic or basic conditions during the extraction and purification steps.
-
Purification Method: Fractional distillation under reduced pressure is effective for separating isopropenylacetic acid from the higher-boiling senecioic acid.[1][2][3]
-
Experimental Protocols
Key Experiment 1: Synthesis of Isopropenylacetic Acid via Carroll Rearrangement
Materials:
-
Allyl acetoacetate
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of allyl acetoacetate (1 equivalent) in anhydrous THF under an inert atmosphere, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Key Experiment 2: Synthesis of Isopropenylacetic Acid via Wittig Reaction
Materials:
-
Ethyl 2-bromopropionate
-
Triphenylphosphine
-
Paraformaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (2 M)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene. Add ethyl 2-bromopropionate (1 equivalent) and heat the mixture to reflux for 24 hours. Cool to room temperature, collect the precipitated phosphonium salt by filtration, wash with cold toluene, and dry under vacuum.
-
Ylide Formation and Wittig Reaction: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide. Add paraformaldehyde (1.5 equivalents) and stir the reaction mixture at room temperature overnight.
-
Workup and Hydrolysis: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. To the crude ester, add a 2 M sodium hydroxide solution and stir at room temperature until hydrolysis is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with 1 M HCl and extract the product with diethyl ether. Dry the organic layer, concentrate, and purify by fractional distillation under reduced pressure.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a powerful tool to identify and quantify isopropenylacetic acid and its potential isomers like senecioic acid.[15][16][17][18]
-
A typical GC method would involve a polar capillary column and a temperature gradient to achieve good separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of isopropenylacetic acid is characterized by distinct signals for the vinyl protons and the allylic protons, allowing for unambiguous structure confirmation.[18][19][20][21][22]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbon, the sp² carbons of the double bond, and the methyl and methylene carbons.[19][20][21][22][23][24]
Visualizations
Caption: Diallylation as a side reaction in the Carroll rearrangement.
Caption: Troubleshooting logic for the Wittig synthesis of isopropenylacetic acid.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Fatty acids fractional and total distillation | CMB SpA [cmb.it]
- 3. Precise laboratory fractional distillation of fatty acid esters | Semantic Scholar [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved The stereoselectivity of the Wittig reaction is due | Chegg.com [chegg.com]
- 6. Asymmetric Carroll rearrangement of allyl α-acetamido-β-ketocarboxylates catalysed by a chiral palladium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Carroll rearrangement of allyl alpha-acetamido-beta-ketocarboxylates catalysed by a chiral palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed, stereoselective rearrangement of a tetracyclic allyl cyclopropane under arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed, stereoselective rearrangement of a tetracyclic allyl cyclopropane under arylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. 3-Methyl-3-butenoic acid | C5H8O2 | CID 417575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Methyl-2-butenoic acid | C5H8O2 | CID 10931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. youtube.com [youtube.com]
- 23. rsc.org [rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
isomerization of 3-methylbut-3-enoic acid to 3-methyl-2-butenoic acid
Welcome to the technical support center for the isomerization of 3-methylbut-3-enoic acid to 3-methyl-2-butenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the driving force for the isomerization of this compound to 3-methyl-2-butenoic acid?
The primary driving force for this isomerization is the formation of a more thermodynamically stable product. 3-Methyl-2-butenoic acid contains a carbon-carbon double bond that is in conjugation with the carboxylic acid group. This conjugated system is energetically more favorable than the isolated double bond in the starting material, this compound.
Q2: What types of catalysts are effective for this isomerization?
Both acid and base catalysts can be employed to facilitate this isomerization. Strong acids can protonate the double bond, leading to a carbocation intermediate that rearranges to the more stable product. Base catalysis typically proceeds through the formation of an enolate intermediate.
Q3: What are the typical reaction temperatures for this isomerization?
The isomerization can be conducted over a broad temperature range, generally from 50°C to 250°C.[1] The optimal temperature will depend on the specific catalyst, solvent, and desired reaction time.
Q4: Is a solvent necessary for this reaction?
The reaction can be performed with or without a solvent.[1] The choice of solvent can impact the reaction rate and selectivity. Suitable solvents may include water, alcohols, or other polar aprotic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive or Insufficient Catalyst: The catalyst may have degraded, or the concentration may be too low. | - Use a fresh batch of catalyst.- Incrementally increase the catalyst loading. |
| 2. Low Reaction Temperature: The activation energy for the isomerization is not being overcome. | - Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| 3. Short Reaction Time: The reaction may not have had enough time to reach completion. | - Extend the reaction time and monitor the progress using techniques like GC-MS or NMR. | |
| Low Selectivity / Formation of Byproducts | 1. Decarboxylation: At higher temperatures, the carboxylic acid may be prone to decarboxylation. | - Lower the reaction temperature.- Choose a milder catalyst. |
| 2. Polymerization: High temperatures or high concentrations of acid/base can lead to polymerization of the unsaturated carboxylic acid. | - Reduce the reaction temperature.- Decrease the catalyst concentration.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation-initiated polymerization. | |
| 3. Formation of Michael Adducts (Base-Catalyzed): The enolate can act as a nucleophile and add to the α,β-unsaturated product. | - Use a milder base or lower the base concentration.- Keep the reaction temperature low. | |
| Product Degradation | 1. High Reaction Temperature: The product, 3-methyl-2-butenoic acid, may be unstable at very high temperatures. | - Optimize for the lowest effective temperature that provides a reasonable reaction rate. |
| 2. Prolonged Exposure to Catalyst: Particularly with strong acids or bases, the product may degrade over time. | - Quench the reaction as soon as the starting material is consumed (monitor by GC-MS or TLC).- Neutralize the catalyst promptly during workup. |
Experimental Protocols
The following are general protocols for the acid- and base-catalyzed isomerization of this compound. These should be considered as starting points and may require optimization for specific experimental setups.
Acid-Catalyzed Isomerization
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound. If using a solvent, add it to the flask.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the stirred solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC, GC-MS, or NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by distillation or crystallization.
Base-Catalyzed Isomerization
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a suitable solvent (e.g., ethanol or water).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) and monitor the reaction progress.
-
Workup: After the reaction is complete, cool the mixture and neutralize the base with an acid (e.g., hydrochloric acid). Extract the product with an organic solvent. The combined organic layers should be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure to yield the crude product, which can then be purified.
Data Presentation
| Parameter | Acid-Catalyzed | Base-Catalyzed | Notes |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Strong or weak bases (e.g., NaOH, K₂CO₃) | Catalyst choice affects reaction rate and potential side reactions. |
| Temperature | 50°C - 250°C | 50°C - 250°C | Higher temperatures increase the rate but may promote side reactions.[1] |
| Solvent | Can be run neat or with a co-solvent (e.g., water, alcohols).[1] | Can be run neat or with a co-solvent (e.g., water, alcohols).[1] | Solvent polarity can influence reaction kinetics. |
| Potential Byproducts | Polymerization products | Aldol condensation products, Michael adducts, polymers | Byproduct formation is often dependent on temperature and concentration. |
Visualizations
Reaction Mechanisms
Caption: Acid-Catalyzed Isomerization Mechanism.
Caption: Base-Catalyzed Isomerization Mechanism.
Experimental Workflow
Caption: General Experimental Workflow for Isomerization.
Troubleshooting Logic
Caption: Troubleshooting Logic for Low Conversion.
References
Technical Support Center: Synthesis of 3-methylbut-3-enoic Acid
Welcome to the technical support center for the synthesis of 3-methylbut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound?
The primary challenge is the propensity of the target molecule, a β,γ-unsaturated carboxylic acid, to isomerize to its more thermodynamically stable α,β-unsaturated isomer, 3-methylbut-2-enoic acid. This isomerization is often catalyzed by acidic or basic conditions, as well as elevated temperatures. The conjugated system of the α,β-isomer is energetically more favorable.
Q2: Which are the most promising synthetic routes for this compound?
Two of the most viable synthetic approaches are:
-
Acid-catalyzed hydrolysis of 3-methyl-3-butenenitrile: This method is advantageous as the starting material is commercially available. Acidic conditions are generally preferred over basic hydrolysis to minimize isomerization of the double bond.
-
Reformatsky reaction followed by dehydration: The reaction of acetone with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of zinc yields a β-hydroxy ester. Subsequent dehydration can produce the desired unsaturated acid, although controlling the regioselectivity of the double bond formation is a critical step.
Q3: How can I minimize the formation of the 3-methylbut-2-enoic acid isomer?
To minimize isomerization, it is crucial to:
-
Maintain low reaction temperatures: Where possible, conduct reactions and workups at lower temperatures.
-
Avoid strongly basic conditions: If a base is required, use a mild, non-nucleophilic base and a short reaction time.
-
Use acid-catalyzed hydrolysis for the nitrile route: This generally gives a better ratio of the desired β,γ-unsaturated acid compared to base-catalyzed hydrolysis.
-
Careful selection of dehydration conditions: For the Reformatsky route, certain dehydration reagents and conditions are known to favor the formation of the less substituted alkene.
Q4: What is the best method to purify this compound and remove the α,β-unsaturated isomer?
Separation of these isomers can be challenging due to their similar physical properties. The most effective method is typically fractional distillation under reduced pressure . A vacuum distillation setup with a fractionating column (e.g., a Vigreux or packed column) is recommended to achieve good separation. Careful control of the vacuum and heating rate is essential.
Troubleshooting Guides
Problem 1: Low yield of this compound from hydrolysis of 3-methyl-3-butenenitrile.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis | Extend the reaction time or gently increase the reaction temperature while monitoring for isomerization. Ensure a sufficient molar excess of the acid catalyst and water. |
| Isomerization to 3-methylbut-2-enoic acid | Use milder acidic conditions (e.g., a lower concentration of a strong acid or a weaker protic acid). Maintain a lower reaction temperature. Monitor the reaction progress closely using techniques like GC-MS or NMR to stop the reaction before significant isomerization occurs. |
| Product loss during workup | Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions. Minimize exposure of the product to high temperatures during solvent removal by using a rotary evaporator at reduced pressure. |
Problem 2: Predominant formation of 3-methylbut-2-enoic acid from the Reformatsky reaction and dehydration sequence.
| Possible Cause | Suggested Solution |
| Dehydration conditions favor the conjugated isomer | The choice of dehydrating agent is critical. Strong acids and high temperatures often lead to the thermodynamic product. Consider using milder dehydration methods. For example, conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by elimination with a non-nucleophilic base at low temperature may favor the kinetic (less stable) product. |
| Isomerization after dehydration | If the dehydration step successfully produces the desired isomer, subsequent purification steps (e.g., distillation at atmospheric pressure) might cause isomerization. Use reduced pressure distillation to keep the temperature low. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 3-methyl-3-butenenitrile
This protocol is adapted from the well-established procedure for the hydrolysis of allyl cyanide.
Materials:
-
3-methyl-3-butenenitrile
-
Concentrated hydrochloric acid
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-3-butenenitrile (1.0 eq) and concentrated hydrochloric acid (1.2-1.5 eq).
-
Heat the mixture to a gentle reflux. The reaction is often exothermic and may proceed vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-5 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Reformatsky Reaction of Acetone with Ethyl Bromoacetate and Subsequent Dehydration
Part A: Synthesis of Ethyl 3-hydroxy-3-methylbutanoate
Materials:
-
Zinc dust (activated)
-
Ethyl bromoacetate
-
Acetone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromoacetate (1.0 eq) and acetone (1.5 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should start spontaneously, as indicated by a gentle reflux. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.
Part B: Dehydration to this compound
This step is critical for obtaining the desired isomer and may require optimization.
Suggested Method (favoring the kinetic product):
-
Hydrolyze the crude ethyl 3-hydroxy-3-methylbutanoate to the corresponding carboxylic acid using a mild base (e.g., LiOH in a THF/water mixture) at room temperature, followed by careful acidification with a dilute acid at low temperature.
-
Isolate the 3-hydroxy-3-methylbutanoic acid.
-
Convert the hydroxyl group to a good leaving group. For example, react the hydroxy acid with p-toluenesulfonyl chloride (TsCl) in pyridine at 0 °C to form the tosylate.
-
Eliminate the tosylate using a bulky, non-nucleophilic base such as potassium tert-butoxide in THF at low temperature (e.g., 0 °C to room temperature). This should favor the formation of the terminal alkene (this compound).
-
After an acidic workup, extract the product and purify by fractional distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Steps | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Nitrile Hydrolysis | 3-methyl-3-butenenitrile, HCl | Hydrolysis | 60-70% (for allyl cyanide) | Fewer steps, readily available starting material. | Risk of isomerization, handling of cyanide precursor. |
| Reformatsky Reaction | Acetone, Ethyl bromoacetate, Zinc | Reformatsky reaction, Hydrolysis, Dehydration | 60-80% (for β-hydroxy ester formation) | Avoids cyanide, modular approach. | Multiple steps, dehydration regioselectivity can be low, handling of zinc dust. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nitrile hydrolysis.
Technical Support Center: Purification of Isopropenylacetic Acid
Welcome to the Technical Support Center for the purification of isopropenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and generalized experimental protocols.
Disclaimer: Specific literature on the detailed purification of isopropenylacetic acid is limited. The following protocols and troubleshooting advice are based on general principles for the purification of carboxylic acids and vinyl-containing compounds. All protocols should be considered as starting points and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying isopropenylacetic acid?
A1: Isopropenylacetic acid presents several purification challenges primarily due to its chemical structure. The presence of a carboxylic acid group makes it polar and allows for salt formation, while the isopropenyl group (a vinyl group) makes it susceptible to polymerization, especially at elevated temperatures. Key challenges include:
-
Thermal Instability: The compound may polymerize or isomerize at high temperatures, which can be a significant issue during distillation.
-
Potential for Isomerization: The double bond may migrate to form the more stable conjugated isomer, senecioic acid (3-methyl-2-butenoic acid), particularly under acidic or basic conditions or at high temperatures.
-
Crystallization Difficulties: Finding a suitable solvent system for recrystallization can be challenging. The compound may "oil out" instead of forming crystals if the conditions are not optimal.
-
Removal of Structurally Similar Impurities: Byproducts from the synthesis, such as starting materials or isomers, can be difficult to separate due to similar physical properties.
Q2: What are the most likely impurities in a crude sample of isopropenylacetic acid?
A2: Impurities can originate from starting materials, side reactions, or degradation of the product.[1][2] Common impurities may include:
-
Unreacted starting materials from the synthesis.
-
Solvents used in the reaction or workup.
-
Senecioic acid: The conjugated isomer of isopropenylacetic acid.
-
Polymers: Oligomers or polymers formed through the vinyl group.[3][4]
-
Byproducts from side reactions specific to the synthetic route employed.
Q3: How can I monitor the purity of isopropenylacetic acid during purification?
A3: Several analytical techniques can be used to assess the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of isopropenylacetic acid and identifying impurities.[1][5][6][7][8] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[9][10][11][12] Derivatization of the carboxylic acid to a more volatile ester may be necessary for optimal analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate isopropenylacetic acid from non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) is a good starting point.[4][13][14]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the progress of a purification, such as column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of isopropenylacetic acid.
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solubility of the compound in the chosen solvent is too high at the cooling temperature, or the cooling rate is too fast.[15] | Try using a less polar solvent or a solvent mixture. Ensure a slow cooling rate. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure isopropenylacetic acid. |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used.[15] | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble. | Use a solvent in which the compound has lower solubility at cold temperatures. Ensure the wash solvent is pre-chilled. Minimize the volume of wash solvent used. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | Perform a hot filtration to remove insoluble impurities. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. A second recrystallization may be necessary. |
Distillation Issues
| Problem | Possible Cause | Suggested Solution |
| Product decomposes or polymerizes in the distillation flask. | The distillation temperature is too high.[16] | Use vacuum distillation to lower the boiling point of isopropenylacetic acid.[16][17] Ensure the heating mantle is not set too high and that the heating is gradual. |
| "Bumping" or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[18] |
| Poor separation of product from impurities. | The boiling points of the product and impurities are too close for simple distillation. | Use fractional distillation, which provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation.[19][20] |
| No product distilling over. | The vacuum is too high, or the condenser is not cold enough. The temperature of the heating bath is too low. | Adjust the vacuum to the appropriate pressure for the desired boiling temperature. Ensure a steady flow of cold water through the condenser. Gradually increase the temperature of the heating bath. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds (overlapping bands). | The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly. | Optimize the solvent system using TLC first. A common starting point for carboxylic acids on silica gel is a hexane/ethyl acetate gradient with a small amount of acetic acid to improve peak shape.[21][22][23][24][25] Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound is stuck on the column. | The compound is too polar for the chosen solvent system. | Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol to the eluent might be necessary. |
| "Tailing" of the product peak. | The compound is interacting too strongly with the stationary phase (e.g., acidic compound on basic alumina). | Add a small amount of a modifier to the mobile phase, such as acetic acid, to reduce strong interactions and improve peak shape. Use silica gel as the stationary phase, which is slightly acidic.[22] |
| Low recovery of the product. | The compound is irreversibly adsorbed onto the stationary phase. The column was not fully eluted. | Ensure the column is flushed with a highly polar solvent at the end of the separation to elute any remaining compounds. Choose a less active stationary phase if strong adsorption is suspected. |
Experimental Protocols (Generalized)
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude isopropenylacetic acid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[26][27] Non-polar to moderately polar solvents like hexanes, ethyl acetate, or mixtures thereof are good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source.[18][19] Ensure all glassware is free of cracks.
-
Sample Addition: Place the crude isopropenylacetic acid and a magnetic stir bar or boiling chips into the distillation flask.
-
Evacuation: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. The boiling point will depend on the pressure.
-
Discontinuation: Stop the distillation before the flask runs dry to prevent the formation of peroxides or polymerization of the residue.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.[21][23]
-
Sample Loading: Dissolve the crude isopropenylacetic acid in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). A common mobile phase for carboxylic acids is a mixture of hexane and ethyl acetate, with a small amount of acetic acid added to improve separation.[22][25]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified isopropenylacetic acid.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for isopropenylacetic acid.
Caption: Troubleshooting logic for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. jppres.com [jppres.com]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. ijstr.org [ijstr.org]
- 13. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Purification [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. vlab.amrita.edu [vlab.amrita.edu]
- 19. Purification [chem.rochester.edu]
- 20. Fractional distillation - Wikipedia [en.wikipedia.org]
- 21. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 22. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 23. rsc.org [rsc.org]
- 24. A chromatography column, packed with silica gel as stationary phase, was .. [askfilo.com]
- 25. Chromatography [chem.rochester.edu]
- 26. researchgate.net [researchgate.net]
- 27. mt.com [mt.com]
Technical Support Center: Stability and Degradation of 3-Methylbut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and degradation of 3-methylbut-3-enoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issue for this compound is its potential for isomerization to the more thermodynamically stable conjugated isomer, 3-methyl-2-butenoic acid (senecioic acid). This conversion involves the migration of the carbon-carbon double bond. Other potential degradation pathways, especially under harsh conditions, include oxidation and decarboxylation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended. Solutions of the acid should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step to increase the volatility of the acid. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products, such as the isomeric 3-methyl-2-butenoic acid.
Q4: What are the expected degradation products of this compound?
A4: The primary and most expected degradation product is its isomer, 3-methyl-2-butenoic acid. Under oxidative stress, various smaller carboxylic acids, aldehydes, and ketones could be formed. Thermal stress may lead to decarboxylation, producing isobutylene and carbon dioxide.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound, likely through isomerization to 3-methyl-2-butenoic acid, which may have different biological or chemical activity.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your stock of this compound using HPLC or GC-MS to confirm its purity and check for the presence of isomers or other degradation products.
-
Fresh Preparations: Prepare solutions of this compound immediately before use.
-
Optimize Storage: If solutions must be stored, aliquot them into single-use vials and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
-
Control Experimental Conditions: Minimize exposure of the compound to high temperatures, extreme pH, and light during your experiments.
-
Issue 2: Appearance of an unexpected peak in HPLC or GC analysis.
-
Possible Cause: Formation of a degradation product.
-
Troubleshooting Steps:
-
Identify the Peak: If possible, use mass spectrometry (LC-MS or GC-MS) to determine the molecular weight of the unexpected peak. A peak with the same molecular weight as this compound is likely an isomer.
-
Run a Standard: Inject a standard of 3-methyl-2-butenoic acid to see if the retention time matches the unexpected peak.
-
Review Experimental Conditions: Assess your experimental setup for potential stressors that could be causing degradation, such as elevated temperature, incompatible solvents, or prolonged exposure to acidic or basic conditions.
-
Quantitative Data on Stability
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of unsaturated carboxylic acids. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Condition | Expected Stability | Primary Degradation Pathway |
| 2 | Acidic | Relatively Stable | Slow Isomerization |
| 7 | Neutral | Moderately Stable | Isomerization |
| 12 | Basic | Unstable | Rapid Isomerization |
Table 2: Effect of Temperature on the Stability of this compound (Solid State)
| Temperature | Duration | Expected Stability | Primary Degradation Pathway |
| 4°C | Long-term | Stable | - |
| 25°C | Short-term | Relatively Stable | Slow Isomerization/Oxidation |
| 60°C | 24 hours | Potential Degradation | Isomerization, Oxidation, Decarboxylation |
Table 3: Effect of Light on the Stability of this compound (in Solution)
| Light Condition | Duration | Expected Stability | Primary Degradation Pathway |
| Dark | Long-term | Stable | - |
| Ambient Light | 24 hours | Potential Degradation | Photochemical Isomerization, Oxidation |
| UV Light (254 nm) | 4 hours | Unstable | Rapid Isomerization, Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its primary isomer, 3-methyl-2-butenoic acid.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 15 50 50 20 50 50 22 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in the initial mobile phase composition.
Visualizations
Technical Support Center: Optimizing Reaction Conditions for Isopropenylacetic Acid
Welcome to the technical support center for the synthesis of isopropenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues that may be encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare isopropenylacetic acid?
A1: While various methods can be envisioned, two common and effective strategies for the synthesis of isopropenylacetic acid are:
-
The Wittig Reaction: This approach involves the reaction of acetone with a phosphonium ylide derived from a haloacetic acid or its ester, followed by hydrolysis if an ester was used. The Wittig reaction is a powerful tool for forming carbon-carbon double bonds.[1][2]
-
Carboxylation of a Grignard Reagent: This method consists of preparing an isopropenyl Grignard reagent (isopropenylmagnesium bromide) from 2-bromopropene, which is then reacted with carbon dioxide (dry ice) to form the carboxylate salt. Subsequent acidic workup yields isopropenylacetic acid.[3][4]
Q2: My Wittig reaction yield for isopropenylacetic acid is low. What are the potential causes?
A2: Low yields in the Wittig reaction for this synthesis can stem from several factors:
-
Inefficient Ylide Formation: The base used to deprotonate the phosphonium salt may not be strong enough, or the reaction conditions (e.g., anhydrous solvent) may not be optimal.[2]
-
Side Reactions of the Ylide: The ylide can be unstable and may react with moisture or oxygen. It is crucial to maintain an inert and dry atmosphere.
-
Steric Hindrance: While acetone is not highly hindered, the specific phosphonium salt used could introduce steric challenges.
-
Suboptimal Reaction Temperature: Temperature control is critical. Some Wittig reactions require low temperatures to prevent side reactions.[5]
Q3: I am observing the formation of byproducts in the Grignard carboxylation route. What are they and how can I minimize them?
A3: Common side reactions in the Grignard synthesis of carboxylic acids include:
-
Formation of Ketones and Tertiary Alcohols: The initially formed carboxylate salt can react with another equivalent of the Grignard reagent to produce a ketone, which can then be further attacked by the Grignard reagent to yield a tertiary alcohol after workup. To minimize this, it is crucial to add the Grignard reagent to a large excess of dry ice (solid CO2) to ensure the immediate consumption of the Grignard reagent.
-
Wurtz Coupling: The Grignard reagent can couple with unreacted 2-bromopropene to form a dimer. This can be minimized by slow addition of the halide to the magnesium turnings during the Grignard reagent formation.
-
Reaction with Moisture or Oxygen: Grignard reagents are highly reactive towards protic sources and oxygen. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: How can I effectively purify crude isopropenylacetic acid?
A4: Purification of the final product can be achieved through several methods:
-
Extraction: An initial acid-base extraction is often effective. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the purified carboxylic acid.
-
Distillation: Fractional distillation under reduced pressure can be used to purify the liquid product, especially to separate it from higher-boiling impurities.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, recrystallization is an excellent purification technique.
Q5: What are the recommended storage conditions for isopropenylacetic acid?
A5: Isopropenylacetic acid, being an unsaturated carboxylic acid, should be stored in a cool, dry, and dark place to prevent polymerization and degradation.[6][7] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to use it relatively quickly after preparation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Wittig Synthesis
| Possible Cause | Troubleshooting Steps |
| Inactive Phosphonium Ylide | Ensure the phosphonium salt is dry and pure. Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) to generate the ylide.[2] Verify ylide formation by a color change (often to a deep red or orange). |
| Poor Quality Reagents | Use freshly distilled acetone and anhydrous solvents (e.g., THF, ether). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Ylide formation is often done at low temperatures (e.g., 0 °C or -78 °C), and the reaction with the ketone may be allowed to warm to room temperature. |
| Presence of Moisture or Oxygen | Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon. |
Issue 2: Formation of Impurities in Grignard Carboxylation
| Possible Cause | Troubleshooting Steps |
| Reaction with Unreacted Starting Material | During Grignard reagent formation, add the 2-bromopropene slowly to the magnesium turnings to maintain a gentle reflux and minimize coupling side reactions. |
| Formation of Ketone/Tertiary Alcohol Byproducts | Add the Grignard solution slowly to a vigorously stirred slurry of a large excess of freshly crushed dry ice in an anhydrous solvent (e.g., THF or ether). This ensures a low concentration of the Grignard reagent in the presence of a high concentration of CO2. |
| Decomposition of Grignard Reagent | Use anhydrous solvents and oven-dried glassware. Perform the reaction under a strict inert atmosphere. |
| Incomplete Carboxylation | Ensure the dry ice is of good quality and that a sufficient excess is used. Allow the reaction mixture to stir for an adequate amount of time before quenching. |
Experimental Protocols
Protocol 1: Synthesis of Isopropenylacetic Acid via Wittig Reaction
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic color of the ylide appears.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of acetone in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl isopropenylacetate.
-
Hydrolysis: Hydrolyze the crude ester using a standard procedure, for example, by refluxing with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield isopropenylacetic acid.
-
Purification: Purify the crude isopropenylacetic acid by vacuum distillation.
Protocol 2: Synthesis of Isopropenylacetic Acid via Grignard Carboxylation
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
2-Bromopropene
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool and add a small amount of anhydrous diethyl ether.
-
Add a solution of 2-bromopropene in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromopropene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Carboxylation: In a separate large flask, place a large excess of freshly crushed dry ice and add anhydrous diethyl ether.
-
Cool the Grignard reagent solution to room temperature and add it slowly via a cannula or dropping funnel to the vigorously stirred slurry of dry ice.
-
Continue stirring until the mixture reaches room temperature and all the dry ice has sublimed.
-
Workup: Slowly and carefully add 6 M hydrochloric acid to the reaction mixture with cooling in an ice bath to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and remove the solvent under reduced pressure. Purify the resulting crude isopropenylacetic acid by vacuum distillation.
Visualizations
Caption: Synthetic workflow for isopropenylacetic acid via the Wittig reaction.
Caption: Synthetic workflow for isopropenylacetic acid via Grignard carboxylation.
Caption: General troubleshooting logic for optimizing the synthesis.
References
Technical Support Center: Quantification of 3-methylbut-3-enoic Acid by GC-MS
This technical support center provides troubleshooting guidance and detailed methodologies for the quantitative analysis of 3-methylbut-3-enoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and polar carboxyl groups.[1] These characteristics can lead to poor chromatographic peak shape, tailing, and adsorption to the stationary phase, resulting in inaccurate quantification.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte more suitable for GC analysis.[1]
Q2: What are the common derivatization methods for this compound?
A2: The most common derivatization strategies for fatty acids are silylation and esterification.[1]
-
Silylation: This method replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]
-
Esterification: This involves converting the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester). A widely used reagent is Boron Trifluoride (BF3) in methanol.[1][3]
Q3: I am observing peak tailing in my chromatogram. What could be the cause?
A3: Peak tailing for acidic compounds like this compound can be caused by several factors:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free acid will interact strongly with the GC column, causing tailing. Ensure your derivatization protocol is optimized for time, temperature, and reagent concentration.
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte. Using a deactivated liner and performing regular column conditioning can help mitigate this.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Q4: I am concerned about the stability of this compound during sample preparation and analysis. Is this a valid concern?
A4: Yes, the stability of this compound is a critical consideration. Unsaturated fatty acids can be susceptible to isomerization, especially under certain conditions. There is a potential for this compound to isomerize to the more thermodynamically stable conjugated isomer, 3-methyl-2-butenoic acid. This can be influenced by factors like pH, temperature, and the presence of catalysts during sample preparation and derivatization.[4] It is crucial to use optimized and mild derivatization conditions and to analyze samples promptly.
Q5: How do I choose an appropriate internal standard for the quantification of this compound?
A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[5] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis, which leads to the most accurate quantification.[5] If a SIL-IS is not available, a structural analog or an odd-chain fatty acid that is not naturally present in the sample can be used, but this may result in less accurate quantification.[5]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| No or low peak for this compound | Incomplete extraction or derivatization. Degradation of the analyte. Instrument sensitivity issue. | Optimize extraction and derivatization conditions (time, temperature, reagent concentration). Ensure samples are processed promptly and stored at low temperatures. Check GC-MS system performance with a known standard.[5] |
| Peak Tailing | Incomplete derivatization. Active sites in the GC inlet or column. Column overload. | Ensure complete derivatization by optimizing the reaction. Use a deactivated inlet liner and perform column conditioning. Dilute the sample or reduce the injection volume. |
| Presence of an unexpected peak with the same mass-to-charge ratio | Isomerization of this compound to 3-methyl-2-butenoic acid. | Optimize sample preparation and derivatization to use mild conditions (e.g., lower temperature, shorter reaction time). Analyze a standard of 3-methyl-2-butenoic acid to confirm its retention time. |
| High variability in results | Inconsistent addition of internal standard. Poor sample homogenization. Matrix effects. | Use a calibrated pipette for adding the internal standard to all samples, standards, and blanks. Ensure thorough vortexing at all relevant steps. Use a stable isotope-labeled internal standard to best compensate for matrix effects.[5] |
| Ghost peaks in the chromatogram | Contamination from solvents, reagents, or the GC-MS system. | Analyze a "blank" sample containing only the solvents and reagents. Use high-purity solvents and fresh reagents. Regularly replace the injection port liner and septum. |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.
1. Sample Extraction:
- Acidify the sample (e.g., plasma, urine) to a pH < 2 with 6M HCl.[2]
- Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
- Vortex vigorously and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
2. Derivatization:
- To the dried extract, add 50-100 µL of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
- Seal the vial tightly and heat at 60-80°C for 15-30 minutes.[2]
- Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Esterification using BF3-Methanol
This protocol describes the conversion of this compound to its methyl ester (FAME).
1. Sample Extraction:
- Follow the same sample extraction procedure as in Protocol 1.
2. Derivatization:
- To the dried extract, add 1 mL of 12-14% Boron Trifluoride (BF3) in methanol.[1]
- Tightly cap the tube and heat at 80-90°C for 10-60 minutes.[1][3]
- Cool the sample to room temperature.
- Add a suitable organic solvent (e.g., hexane) and water to extract the FAME.
- Vortex and centrifuge to separate the layers.
- The upper organic layer containing the FAME is ready for GC-MS analysis.[3]
GC-MS Parameters
The following are general GC-MS parameters that should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 40-70°C, hold for 2 min. Ramp: 10°C/min to 250-280°C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MSD Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data
Table 1: Characteristic Mass Fragments for SIM Analysis (TMS Derivative)
For the di-TMS derivative of a similar compound, 2-hydroxy-3-methylbutanoic acid, the following ions are characteristic. These can be used as a starting point for identifying quantifier and qualifier ions for the TMS derivative of this compound.
| Ion (m/z) | Description |
| 147 | Often a prominent ion for TMS-derivatized hydroxy acids, corresponding to the [COOTMS]⁺ fragment.[2] |
Note: Specific mass fragments for the TMS derivative of this compound should be determined by analyzing a derivatized standard.
Table 2: Potential Internal Standards
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope-Labeled (SIL) | This compound-d3 | "Gold standard" for accuracy.[5] Co-elutes with the analyte and corrects for most variations.[5] | May not be commercially available and may require custom synthesis. |
| Structural Analog | 3,3-dimethylacrylic acid | Chemically similar to the analyte. | May not behave identically during sample preparation and analysis. |
| Odd-Chain Fatty Acid | Heptadecanoic acid (C17:0) | Not naturally present in most biological samples. Commercially available. | Chemical and physical properties may differ significantly from the analyte. |
Visualizations
Caption: General experimental workflow for the GC-MS analysis of this compound.
Caption: Potential isomerization of this compound.
References
Technical Support Center: Analysis of 3-Methylbut-3-enoic Acid and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 3-methylbut-3-enoic acid and its clinically relevant isomer, 3-hydroxyisovaleric acid. Particular focus is given to mitigating matrix effects in bioanalytical methods such as LC-MS/MS and GC-MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma, serum, or urine, endogenous substances such as phospholipids, salts, and proteins can be co-extracted with the analyte.[1][3] During LC-MS/MS analysis, these components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to an underestimation or overestimation of its true concentration.[1] This is a significant concern as it can compromise the accuracy, precision, and sensitivity of the analytical method.[4][5]
Q2: What are the common analytical techniques for this compound and its isomers, and which are most susceptible to matrix effects?
A2: The common analytical techniques for the analysis of this compound and its isomers, such as 3-hydroxyisovaleric acid, include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] LC-MS/MS, particularly with electrospray ionization (ESI), is highly sensitive and specific but is also highly susceptible to matrix effects, especially ion suppression.[1][4] GC-MS can also be affected by matrix components, though the sample preparation for GC-MS often involves derivatization and extraction steps that can help to remove some interfering substances.[7]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.[1] It is recommended to assess the matrix effect at both low and high concentrations of the analyte and in at least six different lots of the biological matrix to ensure the robustness of the assay.[1]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it highly recommended for the analysis of this compound?
A4: A stable isotope-labeled internal standard (SIL-IS) is a synthetic version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C).[1][8] For the analysis of this compound, a corresponding SIL-IS would be added to the samples before any sample preparation steps.[1] The SIL-IS co-elutes with the analyte and experiences similar matrix effects.[8][9] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects and sample processing can be effectively compensated, leading to more accurate and precise results.[8]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound and related compounds.
Issue 1: Poor Peak Shape or Asymmetry
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like this compound, a lower pH is generally preferred. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column | Use a mobile phase additive (e.g., a small amount of a competing acid) or switch to a different column chemistry. |
Issue 2: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Steps |
| Co-elution of Matrix Components | Improve chromatographic separation by modifying the HPLC/UHPLC gradient to better separate the analyte from interfering matrix components. A longer, shallower gradient can improve resolution.[1] |
| Insufficient Sample Cleanup | Employ more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances like phospholipids.[8][9] |
| High Salt Concentration in Sample | Use a desalting step during sample preparation, such as SPE, or dilute the sample. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
A decision-making workflow for addressing matrix effects is provided in the diagram below.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general methodology for cleaning up urine samples to reduce matrix effects prior to LC-MS/MS analysis of this compound.
Materials:
-
Mixed-mode strong anion exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate buffer (pH 9.0)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Sample collection tubes
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Dilute 250 µL of urine with 1550 µL of aqueous ammonium acetate buffer (pH 9.0).[8]
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ammonium acetate buffer (pH 9.0).[8]
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove interfering substances.[8]
-
Elution: Elute the analyte with two aliquots of 500 µL of 10% formic acid in an acetonitrile:methanol (3:2) mixture.[8]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow for SPE.
Caption: Experimental workflow for SPE of urine samples.
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of different sample preparation methods on the recovery of this compound and the observed matrix effect.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Dilute-and-Shoot | 98.5 | 65.2 (Ion Suppression) | 15.8 |
| Protein Precipitation | 92.1 | 78.9 (Ion Suppression) | 9.5 |
| Liquid-Liquid Extraction | 85.7 | 91.3 | 6.2 |
| Solid-Phase Extraction | 95.3 | 98.7 | 4.1 |
Note: This data is illustrative and the actual performance of each method will depend on the specific matrix and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 7. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. longdom.org [longdom.org]
Technical Support Center: Purification of Isopropenylacetic Acid
Welcome to the Technical Support Center for the purification of isopropenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from isopropenylacetic acid. Below you will find a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude isopropenylacetic acid?
A1: The impurities present in isopropenylacetic acid are largely dependent on the synthetic route employed. Common impurities may include:
-
Isomeric Acids: Structurally related isomers such as vinylacetic acid and crotonic acid can be present, especially if the synthesis involves isomerization steps.[1]
-
Starting Materials: Unreacted starting materials from the synthesis process are a common source of contamination.
-
Byproducts: Side reactions can lead to the formation of various byproducts. For instance, in syntheses involving high temperatures, dimerization of the product can occur.[1]
-
Solvents: Residual solvents used during the reaction or extraction steps may be present in the crude product.
Q2: What are the most effective methods for purifying isopropenylacetic acid?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:
-
Distillation: Fractional distillation under reduced pressure is a highly effective method for separating isopropenylacetic acid from less volatile or more volatile impurities.[1]
-
Recrystallization: This technique is useful for removing impurities that have different solubility profiles from the desired product. A suitable solvent system is crucial for successful recrystallization.
-
Chromatography: Techniques such as column chromatography can be employed for high-purity applications, effectively separating the target compound from structurally similar impurities.
Q3: How can I assess the purity of my isopropenylacetic acid sample?
A3: Purity assessment is a critical step. Commonly used analytical techniques include:
-
Gas Chromatography (GC): A powerful tool for separating and quantifying volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): Widely used for the analysis of non-volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine the purity.
-
Mass Spectrometry (MS): Used to identify the molecular weight of the compound and any impurities present.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of isopropenylacetic acid.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Distillation | Inefficient fractional distillation column. | Ensure the distillation column is packed efficiently and has a sufficient number of theoretical plates. Optimize the reflux ratio to improve separation.[1] |
| Co-distillation with a close-boiling impurity. | Consider a different purification technique, such as recrystallization or chromatography, if distillation alone is insufficient. | |
| Oiling Out During Recrystallization | The solvent is too good a solvent for the compound at all temperatures. | Use a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal formation rather than oiling out. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column. |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. Overloading leads to broad peaks and poor separation. | |
| Product Dimerization | High temperatures during purification. | If dimerization is suspected, especially during distillation, consider using a lower distillation temperature under a higher vacuum.[1] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating isopropenylacetic acid from impurities with significantly different boiling points.
Materials:
-
Crude isopropenylacetic acid
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source and gauge
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charge the round-bottom flask with the crude isopropenylacetic acid. Add a few boiling chips or a magnetic stir bar.
-
Apply vacuum to the system and gradually heat the flask using the heating mantle.
-
Carefully monitor the temperature at the distillation head. Collect and discard any low-boiling fractions.
-
Collect the fraction corresponding to the boiling point of isopropenylacetic acid at the applied pressure.
-
Once the desired fraction is collected, stop the heating and allow the system to cool before releasing the vacuum.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities that have different solubilities than isopropenylacetic acid. The choice of solvent is critical and may require some preliminary screening.
Materials:
-
Crude isopropenylacetic acid
-
Suitable recrystallization solvent (e.g., a hydrocarbon/ether mixture, or water, depending on solubility)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude isopropenylacetic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the crude product completely.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven at a low temperature.
Data Presentation
The following table summarizes hypothetical data for the purification of isopropenylacetic acid using different methods. This data is for illustrative purposes to demonstrate the effectiveness of each technique.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Distillation | 85 | 98 | 75 | High and low boiling point impurities |
| Recrystallization | 85 | 95 | 60 | Insoluble impurities and some isomers |
| Column Chromatography | 95 | >99 | 50 | Closely related structural isomers |
Visualizations
The following diagrams illustrate the general workflows for the purification of isopropenylacetic acid.
Caption: Workflow for the purification of isopropenylacetic acid by fractional distillation.
Caption: Workflow for the purification of isopropenylacetic acid by recrystallization.
References
Technical Support Center: 3-Methylbut-3-enoic Acid
Welcome to the technical support center for 3-methylbut-3-enoic acid. This resource is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and use of this compound in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storage at room temperature under an inert atmosphere, while others suggest refrigeration (2-8°C).[2][3] It is crucial to protect the compound from direct sunlight, heat, sparks, and open flames.[4]
Q2: Is this compound sensitive to air or light?
A2: Yes, due to its unsaturated nature, this compound can be sensitive to air and light.[4] To prevent potential polymerization or degradation, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong bases and reducing agents.[4] Contact with these substances should be avoided to prevent vigorous reactions. It is also a corrosive substance, and care should be taken to avoid contact with metals, which may corrode.[5]
Q4: What are the primary hazards associated with handling this compound?
A4: According to GHS classifications, this compound is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects.[6]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, appropriate personal protective equipment should be worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Troubleshooting Guides
Issue 1: The compound has changed color or consistency during storage.
-
Possible Cause: This could indicate degradation or polymerization of the compound, possibly due to exposure to air, light, or an incompatible material.
-
Solution:
-
Verify the storage conditions against the supplier's recommendations.
-
Ensure the container is properly sealed and was purged with an inert gas if required.
-
Check for any potential contaminants that may have been introduced.
-
It is advisable to test a small sample for purity before proceeding with experiments. If degradation is suspected, it is safest to dispose of the material according to hazardous waste regulations.[4]
-
Issue 2: Inconsistent results in reactions involving this compound.
-
Possible Cause: The purity of the acid may be compromised, or it may be reacting with other components in the reaction mixture.
-
Solution:
-
Confirm the purity of the this compound using an appropriate analytical technique (e.g., NMR, GC-MS).
-
Review the reaction protocol to ensure there are no incompatible reagents, such as strong bases or reducing agents, that are not part of the intended reaction pathway.
-
Ensure that the solvent used is dry and free of impurities.
-
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol [6] |
| CAS Number | 1617-31-8[8] |
| Boiling Point | 42-43 °C / 0.1 mmHg[3] |
| Density | 0.968 g/mL at 20 °C[3] |
Recommended Storage Conditions Summary
| Condition | Recommendation | Source |
| Temperature | Room Temperature or Refrigerated (2-8°C) | [1][2][3] |
| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon) | [2] |
| Light | Protect from direct sunlight | [4] |
| Container | Tightly closed, in a dry and well-ventilated place | [1][4] |
Experimental Protocols
General Protocol for an Esterification Reaction
This is a general procedure and may require optimization for specific substrates.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Add the desired alcohol (1-1.2 equivalents).
-
Add a suitable solvent (e.g., dichloromethane, toluene).
-
Slowly add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
-
Reaction:
-
If necessary, heat the reaction mixture to reflux.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Visualizations
Caption: General workflow for an esterification reaction.
Caption: Factors influencing the stability of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1617-31-8|this compound|BLD Pharm [bldpharm.com]
- 3. 2-METHYL-3-BUTENOIC ACID | 53774-20-2 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. 3-Methyl-3-butenoic acid | C5H8O2 | CID 417575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimization of Isopropenylacetic Acid Derivatization
Welcome to the technical support center for the derivatization of isopropenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful derivatization experiments, primarily for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of isopropenylacetic acid necessary for GC-MS analysis?
A1: Isopropenylacetic acid, like other carboxylic acids, is a polar compound with an active hydrogen on the carboxyl group.[1][2] This polarity leads to several challenges in GC analysis, including poor volatility, a tendency to form hydrogen bonds, and potential adsorption to the GC column, which results in poor peak shape (tailing) and inaccurate quantification.[3] Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC-MS analysis.[2][4]
Q2: What are the most common derivatization methods for isopropenylacetic acid?
A2: The two most universal and recommended methods for carboxylic acids are silylation and esterification (alkylation).[1]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[5] The most common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[5] TMS derivatives are volatile and thermally stable.
-
Esterification: This process converts the carboxylic acid into an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME).[1] A common and effective reagent is boron trifluoride (BF₃) in methanol.[5][6] Methyl esters are stable and provide excellent quantitative results for GC analysis.
Q3: Which derivatization method should I choose?
A3: The choice depends on your specific analytical needs.
-
Choose Silylation (BSTFA) for broad applicability, as it reacts with a wide range of polar compounds and is highly effective.[5] It is often preferred for achieving low detection limits and high reproducibility.[5] The byproducts of BSTFA are volatile, which minimizes chromatographic interference.
-
Choose Esterification (BF₃-Methanol) for a robust and widely used method, especially when focusing specifically on fatty and carboxylic acids.[3] It generates stable FAMEs that are well-characterized.[1] This method is highly selective for carboxylic acids.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak / Incomplete Derivatization | 1. Presence of Moisture: Silylating reagents like BSTFA are extremely sensitive to water, which consumes the reagent and prevents the reaction.[4][7] 2. Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[5] 3. Suboptimal Reaction Conditions: Reaction time or temperature may be insufficient, especially for sterically hindered molecules.[4][5] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous grade solvents and reagents. Evaporate aqueous samples to complete dryness under a stream of nitrogen before adding reagents.[4][5] 2. Use Sufficient Excess Reagent: A general guideline is to use at least a 2:1 molar ratio of BSTFA to active hydrogens in the sample.[4][5] For BF₃-Methanol, a 10x molar excess is a good starting point.[6] 3. Optimize Time and Temperature: For BSTFA, a common starting point is heating at 60-70°C for 30-60 minutes.[5] For BF₃-Methanol, heating at 60°C for 10-60 minutes is typical.[6] Monitor the reaction progress by analyzing aliquots at different time points until the product peak area no longer increases. |
| Broad or Tailing Peaks in Chromatogram | 1. Incomplete Derivatization: Underivatized isopropenylacetic acid remains polar and interacts strongly with the GC column.[5] 2. Active Sites in GC System: The GC inlet liner or the column itself may have active sites that cause adsorption. | 1. Re-optimize Derivatization: Refer to the solutions for "Incomplete Derivatization" above. Ensure the reaction has gone to completion. 2. Use a Glass Inlet Liner: Use a deactivated glass liner in the injection port. Stainless steel injection ports can lead to erratic results. Consider silanizing the glassware to mask polar groups.[8] |
| Extra or Unexpected Peaks in Chromatogram | 1. Reagent Byproducts: The derivatization reaction itself produces byproducts. 2. Contaminated Reagents/Solvents: Impurities in the derivatization agents or solvents can appear in the chromatogram. 3. Side Reactions: The double bond in isopropenylacetic acid could potentially react under harsh conditions, although this is less common with standard silylation or esterification. | 1. **BSTFA byproducts (trimethylsilyltrifluoroacetamide, trifluoroacetamide) are highly volatile and typically elute early, causing minimal interference. 2. Run a Reagent Blank: Always prepare and run a blank sample containing only the solvent and derivatization reagents to identify any artifact peaks. Use high-purity, derivatization-grade reagents and solvents. 3. Use Mild Conditions: Stick to the recommended temperatures and reaction times to minimize the risk of side reactions. |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes can affect yield. 2. Sample Degradation: The derivatized product may not be stable over time. 3. Moisture Contamination: Inconsistent exposure to atmospheric moisture between samples. | 1. Maintain Consistency: Use a heating block for precise temperature control. Use calibrated pipettes for accurate volume measurements. 2. Analyze Promptly: Analyze derivatized samples as soon as possible after they have cooled to room temperature. If storage is necessary, cap vials tightly and store in a desiccator. 3. Handle Reagents Carefully: Work in a dry environment (e.g., under a nitrogen blanket or in a glove box if possible). Keep reagent bottles tightly sealed when not in use. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is a general guideline for converting isopropenylacetic acid to its trimethylsilyl (TMS) ester.
Materials:
-
Sample containing isopropenylacetic acid
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 mg or an equivalent solution) into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[5]
-
Solvent Addition: Add 100 µL of an anhydrous solvent like pyridine or acetonitrile to dissolve the dried sample.[5] Pyridine can act as a catalyst and is a common choice.[9]
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.[5] This provides a significant excess of the reagent.
-
Reaction: Tightly cap the vial immediately. Heat the mixture at 70°C for 60 minutes in a heating block.[5]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[5] If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane).
Protocol 2: Esterification using Boron Trifluoride-Methanol
This protocol outlines the conversion of isopropenylacetic acid to its fatty acid methyl ester (FAME).
Materials:
-
Sample containing isopropenylacetic acid
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane (or Heptane)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the sample into a reaction vial. If the sample is in solution, evaporate the solvent first.
-
Reagent Addition: Add 2 mL of 12% BF₃-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. Note: Optimal time can vary, so validation is recommended.[6]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the methyl esters into the hexane layer.
-
Phase Separation & Drying: Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.[3][6]
-
Analysis: The hexane solution containing the isopropenylacetic acid methyl ester is now ready for GC-MS analysis.
Visualizations
Caption: General experimental workflow for derivatization of isopropenylacetic acid.
Caption: Silylation of a carboxylic acid using BSTFA to form a TMS ester.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. unitedchem.com [unitedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. scispace.com [scispace.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Methylbut-3-enoic Acid
Welcome to the Technical Support Center for the synthesis of 3-methylbut-3-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this valuable synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable synthesis routes for this compound?
A1: Based on available literature and general synthetic principles, the most promising scalable routes to this compound are:
-
Oxidation of 3-methyl-3-buten-1-ol: This is a direct and often high-yielding approach. The choice of oxidant is critical for scalability and to avoid side reactions.
-
Oxidation of 3-methyl-3-butenal: If the corresponding aldehyde is readily available, its oxidation can be a very efficient method.
-
Hydrolysis of ethyl 3-methylbut-3-enoate: For large-scale production, the synthesis and subsequent hydrolysis of the ethyl ester can be a cost-effective route.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges include:
-
Exothermic Reactions: Oxidation reactions, in particular, can be highly exothermic, posing a significant safety risk at larger scales if not properly managed.
-
Side Reactions: Isomerization of the double bond to the more stable conjugated position (forming 3-methyl-2-butenoic acid) is a common side reaction, especially under harsh conditions.
-
Purification: The volatility of this compound can make its isolation and purification challenging. Residual solvents and byproducts can be difficult to remove.
-
Reagent Handling: Some reagents, such as strong oxidizing agents or organometallics, require special handling procedures, which become more complex at scale.
Q3: How can I minimize the formation of the 3-methyl-2-butenoic acid isomer?
A3: To minimize isomerization, consider the following:
-
Mild Reaction Conditions: Use mild oxidizing agents and avoid high temperatures and prolonged reaction times.
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup, as basic conditions can promote isomerization.
-
Choice of Solvent: The solvent can influence the reaction pathway. Aprotic solvents are often preferred to minimize side reactions.
Q4: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?
A4: The following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the formation of the product and any volatile byproducts.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic functional groups of the carboxylic acid and the carbon-carbon double bond.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Action(s) |
| Inactive Reagents | Ensure all reagents, especially oxidizing agents and organometallics, are fresh and have been stored under appropriate conditions. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for exotherms. Some reactions may require an initial activation energy. |
| Poor Mixing | Inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure adequate agitation for the scale of the reaction. |
| Incorrect Stoichiometry | Double-check the molar ratios of all reactants and catalysts. A slight excess of one reagent may be necessary to drive the reaction to completion. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Recommended Action(s) |
| Isomerization to 3-methyl-2-butenoic acid | Use milder reaction conditions (lower temperature, shorter reaction time). Avoid basic conditions during workup. Consider using a buffered system. |
| Over-oxidation (for alcohol/aldehyde oxidation) | Use a more selective oxidizing agent (e.g., Pinnick oxidation instead of Jones oxidation). Carefully control the stoichiometry of the oxidant. |
| Dimerization or Polymerization | Add a radical inhibitor if polymerization is suspected. Ensure the reaction is run under an inert atmosphere if air-sensitive species are involved. |
| Side reactions from Grignard reagents | Control the rate of addition of the Grignard reagent. Ensure the reaction is carried out under strictly anhydrous conditions.[5] |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Recommended Action(s) |
| Product is too volatile | Use a rotary evaporator with a cooled trap to remove solvents under reduced pressure. Avoid excessive heating during distillation. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Allow the mixture to stand for an extended period. |
| Co-distillation with impurities | Use fractional distillation with a column that has a high number of theoretical plates. Consider converting the acid to a salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to recover the pure acid.[6][7] |
| Residual catalyst | If a solid-supported catalyst is used, ensure complete filtration. For soluble catalysts, consider a purification step such as column chromatography or a specific workup procedure to remove the catalyst. |
Experimental Protocols
Protocol 1: Oxidation of 3-Methyl-3-buten-1-ol using Jones Oxidation
This protocol is a strong oxidation and may lead to some byproduct formation. It is suitable for initial lab-scale synthesis.
Materials:
-
3-Methyl-3-buten-1-ol
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)[6][8][9][10][11]
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-3-buten-1-ol in acetone.
-
Cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the solution will change from orange to green/blue.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Filter the mixture through a pad of celite to remove the chromium salts.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with dilute hydrochloric acid to pH ~2.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by vacuum distillation.
Protocol 2: Oxidation of 3-Methyl-3-butenal using Pinnick Oxidation
This method is milder than Jones oxidation and is often preferred for substrates with sensitive functional groups.[7][12][13][14]
Materials:
-
3-Methyl-3-butenal
-
Sodium chlorite (NaClO₂)
-
Monosodium phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (as a scavenger)
-
tert-Butanol
-
Water
-
Diethyl ether
-
Saturated sodium sulfite solution
-
Dilute hydrochloric acid
Procedure:
-
In a flask, dissolve 3-methyl-3-butenal in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (2-3 equivalents).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and monosodium phosphate (1.5 equivalents) in water.
-
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, or until the starting material is consumed as indicated by TLC or GC analysis.
-
Cool the mixture in an ice bath and quench by slowly adding a saturated sodium sulfite solution until a KI-starch paper test is negative.
-
Acidify the mixture to pH ~3-4 with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by vacuum distillation.
Protocol 3: Hydrolysis of Ethyl 3-methylbut-3-enoate
This is a straightforward method if the corresponding ester is available.
Materials:
-
Ethyl 3-methylbut-3-enoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve ethyl 3-methylbut-3-enoate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x volume).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude acid.
-
Purify by vacuum distillation if necessary.
Quantitative Data Summary
The following table provides illustrative data for the synthesis of this compound at different scales. Actual results may vary depending on the specific reaction conditions and equipment used.
| Synthesis Route | Scale | Starting Material (g) | Typical Yield (%) | Purity (by GC, %) | Typical Reaction Time (h) |
| Jones Oxidation of Alcohol | Lab Scale | 10 | 60-75 | >95 | 3-4 |
| Pilot Scale | 1000 | 55-70 | >95 | 5-6 | |
| Pinnick Oxidation of Aldehyde | Lab Scale | 10 | 80-95 | >98 | 4-6 |
| Pilot Scale | 1000 | 75-90 | >98 | 6-8 | |
| Ester Hydrolysis | Lab Scale | 15 | 90-98 | >99 | 2-3 |
| Pilot Scale | 1500 | 88-95 | >99 | 4-5 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. bmse000581 3-methyl-2-butenoic Acid at BMRB [bmrb.io]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-methylbut-3-enoic Acid and 3-methyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylbut-3-enoic acid and 3-methyl-2-butenoic acid (also known as senecioic acid) are structural isomers (C₅H₈O₂) with distinct biological relevance. The position of the carbon-carbon double bond in these molecules significantly influences their chemical properties and, consequently, their biological activities. While direct comparative studies are limited, this guide synthesizes the available data to provide a comprehensive overview of their respective biological activities, potential applications, and the experimental methodologies used to evaluate them.
Chemical Structures and Properties
The key structural difference between these two molecules lies in the position of the double bond. In 3-methyl-2-butenoic acid, the double bond is conjugated with the carboxylic acid group, which can influence its reactivity and interaction with biological targets.
| Property | This compound | 3-methyl-2-butenoic acid |
| Synonyms | Isopropenylacetic acid | Senecioic acid, 3,3-dimethylacrylic acid |
| CAS Number | 1617-31-8 | 541-47-9 |
| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol | 100.12 g/mol |
| Chemical Structure |
|
|
Comparative Biological Activities
| Biological Activity | This compound | 3-methyl-2-butenoic acid |
| Antimicrobial Activity | No data available. | Implied antifungal and pesticidal activity as it is a known intermediate in the synthesis of antifungal drugs (e.g., Ciclopirox Olamine) and pyrethroid-class agricultural chemicals.[1] |
| Cytotoxicity | No quantitative data available. It is classified as a substance that may cause skin burns and eye damage.[2] | No specific IC50 values reported. Esters of this acid have shown high toxicity to insects like mosquitoes and gadflies, while having lower toxicity in mammals.[1] |
| Metabolic Relevance | Identified as a potential artifact in the urinary metabolic profile of patients with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, an inborn error of metabolism.[3][4][5][6][7][8] | It is a known plant metabolite.[9] |
| Pharmaceutical Relevance | Used as a chemical intermediate in the synthesis of pharmaceuticals such as Milvexian, a Factor XIa inhibitor.[10] | Used as an intermediate in the synthesis of various drugs and pesticides.[1] |
Signaling Pathways and Mechanisms of Action
Detailed signaling pathways for this compound have not been elucidated. For 3-methyl-2-butenoic acid, its role as a precursor to antifungal and pesticidal agents suggests that it or its derivatives may interfere with essential biological pathways in fungi and insects, although specific molecular targets are not detailed in the available literature.
Experimental Protocols
While specific experimental data for these compounds is sparse, the following are detailed methodologies for key experiments that can be used to assess and compare their biological activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is a standard method for assessing the antimicrobial activity of a compound.
1. Preparation of Microbial Cultures:
- Inoculate a single colony of the test microorganism (e.g., Candida albicans for antifungal testing or Escherichia coli for antibacterial testing) into a suitable broth medium.
- Incubate at the optimal temperature and duration to achieve a logarithmic growth phase.
- Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
2. Preparation of Test Compounds:
- Prepare stock solutions of this compound and 3-methyl-2-butenoic acid in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
3. Inoculation and Incubation:
- Add the standardized microbial suspension to each well of the microtiter plate.
- Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Protocol 2: Cell Viability Assay (MTT Assay) for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Culture and Seeding:
- Culture a relevant cell line (e.g., a human cancer cell line like A549 or a normal cell line like HEK293) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare various concentrations of the test compounds (this compound and 3-methyl-2-butenoic acid) in the cell culture medium.
- Replace the existing medium in the wells with the medium containing the test compounds.
- Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
3. Incubation and MTT Addition:
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
4. Measurement:
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: A generalized workflow for the comparative biological evaluation of the two isomeric acids.
Caption: The metabolic context of this compound as a potential artifact in an inborn error of metabolism.
Conclusion
While this compound and 3-methyl-2-butenoic acid are structurally similar, the available evidence points to distinct biological roles. 3-methyl-2-butenoic acid and its derivatives show potential as antimicrobial and pesticidal agents. In contrast, this compound is primarily recognized as a pharmaceutical intermediate and a potential biomarker in a specific metabolic disorder. The lack of direct comparative studies highlights a research gap. Future investigations employing standardized protocols, such as those outlined in this guide, are necessary to fully elucidate and compare the biological activities of these two isomers. Such studies would be invaluable for researchers in drug discovery and development, potentially uncovering new therapeutic or agrochemical applications.
References
- 1. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 2. 3-Methyl-3-butenoic acid | C5H8O2 | CID 417575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Inborn errors of metabolism associated with 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inborn errors of metabolism associated with 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other | MDPI [mdpi.com]
- 8. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 9. 3-Methyl-2-butenoic acid | C5H8O2 | CID 10931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
A Comparative Analysis of Methyl-Branched Fatty Acids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl-branched fatty acids (MBFAs), focusing on their performance in various biological contexts and their physicochemical properties. The information is intended to support research and development efforts in fields ranging from cellular biology to drug delivery. This analysis synthesizes experimental data to offer a comparative framework for understanding the structure-function relationships of these unique lipids.
Physicochemical Properties of Methyl-Branched Fatty Acids
The position of the methyl branch, whether on the penultimate (iso) or antepenultimate (anteiso) carbon from the methyl end, significantly influences the physical properties of fatty acids. These differences in structure affect their packing in biological membranes and their melting and boiling points. Generally, anteiso-branched fatty acids have lower melting points than their iso-branched counterparts, which in turn have lower melting points than their straight-chain isomers. This is attributed to the disruption of crystal lattice packing by the methyl group.
| Fatty Acid | Abbreviation | Melting Point (°C) |
| Myristic Acid | C14:0 | 54.4 |
| 12-Methyltridecanoic Acid | iso-C14:0 | 49.5 |
| 11-Methyltridecanoic Acid | anteiso-C14:0 | 26.5 |
| Pentadecanoic Acid | C15:0 | 52.3 |
| 13-Methyltetradecanoic Acid | iso-C15:0 | 52.2 |
| 12-Methyltetradecanoic Acid | anteiso-C15:0 | 27.5 |
| Palmitic Acid | C16:0 | 62.9 |
| 14-Methylpentadecanoic Acid | iso-C16:0 | 62.5 |
| 13-Methylpentadecanoic Acid | anteiso-C16:0 | 39.5 |
| Heptadecanoic Acid | C17:0 | 61.3 |
| 15-Methylhexadecanoic Acid | iso-C17:0 | 61.0 |
| 14-Methylhexadecanoic Acid | anteiso-C17:0 | 39.0 |
| Stearic Acid | C18:0 | 69.6 |
| 16-Methylheptadecanoic Acid | iso-C18:0 | 69.2 |
| 15-Methylheptadecanoic Acid | anteiso-C18:0 | 48.5 |
Biological Activities: A Comparative Overview
Methyl-branched fatty acids exhibit a range of biological activities, with notable differences observed between iso and anteiso isomers. These activities are relevant to cancer research, immunology, and metabolic diseases.
Anticancer Activity
Studies have shown that certain MBFAs can inhibit the proliferation of cancer cells. For instance, iso-pentadecanoic acid has been demonstrated to be more potent than its anteiso counterpart in inhibiting the growth of MCF-7 human breast cancer cells.
| Parameter | iso-Pentadecanoic Acid (iso-C15:0) | anteiso-Pentadecanoic Acid (anteiso-C15:0) |
| Cell Viability Reduction (at 200 µM) | ||
| 24 hours | 27 ± 2.8% | No significant effect |
| 48 hours | 35 ± 4.6% | No significant effect |
| 72 hours | 44 ± 6.8% | No significant effect |
| Cellular Incorporation (µmol/mg protein) | 19.1 ± 1.3 | 11.8 ± 0.7 |
| Apoptosis-Related Gene Expression (Fold Change) | ||
| Pro-apoptotic Bax | 1.72 ± 0.14 (Upregulation) | No significant effect |
| Anti-apoptotic Bcl-2 | 0.71 ± 0.6 (Downregulation) | No significant effect |
Modulation of Gene Expression
MBFAs can also differentially regulate the expression of genes involved in lipid metabolism and inflammation.
| Gene | Function | Effect of iso-C15:0 | Effect of anteiso-C15:0 |
| In Human Hepatocytes | |||
| FASN (Fatty Acid Synthase) | Fatty Acid Synthesis | Decreased Expression | Increased Expression |
| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | Lipid Metabolism Regulation | Decreased Expression | Increased Expression |
| In Human Visceral Adipocytes | |||
| ALOX-15 (Arachidonate 15-Lipoxygenase) | Pro-inflammatory Enzyme | Decreased Expression | Decreased Expression |
| IL-6 (Interleukin-6) | Inflammation Marker | Decreased Expression | Increased Expression |
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
MBFAs are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. While comprehensive comparative EC50 values are not widely available, studies indicate that branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα. Pentadecanoic acid (C15:0) has been shown to activate PPARα, PPARδ, and PPARγ in a dose-dependent manner.[1] The CoA thioesters of very-long-chain and branched-chain fatty acids are significantly more potent PPARα ligands than the free acids.[1]
The following diagram illustrates the general signaling pathway of PPAR activation by fatty acid ligands.
Caption: General signaling pathway of PPAR activation by methyl-branched fatty acids.
Bioavailability and Metabolism
The absorption and metabolic fate of MBFAs can differ based on their structure. While detailed comparative studies are limited, the general metabolism of branched-chain fatty acids involves initial activation to their acyl-CoA derivatives, followed by mitochondrial β-oxidation.[2] For some MBFAs, such as phytanic acid, an initial α-oxidation step is required before β-oxidation can proceed.[3] The metabolism of branched-chain amino acids (valine, leucine, and isoleucine) serves as a primary source for the primers used in the biosynthesis of iso- and anteiso-fatty acids in bacteria.[4][5]
The following diagram outlines the general metabolic fate of methyl-branched acyl-CoAs.
Caption: Metabolic fate of methyl-branched acyl-CoAs.
Experimental Protocols
Synthesis of iso- and anteiso-Pentadecanoic Acid
Objective: To synthesize iso-C15:0 and anteiso-C15:0 for use in biological assays. The synthesis of other chain-length MBFAs can be adapted from these general principles.
Protocol for iso-Pentadecanoic Acid (iso-C15:0):
-
Starting Material: 13-Methyl-1-tetradecanol.
-
Step 1: Oxidation to Aldehyde. The alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Step 2: Oxidation to Carboxylic Acid. The resulting aldehyde is then oxidized to the carboxylic acid using a stronger oxidizing agent like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone).
-
Purification: The final product is purified by column chromatography or recrystallization.
Protocol for anteiso-Pentadecanoic Acid (anteiso-C15:0):
-
Starting Material: 2-Methyl-1-butanol.
-
Step 1: Conversion to Alkyl Halide. The alcohol is converted to an alkyl bromide using a reagent like phosphorus tribromide (PBr3).
-
Step 2: Grignard Reagent Formation. The alkyl bromide is reacted with magnesium turnings in dry ether to form the Grignard reagent.
-
Step 3: Coupling Reaction. The Grignard reagent is then coupled with a suitable long-chain alkyl halide (e.g., 1-bromodecane) in the presence of a copper catalyst (e.g., CuCl2) to form the carbon skeleton of anteiso-C15:0.
-
Step 4: Terminal Functional Group Conversion. The terminal group of the coupled product is then converted to a carboxylic acid through a series of reactions, such as hydroboration-oxidation to an alcohol, followed by oxidation to the acid.
-
Purification: The final product is purified by column chromatography.
Comparative GC-MS Analysis of iso- and anteiso-MBFA FAMEs
Objective: To separate and identify iso- and anteiso-MBFA isomers as their fatty acid methyl esters (FAMEs) using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation and Derivatization (FAMEs Synthesis):
-
Lipids are extracted from the biological sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
The extracted lipids are transesterified to FAMEs using a reagent such as 1.25 M HCl in methanol or 14% boron trifluoride in methanol, by heating at 100°C for 1 hour.
-
The FAMEs are then extracted with hexane and concentrated under a stream of nitrogen.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A polar capillary column is essential for the separation of these isomers. A common choice is a cyanopropyl-based column (e.g., DB-23, SP-2380, or CP-Sil 88; 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 20 min.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Analysis: Identification of iso- and anteiso-isomers is based on their retention times and characteristic mass spectral fragmentation patterns. Iso-branched FAMEs often show a prominent ion corresponding to the loss of the terminal isopropyl group, while anteiso-isomers may show fragments from the loss of a terminal isobutyl or ethyl group.[6]
The following workflow illustrates the GC-MS analysis of MBFA FAMEs.
Caption: Experimental workflow for GC-MS analysis of MBFA FAMEs.
Conclusion
This comparative analysis highlights the significant impact of methyl-branching on the physicochemical and biological properties of fatty acids. The distinct characteristics of iso- and anteiso-isomers present both challenges and opportunities for researchers in various fields. A thorough understanding of their differential effects is crucial for the development of novel therapeutics and for elucidating their roles in health and disease. Further research is warranted to expand the quantitative data available for a wider range of MBFAs and to explore their full therapeutic potential.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Isopropenylacetic Acid's Isomer, Angelic Acid, and Tiglic Acid
For Researchers, Scientists, and Drug Development Professionals
Isopropenylacetic acid, more commonly studied through its geometric isomers, angelic acid (cis configuration) and tiglic acid (trans configuration), presents a compelling case of how subtle structural differences can lead to distinct biological activities. Both are naturally occurring monocarboxylic unsaturated organic acids found in various plants, particularly those of the Apiaceae family.[1] This guide provides an objective comparison of their known bioactivities, supported by experimental data, to inform research and drug development efforts.
Overview of Bioactivities
Angelic acid and tiglic acid, despite their isomeric relationship, exhibit divergent pharmacological profiles. Angelic acid has emerged as a potential anti-cancer agent, primarily through its ability to induce ferroptosis. In contrast, tiglic acid's bioactivity is largely centered on its role as an agonist for the free fatty acid receptor 2 (FFA2), implicating it in metabolic regulation and inflammatory processes.
Quantitative Data Summary
A direct quantitative comparison of the bioactivities of pure angelic acid and tiglic acid is limited in the currently available literature. However, data from studies on derivatives and extracts provide valuable insights into their relative potencies.
| Bioactivity | Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Anti-inflammatory | Hydroxylated tiglic acid derivative (compound 12) | Nitric Oxide (NO) Production Inhibition | LPS-induced mouse peritoneal macrophages | 1.2 µM | [2] |
| Anti-inflammatory | Angelica sinensis water extract | Inhibition of various cytokines (e.g., TNF-α, MCP-1) | LPS-induced RAW 264.7 macrophages | 387.3 µg/mL (TNF-α), 191.7 µg/mL (MCP-1) | [3][4] |
| Anticancer | Angelic acid | Not explicitly stated | Colorectal cancer cells (DLD1 and SW480) | Synergistically inhibits cell viability with RSL3 at 200 µM | |
| Anticancer | Tiglic acid | Not explicitly stated | - | No direct IC50 values found in reviewed literature.[1] | |
| Metabolic Regulation | Tiglic acid | PYY Gene Expression Upregulation | NCI-h716 human enteroendocrine cells | Significant upregulation at 100 µM | [5] |
Note: The provided data is sourced from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. The data for Angelica sinensis extract reflects the activity of a complex mixture, not pure angelic acid.
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of angelic acid and tiglic acid stem from their interactions with different cellular targets and signaling pathways.
Angelic Acid: NRF2 Degradation and Ferroptosis Induction
Angelic acid has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. It achieves this by promoting the degradation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1] Under normal conditions, NRF2 is kept at low levels by KEAP1-mediated ubiquitination and subsequent proteasomal degradation. Angelic acid is believed to enhance this degradation process, leading to increased oxidative stress and lipid peroxidation, which are hallmarks of ferroptosis.[1]
Tiglic Acid: FFA2 Agonism and Metabolic/Inflammatory Modulation
Tiglic acid acts as an agonist for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor.[1] Activation of FFA2 in enteroendocrine L-cells stimulates the secretion of Peptide YY (PYY), a hormone involved in appetite regulation.[1][5] This pathway is a target of interest for metabolic disorders such as obesity and diabetes. FFA2 is also expressed in immune cells, and its activation by tiglic acid and its derivatives can modulate inflammatory responses.[1]
Detailed Experimental Methodologies
NRF2 Degradation Assay (for Angelic Acid)
This protocol is designed to assess the effect of angelic acid on the stability of the NRF2 protein.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., colorectal cancer cells DLD1 or SW480) in appropriate media.
-
Treat cells with varying concentrations of angelic acid or a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).
2. Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NRF2 and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
A decrease in the NRF2 band intensity in angelic acid-treated cells compared to the control would indicate NRF2 degradation.
3. Cycloheximide (CHX) Chase Assay:
-
To confirm that the decrease in NRF2 is due to degradation, perform a CHX chase assay.
-
Treat cells with angelic acid or vehicle control.
-
Add cycloheximide (a protein synthesis inhibitor) to the media.
-
Harvest cells at different time points after CHX addition (e.g., 0, 30, 60, 120 minutes).
-
Perform Western blotting for NRF2. A faster disappearance of the NRF2 band in angelic acid-treated cells indicates increased protein degradation.
FFA2 Receptor Activation Bioassay (for Tiglic Acid)
This protocol outlines a method to measure the activation of the FFA2 receptor by tiglic acid, for example, through a calcium mobilization assay.
1. Cell Culture:
-
Use a cell line stably expressing the human FFA2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a 96-well black, clear-bottom plate and culture overnight.
2. Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of tiglic acid and a known FFA2 agonist (positive control).
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.
-
Inject the compounds into the wells and immediately measure the change in fluorescence intensity over time.
-
An increase in fluorescence indicates an influx of intracellular calcium, signifying FFA2 receptor activation.
4. Data Analysis:
-
Calculate the dose-response curve for tiglic acid and determine its EC50 value.
Conclusion
The comparison of angelic acid and tiglic acid highlights the profound impact of stereochemistry on biological activity. Angelic acid demonstrates notable potential as an anti-cancer agent through its unique mechanism of inducing ferroptosis via NRF2 degradation. Conversely, tiglic acid's role as an FFA2 agonist positions it as a candidate for research in metabolic and inflammatory diseases. While direct comparative studies are limited, the available data strongly suggest distinct mechanisms of action and therapeutic targets for these two isomers. Further research involving direct, quantitative comparisons is warranted to fully elucidate their respective bioactivities and therapeutic potential. The experimental protocols provided herein offer a foundational framework for such future investigations.
References
- 1. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FFA2 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Methods for Short-Chain Fatty Acid Isomers
For researchers, scientists, and drug development professionals navigating the complexities of short-chain fatty acid (SCFA) analysis, the separation and quantification of structural isomers present a significant challenge. This guide provides an objective comparison of the leading analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
Short-chain fatty acids, microbial metabolites crucial in host-microbe interactions and various physiological processes, often exist as structural isomers, such as butyric acid and isobutyric acid, or valeric acid and isovaleric acid. The distinct biological activities of these isomers necessitate analytical methods capable of their accurate and reliable differentiation. This guide explores the principles, advantages, and limitations of the primary analytical platforms used for this purpose: Gas Chromatography (GC), Liquid Chromatography (LC), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The choice of analytical method for SCFA isomer analysis is dictated by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While Gas Chromatography has traditionally been the workhorse for SCFA analysis due to their volatility, advances in Liquid Chromatography and Capillary Electrophoresis offer compelling alternatives.
Gas Chromatography (GC)
GC-based methods, particularly when coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), are widely employed for SCFA analysis.[1][2][3] These techniques offer high resolution and sensitivity.[3] However, the polar nature of SCFAs often necessitates a derivatization step to increase their volatility and improve chromatographic peak shape.[4]
Advantages of GC:
-
High Resolution: Capable of separating complex mixtures of SCFAs and their isomers.[5]
-
High Sensitivity: GC-MS, in particular, offers excellent sensitivity, with limits of detection (LODs) in the low µM to nM range.[5][6]
-
Established Methodology: A wealth of established protocols and expertise is available.[1][7][8]
Limitations of GC:
-
Derivatization Required: Most methods require a chemical derivatization step, which can add complexity and introduce variability.[2][4]
-
Potential for Analyte Loss: The volatility of SCFAs can lead to losses during sample preparation.[6]
Liquid Chromatography (LC)
Liquid Chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for SCFA analysis.[9] Similar to GC, derivatization is often employed to enhance chromatographic retention and ionization efficiency.[10][11] However, recent advancements have also enabled the analysis of underivatized SCFAs.
Advantages of LC-MS/MS:
-
High Sensitivity and Selectivity: Offers excellent sensitivity and the ability to differentiate isomers based on their fragmentation patterns.[12][13]
-
Versatility: Can be adapted for a wide range of biological matrices.[14][15]
-
Amenable to Automation: High-throughput analysis is readily achievable.
Limitations of LC-MS/MS:
-
Derivatization is Often Necessary: Derivatization is frequently required to overcome poor retention of these polar molecules on reverse-phase columns.[16][17]
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy.[10]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[18] This technique offers a different separation mechanism compared to chromatography and can be a valuable alternative for SCFA isomer analysis.[19]
Advantages of CE:
-
High Efficiency and Resolution: Provides sharp peaks and excellent separation of isomers.[20]
-
Minimal Sample Consumption: Requires very small sample volumes.[20]
-
No Derivatization Required: In many cases, SCFAs can be analyzed in their native form.[19]
Limitations of CE:
-
Lower Sensitivity: Compared to MS-based methods, CE with UV detection generally has lower sensitivity.[21]
-
Susceptibility to Matrix Effects: The sample matrix can influence migration times and peak shapes.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical methods for the quantification of key SCFA isomers. The values presented are indicative and can vary depending on the specific instrumentation, derivatization agent, and sample matrix.
| Analytical Method | Analyte | Derivatization Agent | LOD (µM) | LOQ (µM) | Linearity (r²) | Recovery (%) | Reference(s) |
| GC-FID | Butyric/Isobutyric Acid | None (Direct Injection) | 0.02 - 0.23 (µg/mL) | 0.08 - 0.78 (µg/mL) | >0.999 | 54 - 141 | [22] |
| Valeric/Isovaleric Acid | None (Direct Injection) | 0.5 - 0.8 (mg/L) | 0.8 - 1.0 (mg/L) | >0.999 | 80 - 102 | [8] | |
| GC-MS | Butyric/Isobutyric Acid | MTBSTFA | - | - | Excellent | - | [6] |
| Valeric/Isovaleric Acid | Propyl esterification | <0.01 (µg/mL) | <0.1 (µg/mL) | >0.99 | 98 - 102 | [21] | |
| Butyric/Isobutyric Acid | PFBBr | 0.244 - 0.977 | - | - | 56 - 98 | [5] | |
| LC-MS/MS | Butyric/Isobutyric Acid | 3-NPH | ~0.03 | ~0.1 | >0.99 | 94 - 114 | [12][23] |
| Valeric/Isovaleric Acid | 3-NPH | 0.01 (µg/mL) | 0.033 (µg/mL) | >0.99 | 88 - 103 | [16] | |
| Butyric/Isobutyric Acid | Aniline | 0.04 | 0.16 - 0.31 | >0.995 | - | [13][24] | |
| Valeric/Isovaleric Acid | O-benzylhydroxylamine | - | 0.01 | - | >80 | [11] | |
| CE | Butyric/Isobutyric Acid | None | 8 | - | >0.98 | 74 - 110 | [19][20] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for each major analytical technique.
Gas Chromatography-Flame Ionization Detection (GC-FID) - Direct Injection
This method is suitable for samples with relatively high concentrations of SCFAs and avoids the need for derivatization.
Sample Preparation:
-
Homogenize the sample (e.g., feces, gut content) in deionized water.
-
Centrifuge to pellet solid debris.
-
Acidify the supernatant with an acid such as hydrochloric or phosphoric acid to protonate the SCFAs.[7]
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Vortex and centrifuge again.
-
Transfer the supernatant to a GC vial for analysis.
GC-FID Instrumental Parameters:
-
Column: A polar stationary phase column, such as one with a free fatty acid phase (FFAP), is typically used.[22]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).[22]
-
Detector Temperature: 250-280°C[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) or aniline significantly improves the chromatographic retention and ionization of SCFAs.
Sample Preparation and Derivatization (using 3-NPH):
-
Precipitate proteins from the sample (e.g., plasma, serum) using a cold organic solvent like acetonitrile or isopropanol.[14][25]
-
Centrifuge and collect the supernatant.
-
Add an internal standard solution (e.g., isotopically labeled SCFAs).
-
Add the 3-NPH derivatization reagent and a coupling agent (e.g., EDC).
-
Incubate the reaction mixture.
-
Quench the reaction and dilute the sample for injection.[14]
LC-MS/MS Instrumental Parameters:
-
Column: A reversed-phase C18 column is commonly used.[16][17]
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid.[14][16]
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the derivatization agent.[17][25]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
Capillary Electrophoresis (CE)
CE offers a straightforward approach for the analysis of underivatized SCFAs.
Sample Preparation:
-
Homogenize the sample in a suitable buffer.
-
Centrifuge to remove particulates.
-
Filter the supernatant.
-
Add an internal standard.
-
Dilute the sample in the background electrolyte before injection.
CE Instrumental Parameters:
-
Capillary: Fused silica capillary.[20]
-
Background Electrolyte (BGE): A buffer solution, which may contain additives like α-cyclodextrin to improve the separation of isomers.[19]
-
Applied Voltage: Typically in the range of 20-30 kV.[20]
-
Injection: Hydrodynamic or electrokinetic injection.[20]
-
Detection: Indirect UV detection is commonly used.[19]
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of SCFA isomers.
References
- 1. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 15. air.unimi.it [air.unimi.it]
- 16. mdpi.com [mdpi.com]
- 17. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. web.colby.edu [web.colby.edu]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of Butenoic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the structural, physical, and spectroscopic differences of crotonic acid, isocrotonic acid, and 3-butenoic acid, complete with experimental data and protocols.
This guide offers a comprehensive comparison of the three primary isomers of butenoic acid: trans-2-butenoic acid (crotonic acid), cis-2-butenoic acid (isocrotonic acid), and 3-butenoic acid. Understanding the distinct characteristics of these isomers is crucial for researchers, scientists, and professionals in drug development, as subtle changes in molecular geometry and electronic structure can significantly impact a compound's physical properties, reactivity, and biological activity. This document provides a summary of their key quantitative data, detailed experimental protocols for their differentiation, and visualizations to illustrate their structural relationships and analytical workflows.
Structural and Physical Properties: A Quantitative Comparison
The isomers of butenoic acid share the same chemical formula (C₄H₆O₂) but differ in the arrangement of their atoms, leading to distinct physical properties. Crotonic acid and isocrotonic acid are geometric isomers, differing in the orientation of the substituents around the C2=C3 double bond. 3-Butenoic acid is a positional isomer, where the double bond is located at the C3-C4 position. These structural variations influence their melting points, boiling points, and acidities.
| Property | Crotonic Acid (trans-2-Butenoic Acid) | Isocrotonic Acid (cis-2-Butenoic Acid) | 3-Butenoic Acid |
| Molar Mass ( g/mol ) | 86.09 | 86.09 | 86.09 |
| Melting Point (°C) | 70-73[1] | 12.5-15[2][3][4] | -39[5][6][7][8][9] |
| Boiling Point (°C) | 185-189[1] | 169-172[3][4][10] | 163[5][6][7][8][9][11] |
| pKa (at 25°C) | 4.69[1][12] | ~4.44-4.9 (values vary across sources) | 4.34[11][13] |
| Appearance | White to yellowish solid[14] | Oily, colorless liquid[14] | Clear, colorless to light yellow liquid[13] |
Relative Stability:
In terms of thermodynamic stability, the order is as follows:
-
Crotonic acid (trans-2-butenoic acid): The most stable isomer due to reduced steric hindrance between the methyl and carboxyl groups.[2]
-
Isocrotonic acid (cis-2-butenoic acid): Less stable than the trans isomer due to steric strain.
-
3-Butenoic acid: The least stable isomer because its double bond is not conjugated with the carboxyl group, resulting in a loss of resonance stabilization.[2] Isocrotonic acid will convert to the more stable crotonic acid at its boiling point.[2]
Experimental Protocols for Isomer Differentiation
Accurate identification of butenoic acid isomers is critical in research and development. The following are detailed protocols for key experimental techniques used for their differentiation.
Determination of Acid Dissociation Constant (pKa) by Titration
This method determines the pKa of a weak acid by titrating it with a strong base and monitoring the pH.
Materials:
-
Butenoic acid isomer sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh a sample of the butenoic acid isomer and dissolve it in a known volume of distilled water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial Measurement: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: As the pH begins to change rapidly, reduce the volume of NaOH added per increment to accurately determine the equivalence point. Continue adding NaOH until the pH plateaus in the basic region.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the weak acid.
-
Spectroscopic Analysis
Spectroscopic methods provide a "fingerprint" for each isomer based on their unique interaction with electromagnetic radiation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the butenoic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 0-12 ppm is typically sufficient.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and splitting patterns to assign the peaks to the protons in the molecule.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single peak.
-
A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR.
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: If the sample is a liquid (isocrotonic acid, 3-butenoic acid), place a small drop directly onto the ATR crystal. If the sample is a solid (crotonic acid), place a small amount of the solid onto the crystal and apply pressure to ensure good contact.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the carboxylic acid functional group (broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹).
-
Analyze the fingerprint region (below 1500 cm⁻¹) for subtle differences between the isomers.
-
Visualizing Structural Differences and Analytical Workflows
The following diagrams, generated using the Graphviz (DOT language), illustrate the structures of the butenoic acid isomers and a general workflow for their differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis of Short-Chain Unsaturated Fatty Acids: Crotonic Acid, Vinylacetic Acid, and Isocrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of three short-chain unsaturated fatty acids: crotonic acid, vinylacetic acid, and isocrotonic acid. While these C4 carboxylic acids share the same chemical formula, their structural differences as isomers give rise to distinct physical, chemical, and biological properties. This document summarizes available experimental data on their biological activities, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development.
Physicochemical Properties
The positioning of the double bond and the cis/trans configuration significantly influence the physical and chemical characteristics of these fatty acids. Crotonic acid is the trans-isomer of 2-butenoic acid, while isocrotonic acid is the cis-isomer.[1][2] Vinylacetic acid, or 3-butenoic acid, has its double bond at the terminal end of the carbon chain. A summary of their key physicochemical properties is presented in Table 1.
| Property | Crotonic Acid (trans-2-butenoic acid) | Vinylacetic Acid (3-butenoic acid) | Isocrotonic Acid (cis-2-butenoic acid) |
| Molecular Formula | C₄H₆O₂ | C₄H₆O₂ | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol | 86.09 g/mol | 86.09 g/mol |
| Appearance | White to yellowish crystalline solid[2] | Colorless to light yellow liquid | Oily, colorless liquid[2] |
| Melting Point | 72 °C[2] | -39 °C | 15 °C[2] |
| Boiling Point | 189 °C[2] | 163 °C | 169 °C[2] |
| Density (at 20°C) | 1.018 g/cm³[2] | 1.013 g/mL (at 25°C) | 1.0267 g/cm³[2] |
| Solubility in Water | Slightly soluble[2] | Fully miscible | Miscible[2] |
| pKa | 4.69[3] | 4.34 | 4.44[4] |
Comparative Biological Activities
Direct comparative studies on the biological activities of these three isomers are limited in publicly available literature. The majority of research has focused on crotonic acid, with significantly less information available for vinylacetic acid and isocrotonic acid.
Cytotoxicity and Effects on Cancer Cells
Crotonic acid has been shown to influence cellular metabolism, particularly in cancer cells. It can reduce the protein levels of the tumor suppressor p53, which in turn affects glycolysis.[5] By downregulating p53, crotonic acid can lead to an increase in the levels of key glycolytic enzymes like phosphofructokinase (PFKP) and pyruvate kinase M2 (PKM2), promoting a metabolic shift towards glycolysis, a hallmark of the Warburg effect.[5]
Vinylacetic acid is classified as a corrosive substance that can cause severe skin burns and eye damage, suggesting inherent cytotoxicity.[5] However, quantitative data on its IC50 values and specific cytotoxic mechanisms are not well-documented.[5] Its primary role is often cited as a precursor in chemical synthesis.[5]
There is a significant lack of data regarding the cytotoxic effects of isocrotonic acid .
Antimicrobial Activity
Crotonic acid exhibits antimicrobial properties. One proposed mechanism is its ability to bind to hydroxyl groups on bacterial cell walls, disrupting their integrity.[5]
No data is currently available on the antimicrobial activity of vinylacetic acid or isocrotonic acid .[5]
Signaling Pathways
Short-chain fatty acids are known to interact with several signaling pathways, primarily through G protein-coupled receptors (GPCRs) and by influencing epigenetic modifications.
G Protein-Coupled Receptor (GPCR) Signaling
Short-chain fatty acids are known ligands for Free Fatty Acid Receptors 2 and 3 (FFAR2 and FFAR3), which are GPCRs.[6] Activation of these receptors can trigger various downstream signaling cascades, including the modulation of intracellular calcium levels and the inhibition of adenylyl cyclase.[7][8] The heteromerization of FFAR2 and FFAR3 can lead to distinct signaling outcomes compared to the activation of the individual homomeric receptors.[7][8]
p53 Signaling Pathway
As mentioned, crotonic acid has been shown to impact the p53 signaling pathway. The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest, apoptosis, and metabolism. By reducing p53 levels, crotonic acid can shift cellular metabolism towards glycolysis, a process often exploited by cancer cells for rapid growth.
Experimental Protocols
The following are generalized protocols that can be adapted for the comparative study of crotonic acid, vinylacetic acid, and isocrotonic acid.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the concentration at which a substance exhibits cytotoxic effects on cultured cells, often expressed as the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
Adherent cells (e.g., HeLa, A549, or a relevant cell line for the research question)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Test compounds (crotonic acid, vinylacetic acid, isocrotonic acid) dissolved in an appropriate solvent.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the fatty acids. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.[9]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (crotonic acid, vinylacetic acid, isocrotonic acid)
-
Positive control antibiotic
-
Negative control (medium only)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the fatty acids in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding crotonic acid, vinylacetic acid, and isocrotonic acid. While significant research has been conducted on crotonic acid, revealing its roles in cellular metabolism and as an antimicrobial agent, there is a pronounced lack of comparative data for vinylacetic acid and isocrotonic acid. The distinct physicochemical properties of these isomers suggest that they are likely to have unique biological activities that warrant further investigation.
Future research should focus on direct, side-by-side comparisons of these three fatty acids in various biological assays to elucidate their relative potencies and mechanisms of action. Investigating their effects on a broader range of signaling pathways and their potential as therapeutic agents or as platforms for drug design could open new avenues in pharmacology and materials science. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. Crotonic acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Validation Perspective: 3-Methylbut-3-enoic Acid as a Biomarker
A Case Study on the Importance of Endogenous Verification
For researchers, scientists, and drug development professionals, the validation of a biomarker is a critical process that ensures its reliability and relevance to a specific physiological or pathological state. This guide provides a comparative perspective on 3-methylbut-3-enoic acid, not as a validated biomarker, but as an important case study of an analytical artifact. Understanding the origin and detection of such artifacts is crucial for the accurate identification of true biomarkers.
The primary context in which this compound has been detected is in urinary metabolic screening for inborn errors of metabolism, specifically 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency. However, evidence strongly indicates that it is not an endogenous metabolite but rather a compound formed during sample analysis.[1]
The Origin of an Artifact: Decarboxylation of 3-Methylglutaconic Acid
In patients with HMGCL deficiency, there is an accumulation of upstream metabolites due to the dysfunctional enzyme. One of the key characteristic urinary organic acids in this disease is 3-methylglutaconic acid.[1] It has been demonstrated that this compound, along with 3-methylcrotonic acid, can be artificially formed from the decarboxylation of 3-methylglutaconic acid during the analytical procedure.[1]
This artifact formation underscores the necessity of rigorous validation to distinguish between true endogenous biomarkers and compounds introduced or altered during sample preparation and analysis.
Established Biomarkers for 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency
In contrast to the artifactual this compound, several well-established biomarkers are used to diagnose and monitor HMGCL deficiency. These are metabolites that accumulate in the body due to the enzymatic block.
| Biomarker | Body Fluid | Significance |
| 3-Hydroxy-3-methylglutaric acid | Urine | A primary diagnostic marker, directly upstream of the HMG-CoA lyase enzyme. |
| 3-Methylglutaconic acid | Urine | Another key diagnostic marker that accumulates in HMGCL deficiency.[1] |
| 3-Hydroxyisovaleric acid | Urine | Elevated levels are characteristic of the disorder.[1] |
| 3-Methylglutaric acid | Urine | Also found in increased concentrations in affected individuals.[1] |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Plasma/Blood Spot | A key marker for newborn screening, detectable by tandem mass spectrometry.[2][3][4] |
Experimental Protocols
Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is commonly used for the detection of organic acids in urine and was instrumental in both the initial detection of this compound and the subsequent identification of it as an artifact.
Methodology:
-
Sample Preparation: A specific volume of urine is treated with an internal standard.
-
Extraction: Organic acids are extracted from the urine sample using an organic solvent (e.g., ethyl acetate) after acidification.
-
Derivatization: The extracted organic acids are chemically modified (e.g., silylation) to make them volatile for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different compounds. The mass spectrometer then detects and helps identify the separated compounds based on their mass spectra.
It was by carrying a pure sample of 3-methylglutaconic acid through this entire procedure that researchers confirmed the artificial formation of 3-methylcrotonic acid and 3-methyl-3-butenoic acid.[1]
Acylcarnitine Analysis in Blood Spots by Tandem Mass Spectrometry (MS/MS)
This is the standard method for newborn screening for HMGCL deficiency and focuses on the detection of acylcarnitine esters.
Methodology:
-
Sample Collection: A small blood sample is collected from a heel prick onto a filter paper card (dried blood spot).
-
Extraction: A small punch from the dried blood spot is placed in a microtiter plate, and the acylcarnitines are extracted using a solvent, typically containing internal standards.
-
MS/MS Analysis: The extract is analyzed by tandem mass spectrometry, which allows for the rapid and sensitive quantification of specific acylcarnitines, such as 3-hydroxyisovalerylcarnitine (C5OH).
Visualizing the Biochemical and Analytical Pathways
The following diagrams illustrate the relevant metabolic pathway, the proposed mechanism of artifact formation, and a general workflow for biomarker validation.
Caption: Leucine catabolism pathway and the site of HMG-CoA Lyase deficiency.
Caption: Formation of this compound as an analytical artifact.
Caption: A simplified workflow for biomarker validation.
Conclusion
The case of this compound serves as a critical reminder of the rigorous validation required in biomarker research. While its presence in urinary organic acid profiles of patients with HMGCL deficiency is noted, it is an artifact of the analytical process rather than a direct, endogenous indicator of the disease. The true biomarkers for this condition are the upstream metabolites that accumulate due to the specific enzyme deficiency. For researchers and clinicians, distinguishing between endogenous metabolites and analytical artifacts is a fundamental step in the development of reliable diagnostic and therapeutic tools. This distinction prevents the pursuit of misleading targets and ensures that patient diagnostics are based on sound biochemical evidence.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 4. 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
Comparative Guide to Antibody Specificity Against 3-Methylbut-3-Enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity and cross-reactivity of a hypothetical monoclonal antibody developed against 3-methylbut-3-enoic acid. The data presented herein is illustrative, based on established principles of immunoassay for small molecules (haptens), to guide researchers in the evaluation of antibody performance.
Introduction
This compound is a small organic molecule that, due to its size, acts as a hapten, meaning it must be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies.[1][2][3][4] The specificity of these antibodies is a critical parameter for the development of reliable immunoassays for its detection and quantification.[5][6] Antibody cross-reactivity, the binding of an antibody to structurally similar molecules, can lead to inaccurate measurements and false-positive results.[5][7] This guide explores the theoretical cross-reactivity of a monoclonal antibody against this compound with a panel of structurally related compounds.
Antibody Performance Comparison
The cross-reactivity of the hypothetical anti-3-methylbut-3-enoic acid antibody (mAb-3MB3E) was evaluated against a selection of structurally similar short-chain fatty acids and their derivatives. The primary method used for this assessment is a competitive enzyme-linked immunosorbent assay (ELISA).
Table 1: Cross-Reactivity of mAb-3MB3E with Structurally Related Molecules
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | CH2=C(CH3)CH2COOH | 10 | 100 |
| 3-Methylbut-2-enoic acid | (CH3)2C=CHCOOH | 50 | 20 |
| 3-Methylbutanoic acid | (CH3)2CHCH2COOH | 200 | 5 |
| But-3-enoic acid | CH2=CHCH2COOH | 500 | 2 |
| Butyric acid | CH3CH2CH2COOH | >1000 | <1 |
| 2-Methylbut-3-enoic acid | CH2=CHCH(CH3)COOH | 80 | 12.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of antibody cross-reactivity.
Competitive ELISA Protocol
A competitive ELISA is a standard method for determining the specificity of antibodies against small molecules.[5][8]
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of the anti-3-methylbut-3-enoic acid antibody and a known concentration of the free analyte (either this compound as the standard or a potential cross-reactant) is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this incubation, the free analyte competes with the coated analyte for binding to the antibody.
-
Washing: The plate is washed again to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: A final wash is performed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The IC50 value, the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen, is calculated for each compound. The percent cross-reactivity is then determined using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining antibody cross-reactivity using a competitive ELISA.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Structural Similarity and Cross-Reactivity
The degree of cross-reactivity is directly related to the structural similarity between the target analyte and the competing molecule.
Caption: Relationship between structural similarity and cross-reactivity.
Conclusion
This guide provides a framework for evaluating the cross-reactivity of antibodies against the small molecule hapten, this compound. The provided hypothetical data and experimental protocols serve as a reference for researchers to design and interpret their own antibody characterization studies. The specificity of an antibody is paramount for the development of accurate and reliable immunoassays, and a thorough assessment of cross-reactivity with structurally related compounds is a critical step in the validation process.
References
- 1. SuperHapten: a comprehensive database for small immunogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 8. researchgate.net [researchgate.net]
Comparative Genomics of 3-Methylbut-3-enoic Acid Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the microbial metabolism of unique organic acids is crucial for applications ranging from bioremediation to the discovery of novel therapeutic targets. This guide provides a comparative genomic analysis of the predicted metabolic pathway for 3-methylbut-3-enoic acid, a branched-chain unsaturated fatty acid. Drawing on analogous pathways for isovalerate and terpenoid degradation, we compare the genetic organization and enzymatic machinery in two metabolically versatile bacterial genera: Pseudomonas and Rhodococcus.
A Putative Metabolic Pathway for this compound
Direct experimental validation of the metabolic pathway for this compound is not extensively documented in current literature. However, based on the metabolism of structurally similar compounds, such as isovalerate and the hemiterpene isoprene, a putative degradation pathway can be proposed. This pathway likely proceeds through activation to a Coenzyme A (CoA) thioester, followed by modifications of the double bond and subsequent beta-oxidation.
Caption: Putative metabolic pathway for this compound.
Comparative Genomic Analysis of Putative Gene Clusters
A comparative analysis of the genomes of representative Pseudomonas and Rhodococcus species reveals gene clusters likely involved in the degradation of branched-chain fatty acids, including the putative pathway for this compound. These clusters often contain genes encoding the core enzymatic functions outlined in the proposed pathway.
| Gene/Enzyme | Putative Function | Presence in Pseudomonas putida KT2440 (Exemplar) | Presence in Rhodococcus jostii RHA1 (Exemplar) |
| Acyl-CoA Synthetase | Activation of fatty acid | Present (e.g., FadD homologs) | Present (e.g., FadD homologs) |
| Epoxidase/Monooxygenase | Double bond oxidation | Present (e.g., Styrene monooxygenase family) | Present (e.g., Alkane monooxygenase family) |
| Epoxide Hydrolase | Opening of epoxide ring | Present | Present |
| Acyl-CoA Dehydrogenase | Dehydrogenation | Present (e.g., LiuA/Ivd homologs) | Present (e.g., IvdA homologs) |
| Enoyl-CoA Hydratase | Hydration of double bond | Present (e.g., LiuB/Ech homologs) | Present (e.g., EchA homologs) |
| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation | Present (e.g., FadB/Hbd homologs) | Present (e.g., HbdA homologs) |
| Acyl-CoA Acetyltransferase (Thiolase) | Thiolytic cleavage | Present (e.g., FadA/Thl homologs) | Present (e.g., ThlA homologs) |
| Transcriptional Regulator | Regulation of gene expression | Present (e.g., TetR/MarR family) | Present (e.g., IclR/TetR family) |
Note: The presence of homologous genes is based on annotations in public genome databases. The specific involvement of these genes in this compound metabolism requires experimental validation.
Caption: Hypothetical gene cluster organization for branched-chain fatty acid metabolism.
Quantitative Data from Analogous Pathways
While specific kinetic data for enzymes acting on 3-methylbut-3-enoyl-CoA are limited, data from enzymes involved in the degradation of isovalerate (3-methylbutanoate) and other branched-chain acyl-CoAs provide a valuable point of comparison.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Isovaleryl-CoA Dehydrogenase | Pseudomonas aeruginosa | Isovaleryl-CoA | 15 ± 2 | 8.5 ± 0.5 | Fictional Data |
| Isovaleryl-CoA Dehydrogenase | Rhodococcus jostii | Isovaleryl-CoA | 25 ± 3 | 12.1 ± 1.0 | Fictional Data |
| Medium-Chain Acyl-CoA Dehydrogenase | Pig Kidney | 3-Methyleneoctanoyl-CoA | - | - (Inhibitor) | [1] |
| Enoyl-CoA Hydratase | Rhodobacter sphaeroides | Methylacrylyl-CoA | 120 ± 15 | 25 ± 2 | [2] |
| 3-Hydroxyacyl-CoA Dehydrogenase | Rat | 3-Hydroxybutanoyl-CoA | 50 ± 5 | 150 ± 10 | [3] |
Note: Some data in this table is illustrative due to the scarcity of directly comparable experimental values in the literature.
Experimental Protocols
4.1. Analysis of Volatile Organic Compound (VOC) Degradation by GC-MS
This protocol outlines a general method for monitoring the degradation of this compound by bacterial cultures.
-
Culturing: Grow the bacterial strain in a minimal salt medium with a suitable primary carbon source until the mid-log phase.
-
Microcosm Setup: Transfer a defined volume of the culture to a sealed headspace vial.
-
Substrate Addition: Inject a known concentration of this compound into the vial.
-
Incubation: Incubate the vials at the optimal growth temperature with shaking.
-
Headspace Sampling: At regular time intervals, collect a sample of the headspace using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.
-
GC-MS Analysis: Inject the sample into a gas chromatograph-mass spectrometer (GC-MS) to separate and quantify the remaining this compound and any volatile metabolites.
-
Data Analysis: Generate a degradation curve by plotting the concentration of this compound over time.
4.2. Heterologous Expression and Purification of Metabolic Enzymes
This protocol describes a general workflow for producing and purifying a candidate enzyme for biochemical characterization.
-
Gene Cloning: Amplify the target gene from the genomic DNA of the organism of interest using PCR. Clone the amplified gene into an appropriate expression vector (e.g., pET series for E. coli).
-
Transformation: Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli in a rich medium (e.g., LB) to a suitable cell density. Induce protein expression by adding an inducer (e.g., IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Protein Purification: Clarify the cell lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity Assessment: Analyze the purity of the purified protein using SDS-PAGE.
-
Enzyme Assays: Use the purified enzyme to perform kinetic assays with the substrate of interest.
Caption: Workflow for heterologous expression and characterization of enzymes.
Conclusion
The comparative genomic analysis of this compound metabolism, while based on a putative pathway, provides a solid foundation for future research. The presence of homologous gene clusters in both Pseudomonas and Rhodococcus suggests a conserved mechanism for the degradation of branched-chain fatty acids. The provided experimental protocols offer a starting point for the validation of this pathway and the characterization of the involved enzymes. Further investigation into the substrate specificity of the identified candidate enzymes will be crucial to fully elucidate the metabolism of this unique organic acid. This knowledge will not only expand our understanding of microbial metabolic diversity but also open avenues for biotechnological applications.
References
- 1. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]
- 2. (Pan)genomic analysis of two Rhodococcus isolates and their role in phenolic compound degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of gene clusters for biodegradation of alkanes and aromatic compounds in the Rhodococcus qingshengii VKM Ac-2784D genome - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 3-Methylbut-3-enoic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-methylbut-3-enoic acid. In the absence of publicly available, large-scale proficiency testing programs specifically for this compound, this document presents a hypothetical inter-laboratory comparison based on established analytical techniques for similar short-chain unsaturated carboxylic acids. The data herein is designed to guide laboratories in selecting appropriate methods, understanding potential challenges, and interpreting results.
Data Presentation: A Hypothetical Inter-Laboratory Performance Comparison
The following table summarizes the expected performance of three common analytical techniques for the quantification of this compound in a simulated inter-laboratory study. The metrics are based on typical performance characteristics observed for similar organic acids in biological matrices.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Precision (Inter-laboratory CV%) | 8.2% | 5.5% | 12.5% |
| Accuracy (Mean % Recovery) | 96.5% | 98.8% | 91.0% |
| Limit of Quantification (LOQ) (µmol/L) | 0.8 | 0.3 | 5.0 |
| Analysis Time per Sample (minutes) | 30 | 12 | 18 |
| Sample Preparation Complexity | High | Medium | Low |
| Matrix Effect Susceptibility | Low | Medium to High | Low to Medium |
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below. These protocols represent a starting point for method development and validation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This robust method is a well-established technique for the analysis of volatile and semi-volatile organic compounds.[2] Derivatization is necessary to increase the volatility of this compound.
1. Sample Preparation (Plasma or Urine):
-
To 100 µL of sample, add an internal standard (e.g., deuterated organic acid).
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes.[3]
2. GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-300 or selected ion monitoring (SIM) for target ions.[2]
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity, making it suitable for detecting low concentrations of the analyte.
1. Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Perform a protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant and reconstitute in the mobile phase.
2. HPLC-MS/MS Analysis:
-
HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of this compound and the internal standard.
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible method, suitable for applications where high sensitivity is not required.
1. Sample Preparation:
-
Sample preparation can be as simple as a dilution and filtration, or may involve solid-phase extraction (SPE) for cleaner samples.
2. HPLC-UV Analysis:
-
HPLC Column: A C18 reversed-phase column.[5]
-
Mobile Phase: Isocratic or gradient elution with an acidic mobile phase (e.g., acetonitrile and water with phosphoric acid) to ensure the carboxylic acid is in its protonated form.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set to approximately 210 nm.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound in a laboratory setting.
Caption: General laboratory workflow for this compound quantification.
Metabolic Context
This compound is a methyl-branched fatty acid.[6][7] While specific metabolic pathways involving this compound are not well-documented, it has been identified in urine, sometimes as an artifact from the breakdown of other compounds during analysis.[3][6] For instance, it can be formed from 3-methylglutaconic acid during sample preparation for GC-MS analysis.[3] This highlights the importance of careful sample handling and method validation. The diagram below illustrates this potential analytical artifact formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0170858) [hmdb.ca]
- 7. 3-Methyl-3-butenoic acid | C5H8O2 | CID 417575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Synthetic Utility of 3-Methylbut-3-enoic Acid and its Analogs in Pharmaceutical Development
A Comparative Guide for Researchers and Drug Development Professionals
While 3-methylbut-3-enoic acid itself is not widely recognized for a direct mechanism of action as a therapeutic agent, its structural motifs and those of its isomers are pivotal as versatile intermediates in the synthesis of complex pharmaceutical compounds. This guide provides a comparative analysis of the synthetic utility of 3-butenoic acid, a close structural analog, against other common starting materials. The focus is on validating its efficiency and advantages in constructing key pharmaceutical scaffolds, supported by experimental data and detailed protocols.
Comparative Performance in Synthesis of γ-Butyrolactones
The γ-butyrolactone moiety is a common and important scaffold in numerous drug molecules. The selection of a starting material is critical for an efficient, cost-effective, and novel synthetic route. Here, we evaluate 3-butenoic acid against its α,β-unsaturated isomer, crotonic acid, and maleic anhydride for the synthesis of substituted γ-butyrolactones.[1]
Table 1: Comparison of Starting Materials for Chiral γ-Butyrolactone Synthesis [1]
| Parameter | 3-Butenoic Acid | Crotonic Acid (trans-2-Butenoic Acid) | Maleic Anhydride |
| Key Transformation | Iodolactonization | Michael Addition followed by Lactonization | Reduction and Lactonization |
| Typical Reagents | I₂, NaHCO₃ | Diethyl malonate, NaOEt; then H₃O⁺, heat | H₂ (cat. Pd/C), then heat |
| Reported Overall Yield | 75-85% | 60-70% | 85-95% |
| Diastereoselectivity | High (often >95:5 dr) | Moderate to High (dependent on substrate and catalyst) | Not applicable (achiral) |
| Key Advantages | Direct access to functionalized lactones with stereocontrol. | Well-established C-C bond formation. | High yielding, readily available starting material. |
| Key Disadvantages | Requires stoichiometric halogen. | Multi-step sequence to lactone. | Limited to symmetrical substitution patterns initially. |
The Role of Stereochemistry: (R)-2-Methylbut-3-enoic Acid
In modern drug development, the stereochemistry of a molecule is often as critical as its chemical composition. (R)-2-methylbut-3-enoic acid, an isomer of this compound, serves as a prime example of the importance of chirality in pharmaceutical synthesis. Its distinct chiral center and reactive enoic acid functional group make it an invaluable intermediate.[2]
A notable application is in the synthesis of Milvexian, a Factor XIa inhibitor. The precise 'R' configuration of (R)-2-methylbut-3-enoic acid is essential as it dictates the stereochemistry of the final active pharmaceutical ingredient, which is crucial for its therapeutic efficacy and minimizing off-target effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. The following is a key protocol involving a 3-butenoic acid analog.
Protocol 1: Iodolactonization of 3-Butenoic Acid[1]
This procedure yields a 4-(iodomethyl)dihydrofuran-2(3H)-one, a versatile intermediate for further functionalization.
Materials:
-
3-Butenoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-butenoic acid (1.0 equivalent) in a 0.5 M aqueous solution of NaHCO₃ (2.5 equivalents).
-
To the solution, add a solution of iodine (1.5 equivalents) in dichloromethane portion-wise with vigorous stirring until the color of iodine persists.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations and the importance of specific intermediates.
Caption: Comparative synthetic routes to γ-butyrolactones.
References
Comparative Toxicological Insights into Butenoic Acid Isomers: A Guide for Researchers
A detailed analysis of the toxicological profiles of crotonic acid, isocrotonic acid, and vinylacetic acid, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
This guide offers a comparative overview of the toxicology of three key butenoic acid isomers: crotonic acid ((2E)-but-2-enoic acid), isocrotonic acid ((2Z)-but-2-enoic acid), and vinylacetic acid (but-3-enoic acid). While sharing the same chemical formula (C₄H₆O₂), their structural differences lead to distinct toxicological properties. This document summarizes available quantitative and qualitative toxicity data, outlines relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of their potential hazards.
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for the butenoic acid isomers. It is important to note that publicly available toxicological data for isocrotonic acid is limited.
| Isomer | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Other Toxicity Endpoints |
| Crotonic Acid | Rat | Oral | 1000 mg/kg[1][2], 2610 mg/kg[3] | Corrosive; Causes severe skin burns and eye damage[1]. |
| Mouse | Oral | 4850 mg/kg[1] | ||
| Rabbit | Dermal | 600 mg/kg[1] | ||
| Guinea Pig | Dermal | 200 mg/kg[1] | ||
| Isocrotonic Acid | Data not readily available | - | Data not readily available | |
| Vinylacetic Acid | Data not readily available | Oral | Category 4 (Harmful if swallowed) | Corrosive; Causes severe skin burns and eye damage[4]. May cause respiratory irritation. |
Note on Vinylacetic Acid: While a specific LD50 value for vinylacetic acid is not consistently reported in the available literature, it is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4. This category corresponds to substances with an LD50 between 300 and 2000 mg/kg for oral administration in rats.
Experimental Protocols
The toxicological data presented in this guide are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 401)[6][7]
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.
-
Administration of Substance: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a set period, typically 14 days.
-
Data Analysis: The LD50 value is calculated statistically as the dose expected to cause death in 50% of the treated animals.
Acute Dermal Toxicity (Following OECD Guideline 402)[8][9][10]
This method assesses the potential hazards from short-term dermal exposure.
-
Animal Selection: Typically, adult rats, rabbits, or guinea pigs are used.
-
Preparation of Skin: The fur is removed from a small area of the animal's back.
-
Application: The test substance is applied uniformly to the shaved area and held in contact with the skin for a 24-hour period.
-
Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.
-
Data Analysis: The dermal LD50 is determined.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)[11][12][13]
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Animal Selection: Albino rabbits are the preferred species.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin.
-
Exposure and Observation: The exposure period is typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.
-
Scoring: The severity of the skin reactions is scored to determine the irritation or corrosive potential.
Cytotoxicity Assessment (MTT Assay)[14][15][16][17]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cells are seeded in a 96-well plate and incubated.
-
Treatment: The cells are treated with various concentrations of the test compound.
-
MTT Addition: MTT solution is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Potential Signaling Pathways in Toxicity
The toxicity of butenoic acid isomers can be attributed to their ability to interact with cellular macromolecules and disrupt normal signaling pathways. While specific pathways for each isomer are not fully elucidated, their chemical nature as unsaturated carboxylic acids suggests the involvement of general toxicity mechanisms such as oxidative stress and interactions with key regulatory proteins.
Crotonic Acid and the p53 Signaling Pathway
Recent studies have indicated that crotonic acid can influence the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in regulating the cell cycle, DNA repair, and apoptosis. Crotonic acid has been shown to induce crotonylation of p53, which can impair its activity.[5][6] This can lead to increased glycolytic activity and proliferation in cancer cells.
General Oxidative Stress Pathway
Unsaturated carboxylic acids, due to their reactive double bonds, have the potential to induce oxidative stress within cells. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Excessive ROS can damage cellular components like DNA, proteins, and lipids, leading to cytotoxicity.
Short-chain fatty acids have also been shown to modulate other signaling pathways, including those involving G-protein-coupled receptors (GPCRs) and mitogen-activated protein kinases (MAPK), which play roles in inflammation, and glucose and lipid metabolism.[7][8] However, specific studies detailing the interaction of crotonic, isocrotonic, and vinylacetic acids with these pathways are limited.
Conclusion
This comparative guide highlights the varying toxicological profiles of butenoic acid isomers. Crotonic acid has moderate acute toxicity, while vinylacetic acid is classified as corrosive and harmful if swallowed. There is a notable gap in the publicly available toxicological data for isocrotonic acid. The primary toxic effects of these isomers appear to be local, causing skin and eye irritation or corrosion. Mechanistically, the interaction of crotonic acid with the p53 pathway provides a specific example of how these molecules can interfere with cellular processes. Further research is warranted to fully elucidate the toxicokinetics and specific molecular targets of all three isomers to enable a more complete risk assessment for their use in research and industry.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Crotonylation at Serine 46 Impairs p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-methylbut-3-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 3-methylbut-3-enoic acid (CAS 1617-31-8). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. Based on the Globally Harmonized System (GHS), this substance is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Chemical Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact. A face shield offers additional protection against splashes. |
| Hand | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or butyl rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory | N95 Respirator or Air-Purifying Respirator | Use a full-face respirator if exposure limits are exceeded, if irritation is experienced, or if working outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to ensuring safety. All handling of this substance must be conducted in a controlled environment.
1. Engineering Controls and Emergency Equipment:
-
Ventilation: All work with this compound must be performed inside a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
2. Handling Procedure:
-
PPE Inspection: Before starting any work, inspect all PPE for signs of damage or wear and replace if necessary.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Conduct all dispensing and handling of this compound inside the chemical fume hood to minimize inhalation exposure.
-
Container Handling: Keep the container of this compound securely closed when not in use. When transferring the liquid, do so carefully to avoid splashing.
-
Hygiene: Wash hands thoroughly after handling and before breaks.
3. Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.
-
The storage area should be designated for corrosive and hazardous materials.
-
Protect from direct sunlight and sources of ignition.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] If skin irritation or a rash occurs, get medical advice.
-
Inhalation: Move the victim into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Disposal Method: One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulations: All disposal practices must comply with local, state, and federal regulations.[2] Do not allow the chemical to enter drains.[2]
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
